Thiol-PEG10-alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O10S/c21-1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-19-20-31/h21,31H,1-20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAMPEPETDBNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCS)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Thiol-PEG10-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Thiol-PEG10-alcohol, a bifunctional molecule increasingly utilized in biomedical research and drug development. Its unique properties make it a valuable tool for bioconjugation, linker chemistry, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Structure
This compound, also known as HS-PEG10-OH, is a polyethylene glycol (PEG) derivative featuring a terminal thiol (-SH) group and a terminal alcohol (-OH) group. The PEG linker consists of ten repeating ethylene glycol units, which imparts hydrophilicity and flexibility to the molecule.
The thiol group is a nucleophilic functional group that can readily react with various electrophiles, most notably maleimides, to form stable thioether bonds. It can also be used for immobilization on gold surfaces. The hydroxyl group provides a site for further chemical modification, for instance, through esterification or etherification reactions. This dual functionality allows for the sequential or orthogonal conjugation of different molecules.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 474.61 g/mol | [1][2][3] |
| Chemical Formula | C20H42O10S | [2][3] |
| Structure | HS-(CH2CH2O)10-H | |
| Appearance | Please refer to the Certificate of Analysis | |
| Purity | Please refer to the Certificate of Analysis | |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | 0-4°C for long-term storage |
Applications in Drug Development
This compound is a versatile building block in drug development, primarily utilized as a flexible linker to connect two different molecular entities. A prominent application is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG10 linker in this context provides the necessary spatial separation and orientation for the two binding events to occur efficiently.
Beyond PROTACs, the unique reactivity of the thiol and alcohol groups allows for its use in various bioconjugation strategies, including:
-
Antibody-Drug Conjugates (ADCs): The thiol group can be used to attach a cytotoxic payload to a monoclonal antibody, while the alcohol group can be further modified to attach an imaging agent or a solubility enhancer.
-
Peptide Modification: The thiol group can react with cysteine residues in peptides to form disulfide bonds, or with maleimide-functionalized peptides.
-
Surface Functionalization: The thiol group can be used to immobilize biomolecules on gold surfaces for biosensor applications.
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
This protocol describes a general method for conjugating a maleimide-containing molecule to this compound.
Materials:
-
This compound
-
Maleimide-functionalized molecule of interest
-
Reaction buffer: Phosphate-buffered saline (PBS) pH 7.4, degassed
-
Quenching reagent: 1 M Dithiothreitol (DTT) or L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC)
Procedure:
-
Dissolve Reactants: Dissolve the maleimide-functionalized molecule and a 1.2-fold molar excess of this compound in the reaction buffer.
-
Reaction Incubation: Mix the solutions and incubate the reaction at room temperature for 2 hours with gentle stirring. Protect the reaction from light if the maleimide is light-sensitive.
-
Quench Reaction: Add a 10-fold molar excess of the quenching reagent (DTT or L-cysteine) over the initial amount of maleimide and incubate for 30 minutes to quench any unreacted maleimide.
-
Purification: Purify the conjugate using SEC or RP-HPLC to remove unreacted starting materials and the quenching reagent.
-
Characterization: Characterize the final conjugate by mass spectrometry and UV-Vis spectroscopy to confirm successful conjugation and determine the concentration.
Visualizing Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a protein-PEG conjugate using this compound.
Caption: Workflow for Protein-PEG Conjugation.
References
Navigating the Solubility of Thiol-PEG10-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Thiol-PEG10-alcohol (HS-(CH2CH2O)10-OH). Given the limited availability of direct quantitative solubility data in public literature, this guide synthesizes information from analogous compounds and general principles of polyethylene glycol (PEG) derivatives to offer a robust predictive assessment. Furthermore, it outlines a detailed experimental protocol for determining precise solubility in specific applications.
Core Concepts in Solubility
The solubility of this compound is governed by the interplay of its distinct chemical moieties: the terminal thiol group, the hydrophilic ten-unit polyethylene glycol chain, and the terminal hydroxyl group. The extended PEG chain, in particular, is expected to dominate the molecule's solubility profile, rendering it soluble in a wide array of solvents.
Predicted Solubility Profile
Based on the general characteristics of thiol-PEG derivatives, this compound is anticipated to exhibit favorable solubility in aqueous solutions and a variety of common organic solvents.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Solvent Examples | Predicted Solubility |
| Aqueous | Water, PBS, Buffers | High. The hydrophilic PEG chain is expected to impart excellent water solubility. |
| Polar Protic | Ethanol, Methanol | High. The hydroxyl and ether functionalities will readily form hydrogen bonds. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High. The polarity of these solvents will effectively solvate the PEG chain. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High. |
| Non-polar | Hexanes, Toluene | Low to Insoluble. The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
This predictive table is based on the known solubility of similar PEGylated molecules. Actual quantitative solubility should be experimentally determined for specific applications.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in a solvent of interest, the following experimental protocol is recommended.
Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation of Stock Solutions: Prepare a series of vials with a known, excess amount of this compound.
-
Solvent Addition: Add increasing volumes of the solvent of interest to each vial to create a range of concentrations.
-
Equilibration: Tightly cap the vials and vortex them vigorously for 2 minutes. Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solute.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant from each vial. Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical instrument.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or other appropriate method to determine the concentration of the dissolved this compound.
-
Solubility Determination: The highest concentration at which the compound remains fully dissolved represents the saturation solubility.
Visualizing Key Concepts and Workflows
To further elucidate the principles and procedures discussed, the following diagrams have been generated.
Caption: Key molecular components influencing the solubility of this compound.
Caption: A stepwise workflow for the experimental determination of solubility.
The Role of the PEG10 Spacer in Biomolecule Conjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of polyethylene glycol (PEG) spacers to biomolecules, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. Among the various lengths of PEG linkers utilized, the PEG10 spacer, composed of ten ethylene glycol units, offers a unique balance of properties that are critical for optimizing the therapeutic potential of complex biologics such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies. This technical guide provides a comprehensive overview of the role of the PEG10 spacer in biomolecule conjugation, including its impact on physicochemical and pharmacokinetic properties, detailed experimental protocols for its use, and a comparative analysis of its performance relative to other PEG spacer lengths.
Core Concepts: The Advantages of a PEG10 Spacer
The incorporation of a PEG10 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain, providing a balance between increased hydrophilicity and manageable molecular weight.
-
Enhanced Solubility and Reduced Aggregation: Many potent therapeutic payloads, particularly in the context of ADCs, are hydrophobic. This can lead to poor aqueous solubility, promoting aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG10 spacer increases the overall water solubility of the bioconjugate, mitigating aggregation and improving its formulation and handling characteristics.[1]
-
Improved Pharmacokinetics: The PEG10 spacer contributes to a longer circulation half-life and altered biodistribution of the bioconjugate.[2] By creating a hydrophilic shield, it can reduce renal clearance and protect the biomolecule from enzymatic degradation, leading to prolonged exposure at the target site and an improved therapeutic index.[2]
-
Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG10 spacer provides crucial spatial separation between the conjugated molecules. In ADCs, this prevents the cytotoxic payload from sterically hindering the antibody's ability to bind to its target antigen.[1] In PROTACs, the linker length is critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]
-
Reduced Immunogenicity: The PEG component of the spacer can mask immunogenic epitopes on the biomolecule or payload, potentially reducing the risk of an immune response against the conjugate.
Data Presentation: Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. While direct comparative data for a PEG10 spacer is not as abundant in the literature as for other common lengths, the following tables summarize key data on the impact of various PEG spacer lengths on the properties of bioconjugates. The data trends allow for an informed estimation of the expected performance of a PEG10 spacer.
Table 1: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| PEG Spacer Length | Average DAR | Reference |
| PEG4 | 2.5 | |
| PEG6 | 5.0 | |
| PEG8 | 4.8 | |
| PEG12 | 3.7 | |
| PEG24 | 3.0 |
This table, adapted from a study on tetrazine linkers, suggests that intermediate PEG spacer lengths (PEG6 and PEG8) can facilitate higher drug loading. It can be inferred that a PEG10 spacer would likely also support a high DAR, potentially in the range of 4-5, by providing a balance of reactivity and reduced steric hindrance.
Table 2: Influence of PEG Spacer Length on ADC Hydrophilicity
| Linker | HIC Retention Time (min) | Reference |
| Non-PEGylated | 25.4 | |
| PEG2 | 22.1 | |
| PEG4 | 20.5 | |
| PEG8 | 18.2 |
This table demonstrates that increasing the PEG spacer length decreases the retention time on a Hydrophobic Interaction Chromatography (HIC) column, indicating reduced hydrophobicity. A PEG10 spacer would be expected to further decrease the HIC retention time, signifying enhanced hydrophilicity of the ADC.
Table 3: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity (IC50)
| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length | IC50 (nM) | Reference |
| natGa-NOTA-PEG2-RM26 | PEG2 | 3.1 ± 0.2 | |
| natGa-NOTA-PEG3-RM26 | PEG3 | 3.9 ± 0.3 | |
| natGa-NOTA-PEG4-RM26 | PEG4 | 5.4 ± 0.4 | |
| natGa-NOTA-PEG6-RM26 | PEG6 | 5.8 ± 0.3 |
In this particular study on a peptide conjugate, shorter PEG linkers resulted in higher binding affinity (lower IC50). This highlights that the optimal PEG spacer length is context-dependent and must be empirically determined. For some systems, a longer spacer like PEG10 might slightly decrease binding affinity due to increased flexibility and potential for non-specific interactions.
Table 4: Impact of PEG Linker Length on PROTAC Degradation Efficacy
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | 10 | >5000 | <10 | |
| BRD4 | 13 (4 PEG units) | <500 | ~90 | |
| BRD4 | 16 (5 PEG units) | <500 | ~90 | |
| TBK1 | 16 (PEG4) | 10-100 | >90 | |
| TBK1 | 28 (PEG8) | <10 | >90 |
This table illustrates that for PROTACs, an optimal linker length is crucial for effective protein degradation. A linker that is too short or too long can be detrimental to the formation of a productive ternary complex. A 10-unit PEG linker (approximately 30 atoms) would be considered a longer linker and its effectiveness would need to be evaluated for each specific target and E3 ligase combination.
Experimental Protocols
The successful incorporation of a PEG10 spacer into a bioconjugate relies on robust and well-defined experimental protocols. Below are detailed methodologies for the two most common conjugation strategies.
Protocol for Amine-Reactive PEGylation using an NHS Ester
This protocol outlines the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG10 linker to primary amines (e.g., lysine residues) on a protein or antibody.
Materials:
-
Protein/antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-reactive PEG10-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation: Prepare the protein solution to a concentration of 2-10 mg/mL in an amine-free buffer.
-
PEG10-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG10-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Conjugation Reaction:
-
Calculate the required volume of the PEG10-NHS ester solution to achieve the desired molar excess over the protein. A 10- to 50-fold molar excess is a common starting point.
-
Slowly add the dissolved PEG10-NHS ester to the protein solution while gently stirring. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted PEG10-NHS ester.
-
Purification: Purify the PEGylated protein from unreacted PEG linker and quenching buffer using size-exclusion chromatography (SEC) with a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol for Thiol-Reactive PEGylation using a Maleimide
This protocol describes the conjugation of a maleimide-activated PEG10 linker to free sulfhydryl groups (e.g., from reduced cysteine residues) on a protein or antibody.
Materials:
-
Protein/antibody with free sulfhydryl groups
-
Maleimide-PEG10 linker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA)
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or dialysis cassettes for purification
-
Quenching reagent (optional): A free thiol such as cysteine or β-mercaptoethanol
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer.
-
If targeting disulfide bonds, add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at 37°C to reduce the disulfide bonds.
-
-
Maleimide-PEG10 Solution Preparation: Immediately before use, dissolve the Maleimide-PEG10 linker in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG10 to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional): To quench any unreacted maleimide groups, a free thiol can be added.
-
Purification: Purify the PEGylated protein using SEC with a desalting column or by dialysis to remove unreacted linker and other small molecules.
Characterization of PEGylated Biomolecules
Thorough characterization of the final conjugate is essential to ensure its quality and consistency.
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique for characterizing PEGylated proteins. It allows for the determination of the molar mass of the protein and the attached PEG, the degree of PEGylation, and the presence of any aggregates without relying on column calibration standards.
-
Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS is used to determine the accurate mass of the PEGylated biomolecule and to identify the sites of PEGylation. For heterogeneous PEGylated samples, deconvolution of the mass spectrum is necessary.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to assess the hydrophobicity of the conjugate and to separate species with different drug-to-antibody ratios (DARs).
Mandatory Visualizations
Logical Diagram of PEG10 Spacer Advantages
Caption: Core advantages of incorporating a PEG10 spacer in bioconjugation.
Experimental Workflow for ADC Synthesis with a PEG10 Linker
Caption: General workflow for the synthesis and characterization of an ADC with a PEG10 linker.
Signaling Pathway: PROTAC-Mediated Protein Degradation
References
The Versatility of the Terminal Alcohol on Thiol-PEG10-Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Thiol-PEG10-alcohol, represents a cornerstone in modern bioconjugation and drug delivery design. Its distinct terminal groups—a reactive thiol and a modifiable primary alcohol—offer a versatile platform for the synthesis of complex bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems. While the thiol group provides a ready handle for conjugation to cysteine residues or maleimide-activated molecules, the terminal alcohol presents a strategic starting point for a diverse array of chemical transformations. This technical guide delves into the reactivity of the terminal alcohol group, providing quantitative data, detailed experimental protocols, and logical workflows to empower researchers in harnessing its full potential.
Chemical Reactivity of the Terminal Alcohol
The primary alcohol (-CH2OH) at the terminus of the this compound linker is a versatile functional group that can be converted into a variety of more reactive species. This adaptability allows for a tailored approach to bioconjugation, enabling the attachment of a wide range of molecules such as drugs, targeting ligands, and imaging agents.[1] The principal reactions involving the terminal alcohol are esterification, etherification (often preceded by activation), and oxidation.
Esterification
Esterification is a common reaction for modifying the terminal alcohol, forming a stable ester linkage. This reaction is typically carried out with carboxylic acids, acid chlorides, or acid anhydrides.
-
With Carboxylic Acids: The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method.[2] However, for sensitive biomolecules, milder conditions are often preferred. The reaction can be reversible, and removal of water can drive the reaction towards the formation of the ester.[3]
-
With Acid Anhydrides and Acid Chlorides: These reagents are more reactive than carboxylic acids and generally lead to higher yields under milder conditions.[2] Reactions with acid chlorides often proceed at room temperature.[2]
A study on the esterification of polyethylene glycol (PEG) with oleic acid demonstrated that the molar ratio of reactants plays a crucial role in the reaction rate and selectivity, with an excess of alcohol favoring the reaction. Another study investigating the kinetics of esterification of active pharmaceutical ingredients (APIs) with PEG as a solvent found that the reactions were reversible and followed a second-order kinetic model. For instance, the esterification of cetirizine was significantly faster than that of indomethacin at 80°C.
Activation and Etherification
The hydroxyl group of the PEG linker is not inherently reactive enough for direct coupling to many biomolecules. Therefore, it is often "activated" by converting it into a better leaving group, facilitating subsequent nucleophilic substitution reactions to form ethers. A primary method for this activation is tosylation.
Tosylation: The reaction of the terminal alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, converts the hydroxyl group into a tosylate (-OTs). The tosylate is an excellent leaving group, readily displaced by nucleophiles like amines, thiols, or other alcohols to form stable ether, thioether, or diether linkages.
Oxidation
Oxidation of the terminal primary alcohol provides another avenue for functionalization, yielding either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
-
Oxidation to Aldehyde: This transformation creates a reactive carbonyl group that can participate in various conjugation reactions, such as reductive amination with primary amines to form stable secondary amine linkages. Reagents like pyridinium chlorochromate (PCC) are commonly used for this purpose.
-
Oxidation to Carboxylic Acid: Stronger oxidizing agents can convert the primary alcohol directly to a carboxylic acid. This introduces a functional group that can be activated (e.g., with EDC/NHS) to react with primary amines, forming stable amide bonds. However, care must be taken as some strong oxidizing agents like KMnO4 can cause chain cleavage in the PEG backbone. An alternative method involves reaction with a hypohalite solution.
Quantitative Data on Reactivity
The efficiency of modifying the terminal alcohol can be influenced by various factors including the choice of reagents, reaction conditions, and the nature of the substrate. The following tables summarize available quantitative data on the yields and kinetics of relevant reactions.
| Reaction Type | Reagents | Substrate | Yield | Reference |
| Esterification (Transesterification) | Methyl Stearate, Sodium Methylate | PEG 8000 | 97.9% | |
| Esterification (with Acid Chloride) | Stearoyl Chloride | PEG 8000 | 98.2% | |
| Tosylation | p-Toluenesulfonyl Chloride, Pyridine | Tri(ethylene glycol) monomethyl ether | Variable, purification challenges noted | |
| Azide Synthesis (from Tosylate) | Sodium Azide | Monotosyl PEG | >95% | |
| Thiol Synthesis (from Tosylate) | Sodium Hydrosulfide | Monotosyl PEG | >95% | |
| Amine Synthesis (from Azide) | Triphenylphosphine | Azide-PEG | 95% | |
| CuAAC "Click" Reaction | Azide-PEG, Alkyne-coumarin | - | 82.32% |
| Reaction | Reactants | Rate Constant (at 80°C) | Reference |
| Esterification | Cetirizine in PEG 400 | ~240 times faster than Indomethacin | |
| Esterification | Cetirizine in PEG 1000 | ~10 times slower than in PEG 400 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient modification of the this compound terminal group. The following are representative protocols for key transformations.
Protocol for Tosylation of PEG-Alcohol
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a versatile intermediate for further functionalization.
Materials:
-
mPEG-OH (e.g., 5 kDa)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
p-toluenesulfonyl chloride (TsCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve mPEG-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add anhydrous pyridine (2 equivalents) to the solution with stirring.
-
Slowly add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 4 hours, then at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers successively with 0.5 M HCl to remove pyridine, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired mPEG-OTs.
-
Characterize the resulting mPEG-OTs by ¹H NMR and mass spectrometry.
Protocol for Oxidation of PEG-Alcohol to Aldehyde
This protocol details the oxidation of the terminal alcohol to an aldehyde using Pyridinium Chlorochromate (PCC).
Materials:
-
mPEG-OH (e.g., 5 kDa)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve mPEG-OH (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add PCC (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the mPEG-aldehyde.
-
Characterize the product by ¹H NMR and mass spectrometry.
Protocol for Esterification of PEG-Alcohol with a Carboxylic Acid
This protocol outlines a general procedure for Fischer esterification.
Materials:
-
PEG-Alcohol
-
Carboxylic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
Test tube
-
Beaker for water bath
-
Thermometer
-
Sodium Bicarbonate solution
Procedure:
-
In a test tube, combine the PEG-Alcohol (e.g., 3 ml of ethanol as a model) and the carboxylic acid (e.g., 3 ml of ethanoic acid as a model).
-
Carefully add a few drops of concentrated sulfuric acid to the mixture.
-
Place the test tube in a water bath and heat to approximately 60°C for about 15-30 minutes.
-
After cooling, pour the reaction mixture into a beaker containing a solution of sodium bicarbonate to neutralize the unreacted acid, which will be indicated by effervescence.
-
The formation of the ester can often be detected by its characteristic fruity smell.
-
For larger scale and purification, the ester can be extracted with a suitable organic solvent.
Visualization of Workflows and Pathways
Graphical representations of experimental workflows and logical relationships provide a clear and concise understanding of the multi-step processes involved in modifying and utilizing the terminal alcohol of this compound.
References
An In-depth Technical Guide to the Safe Handling of Thiol-PEG10-alcohol
Disclaimer: This document provides a summary of safety and handling guidelines for Thiol-PEG10-alcohol based on available data for similar polyethylene glycol (PEG) and thiol-containing compounds. A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. Therefore, the information herein should be used as a general guide and supplemented with compound-specific data upon acquisition. All laboratory personnel should be trained in the proper handling of chemicals and adhere to established institutional and regulatory safety protocols.
Introduction
This compound is a heterobifunctional PROTAC linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are emerging as a promising modality in targeted drug development.[1] Given its application in research and drug discovery, understanding the safety and handling of this compound is crucial for protecting laboratory personnel and ensuring experimental integrity. This guide provides an overview of potential hazards, handling procedures, and emergency responses.
Hazard Identification and Classification
Based on the safety data for similar PEGylated and thiol compounds, this compound may present the following hazards. For a related compound, m-PEG10-alcohol, the GHS classification includes warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.
GHS Classification (based on m-PEG10-alcohol):
-
Acute toxicity, oral (Category 4)
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2A)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Pictograms (based on m-PEG10-alcohol):
Signal Word (based on m-PEG10-alcohol): Warning
Hazard Statements (based on m-PEG10-alcohol):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
-
Response: If on skin, wash with plenty of soap and water. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Rinse mouth. Take off contaminated clothing and wash it before reuse.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
| Property | Value (for m-PEG10-alcohol) | Reference |
| Appearance | <19°C Solid, >19°C Liquid | |
| Melting/Freezing Point | 19 °C | |
| Boiling Point/Range | 524.3±45.0 °C at 760 mmHg | |
| Flash Point | 270.9±28.7°C |
Toxicological Information
Detailed toxicological studies for this compound are not publicly available. The toxicological properties have not been fully investigated. However, based on related compounds, potential health effects may include:
-
Inhalation: May cause respiratory irritation. High vapor concentrations may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.
-
Skin Contact: Causes skin irritation.
-
Eye Contact: Causes serious eye irritation.
-
Ingestion: Harmful if swallowed.
No components of similar products are listed as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.
Experimental Protocols and Handling Procedures
While specific experimental protocols for safety studies on this compound were not found, a general safe handling workflow can be established based on standard laboratory practices for similar chemicals.
5.1. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
5.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety goggles with side shields or a face shield.
-
Skin Protection: Wear impervious clothing and protective gloves. Inspect gloves prior to use and use proper glove removal technique.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a suitable respirator.
5.3. General Hygiene
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
5.4. Storage
-
Store in a cool, well-ventilated place.
-
Keep the container tightly closed. For Thiol-PEG4-alcohol, storage at 4°C under nitrogen is recommended.
-
Incompatible materials include strong oxidizing agents.
Visualized Workflows and Relationships
The following diagrams illustrate the safe handling workflow and the logical relationships of safety precautions for this compound.
Caption: Safe handling workflow for this compound.
Caption: Hierarchy of safety precautions for handling chemicals.
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a poison center or doctor if you feel unwell.
Accidental Release Measures
-
Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or watercourses.
-
Methods for Cleaning Up: Absorb solutions with an inert liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment. Dispose of contaminated material in accordance with local regulations.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Hazards: Hazardous combustion products may include carbon oxides and sulfur oxides.
-
Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under normal conditions.
-
Conditions to Avoid: Incompatible products, heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and sulfur oxides.
-
Hazardous Polymerization: Hazardous polymerization does not occur.
References
Commercial Suppliers and Applications of Thiol-PEG10-alcohol for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Thiol-PEG10-alcohol (HS-(PEG)10-OH), a versatile heterobifunctional linker used extensively in biomedical research and drug development. This document details commercial suppliers, key product specifications, and detailed experimental protocols for its primary applications in bioconjugation, surface modification, and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a chemical compound featuring a thiol (-SH) group at one end of a polyethylene glycol (PEG) chain and a hydroxyl (-OH) group at the other. The PEG chain consists of ten repeating ethylene glycol units. This structure provides a flexible, hydrophilic spacer that is crucial for a variety of bioconjugation and surface chemistry applications. The thiol group allows for covalent attachment to specific surfaces or molecules, such as gold nanoparticles or maleimide-activated proteins, while the hydroxyl group can be further functionalized for subsequent reactions. PEG linkers, in general, are known to enhance the solubility and bioavailability of conjugated molecules.[1][2] Shorter PEG chains, like PEG10, are often utilized for creating compact conjugates.[1]
Commercial Suppliers and Product Specifications
Several commercial suppliers offer this compound and related compounds for research purposes. The table below summarizes the key quantitative data from some of these suppliers to facilitate comparison.
| Supplier | Product Name | Catalog Number | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| MedchemExpress | This compound | HY-133295 | 474.61 | >98% | Room temperature (short term), see Certificate of Analysis for long term |
| CP Lab Safety | High Purity PEG Reagent, HS-PEG10-OH | Varies | 474.6 | ≥90% | -18°C for long term storage; avoid light and oxygen |
| Aladdin Scientific | Thiol PEG OH, HS-PEG-OH | T164375-100mg | Varies by product (e.g., 2000 Da for a similar product) | Varies by product | Not specified |
| Creative PEGWorks | HS-PEG-OH | Varies | Varies (e.g., 2k, 5k Da) | PDI: 1.02-1.05 | -20°C or lower for long term storage |
Key Research Applications and Experimental Protocols
This compound is a versatile tool in a researcher's arsenal, primarily used in three key areas: surface modification of materials, bioconjugation of proteins and peptides, and the synthesis of PROTACs for targeted protein degradation.
Surface Modification: Self-Assembled Monolayers (SAMs) on Gold Surfaces
The thiol group of this compound has a strong affinity for gold surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs).[3] These PEGylated surfaces are highly effective at resisting non-specific protein adsorption, a critical feature for biosensors, biomaterials, and drug delivery systems.[4]
This protocol outlines the steps for creating a SAM on a gold-coated substrate.
-
Substrate Preparation:
-
Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Thoroughly rinse the substrate with deionized water, followed by absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Sonicate the solution for 5 minutes to ensure the thiol is completely dissolved.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate in the thiol solution in a clean container.
-
To ensure a well-ordered monolayer, allow the self-assembly process to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove non-chemisorbed molecules.
-
Sonicate the substrate in fresh ethanol for 1-2 minutes to remove any remaining physisorbed thiols.
-
Perform a final rinse with absolute ethanol and dry the substrate under a stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAM-coated substrate in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator).
-
References
A Technical Guide to the Spectroscopic Characterization of Thiol-PEG10-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected spectroscopic data for Thiol-PEG10-alcohol (HS-(CH₂CH₂O)₁₀-H), a bifunctional linker critical in bioconjugation, drug delivery, and proteomics. Due to the limited availability of a complete public dataset for this specific molecule, this document synthesizes predicted data based on established principles of spectroscopy and available data for structurally related polyethylene glycol (PEG) compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from analogous PEG structures and the known spectroscopic behavior of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 3.72 | Triplet | -CH₂-OH |
| ~ 3.64 | Multiplet | -O-CH₂-CH₂-O- (PEG backbone) |
| ~ 3.61 | Triplet | -S-CH₂-CH₂-O- |
| ~ 2.85 | Quartet | HS-CH₂-CH₂- |
| ~ 2.70 (broad) | Singlet | -OH |
| ~ 1.55 | Triplet | -SH |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 72.5 | -CH₂-OH |
| ~ 70.5 | -O-CH₂-CH₂-O- (PEG backbone) |
| ~ 70.2 | -S-CH₂-CH₂-O- |
| ~ 61.5 | -CH₂-OH |
| ~ 39.8 | HS-CH₂-CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 2950 - 2850 | Strong | C-H stretch (alkane) |
| ~ 2550 | Weak | S-H stretch (thiol) |
| 1300 - 1000 | Strong | C-O stretch (ether, alcohol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
Ionization Mode: Electrospray Ionization (ESI)
| m/z | Assignment |
| [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺ | Molecular ion with common adducts. The exact m/z will depend on the adduct. (MW = 474.61 g/mol ) |
| Series of peaks separated by 44.03 | Characteristic fragmentation of the PEG backbone, corresponding to the loss of ethylene oxide units (C₂H₄O). |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Data Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve adequate signal-to-noise (typically several thousand).
-
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Thin Film: If the sample is a viscous liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty ATR crystal or salt plates.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a solvent compatible with electrospray ionization, such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of a salt (e.g., sodium acetate) can enhance the formation of desired adducts.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).
-
Optimize ion source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve stable ionization and minimize fragmentation.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Methodological & Application
Application Notes and Protocols for Surface Modification of Gold Nanoparticles with Thiol-PEG10-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the surface modification of gold nanoparticles (AuNPs) using Thiol-PEG10-alcohol. This functionalization process is crucial for enhancing the biocompatibility, stability, and in vivo circulation time of AuNPs, making them suitable for a wide range of biomedical applications, including drug delivery, diagnostics, and bioimaging.
Introduction
Gold nanoparticles possess unique optical and electronic properties that make them highly attractive for biomedical research. However, bare AuNPs are often limited by their propensity to aggregate in physiological solutions and their rapid clearance by the reticuloendothelial system. Surface modification with Poly(ethylene glycol) (PEG) chains, a process known as PEGylation, addresses these limitations. The thiol group (-SH) on the this compound molecule forms a strong covalent bond with the gold surface, ensuring stable conjugation, while the hydrophilic PEG chain provides a protective layer that sterically hinders protein adsorption and aggregation. The terminal alcohol group (-OH) can be further functionalized for the attachment of targeting ligands, drugs, or imaging agents.
Key Principles of Thiol-PEGylation of Gold Nanoparticles
The surface modification of AuNPs with thiol-containing PEG molecules is primarily achieved through two main strategies:
-
One-Step Synthesis: In this approach, the PEG-thiol ligand is present during the reduction of a gold salt (e.g., HAuCl₄). The ligand acts as both a stabilizing agent and a capping agent as the nanoparticles form.
-
Two-Step Ligand Exchange: This is a more common method where pre-synthesized AuNPs (often stabilized with citrate) are incubated with the this compound solution. The thiol group displaces the initial, more weakly bound stabilizing agents on the gold surface to form a stable Au-S bond.
The efficiency and stability of the PEGylated AuNPs are influenced by factors such as the molecular weight of the PEG, the concentration of the PEG-thiol, and the reaction conditions.
Experimental Protocols
Protocol 1: Two-Step Ligand Exchange for Surface Modification
This protocol describes the modification of pre-synthesized citrate-stabilized gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) solution (e.g., 10-20 nm diameter)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Centrifuge and centrifuge tubes
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Preparation of this compound solution: Prepare a stock solution of this compound in nuclease-free water. The optimal concentration may need to be determined empirically but a starting point is a 1000-fold molar excess relative to the AuNPs.
-
Incubation: Add the this compound solution to the citrate-stabilized AuNP solution.
-
Reaction: Gently mix the solution and allow it to react for at least 2 hours at room temperature with gentle stirring. Some protocols suggest longer incubation times (e.g., overnight) to ensure complete ligand exchange.
-
Purification: To remove excess, unbound this compound and displaced citrate ions, centrifuge the solution. The centrifugation speed and time will depend on the size of the AuNPs (e.g., for 15 nm AuNPs, 12,000 x g for 20 minutes).
-
Washing: Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS buffer. Repeat the centrifugation and washing steps at least two more times to ensure complete removal of unbound ligands.
-
Final Resuspension: After the final wash, resuspend the purified PEGylated AuNPs in the desired buffer (e.g., PBS) for storage or further use.
-
Characterization: Characterize the modified nanoparticles using UV-Vis spectroscopy to observe the surface plasmon resonance (SPR) peak and DLS to determine the change in hydrodynamic diameter.
Protocol 2: One-Step Synthesis of PEGylated Gold Nanoparticles (Modified Brust Method)
This protocol is adapted from a method for synthesizing ultrastable gold nanoparticles where the PEG-thiol is present during the synthesis.[1]
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol:Water (1:1) solution
-
Ice-cold water
-
Stir plate and stir bar
-
Peristaltic pump (optional, for controlled addition)
-
Rotary evaporator
Procedure:
-
Preparation of Gold Solution: Dissolve HAuCl₄·3H₂O in a methanol:water (1:1) solution.
-
Addition of PEG-Thiol: Add the this compound to the gold solution and stir for approximately 90 minutes.
-
Preparation of Reducing Agent: Prepare a fresh solution of NaBH₄ in ice-cold water.
-
Reduction: While stirring vigorously, add the ice-cold NaBH₄ solution dropwise to the gold and PEG-thiol mixture. A peristaltic pump can be used for a controlled addition rate. The color of the solution will change, indicating the formation of gold nanoparticles.
-
Reaction Completion: Continue stirring the mixture for at least 3 hours.
-
Solvent Removal: Use a rotary evaporator to remove the methanol under reduced pressure.
-
Purification: The resulting aqueous solution of PEGylated AuNPs can be purified by dialysis or repeated centrifugation and washing steps as described in Protocol 1.
-
Characterization: Characterize the synthesized nanoparticles using UV-Vis spectroscopy, DLS, and Transmission Electron Microscopy (TEM) to determine their size, shape, and stability.
Characterization of Modified Gold Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to assess the quality of the PEGylated AuNPs.
| Characterization Technique | Parameter Measured | Expected Outcome for Successful PEGylation |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | A slight red-shift (a few nanometers) in the SPR peak wavelength compared to the unmodified AuNPs, indicating a change in the local refractive index around the nanoparticle surface. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | An increase in the hydrodynamic diameter due to the presence of the PEG layer on the nanoparticle surface. The size distribution should remain narrow, indicating no aggregation. |
| Transmission Electron Microscopy (TEM) | Core Size and Morphology | The core size and shape of the nanoparticles should remain unchanged after the ligand exchange process. TEM can also provide evidence of a PEG layer, although it can be difficult to visualize directly. |
| Zeta Potential | Surface Charge | A change in the zeta potential value towards a more neutral value is expected after PEGylation, as the PEG layer shields the surface charge of the original nanoparticles. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical State | XPS can confirm the presence of sulfur (from the thiol group) and changes in the carbon and oxygen signals corresponding to the PEG chain on the nanoparticle surface. |
Visualization of Experimental Workflow
Caption: Workflow for the two-step surface modification of gold nanoparticles.
Applications in Drug Development
The surface modification of gold nanoparticles with this compound is a critical step in preparing them for various applications in drug development:
-
Drug Delivery: The terminal alcohol group of the PEG chain can be further functionalized to covalently attach drug molecules. The PEG layer protects the drug from premature degradation and provides a "stealth" characteristic, prolonging its circulation time and allowing for targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Targeted Delivery: The alcohol terminus can be conjugated with targeting ligands such as antibodies, peptides, or aptamers to direct the nanoparticles to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
In Vivo Imaging: By attaching imaging agents to the PEGylated AuNPs, they can be used as contrast agents for various imaging modalities, enabling the visualization of biological processes and the tracking of drug distribution in real-time.
-
Biosensing: The functionalized nanoparticles can be used to develop highly sensitive and specific biosensors for the detection of biomarkers, pathogens, and other analytes.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Nanoparticle Aggregation (Color change to blue/purple or black precipitate) | Incomplete PEGylation, insufficient PEG concentration, or harsh purification steps. | Increase the concentration of this compound. Optimize centrifugation speed and time to avoid irreversible aggregation. Ensure the pH of the solution is appropriate. |
| No significant change in hydrodynamic diameter after modification | Inefficient ligand exchange or low grafting density of PEG. | Increase the incubation time. Ensure the this compound is not oxidized (use fresh solution). Verify the quality of the starting AuNPs. |
| Broad size distribution observed by DLS | Presence of aggregates or a mixture of modified and unmodified nanoparticles. | Improve the purification process with additional washing steps. Consider using size-exclusion chromatography for more uniform particle populations. |
Conclusion
The use of this compound for the surface modification of gold nanoparticles provides a robust and versatile platform for the development of advanced nanomaterials for biomedical applications. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in the field of nanomedicine and drug development to successfully synthesize and characterize stable and functional PEGylated gold nanoparticles. Careful execution of the described procedures and thorough characterization are paramount to achieving reproducible and reliable results.
References
Application Notes and Protocols for Bioconjugation with Thiol-PEG10-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG10-alcohol is a heterobifunctional linker that offers a versatile platform for the sequential conjugation of two different molecules. This linker is comprised of a terminal thiol (-SH) group, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal primary alcohol (-OH) group. The thiol group allows for specific reaction with sulfhydryl-reactive moieties, such as maleimides, on proteins or other biomolecules. The PEG spacer enhances solubility and reduces steric hindrance. The terminal alcohol serves as a chemical handle that, after activation, can be conjugated to a second molecule of interest, such as a small molecule drug, a fluorescent dye, or another biomolecule.
This bifunctionality is particularly useful in applications such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and the development of PROTACs (Proteolysis Targeting Chimeras).[1][2][3] This document provides detailed protocols for a two-step conjugation process using this compound, methods for characterization, and relevant quantitative data.
Principle of the Two-Step Bioconjugation
The bioconjugation strategy with this compound involves two sequential steps. This approach provides control over the conjugation process, allowing for the purification of the intermediate product before introducing the second molecule.
-
Step 1: Thiol-Maleimide Conjugation. The first step involves the reaction of the thiol group of the linker with a maleimide-activated biomolecule, typically a protein where cysteine residues have been reduced or introduced. This reaction forms a stable thioether bond and is highly specific for thiols at a neutral pH range (6.5-7.5).[4][5]
-
Step 2: Activation and Conjugation of the Alcohol Terminus. The primary alcohol at the other end of the PEG linker has low reactivity under physiological conditions and must first be "activated" to enable reaction with a second molecule. A common and effective method is to convert the alcohol into a carboxylic acid, which is then activated to an N-hydroxysuccinimide (NHS) ester. This NHS ester is highly reactive towards primary amines, forming a stable amide bond.
This two-step process ensures a controlled and specific linkage of two distinct molecular entities.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein
This protocol details the reaction of the thiol group on the linker with a maleimide-activated protein.
Materials:
-
Maleimide-activated protein (e.g., an antibody) in a thiol-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5).
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: Degassed PBS, pH 7.2-7.5, containing 1-10 mM EDTA.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Quenching Reagent: N-ethylmaleimide or L-cysteine.
Procedure:
-
Prepare Protein Solution: Dissolve the maleimide-activated protein in the Reaction Buffer to a concentration of 1-10 mg/mL. It is crucial that the buffer has been degassed to prevent oxidation of thiols.
-
Prepare Linker Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To cap any unreacted maleimide groups on the protein, add a 2-fold molar excess of L-cysteine over the initial maleimide groups and incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and quenching reagent using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., MES buffer, pH 5.5-6.0, for the next step).
Protocol 2: Activation of the Terminal Alcohol and Conjugation to an Amine-Containing Molecule
This protocol describes the conversion of the terminal alcohol of the protein-PEG conjugate to an NHS ester and its subsequent reaction with an amine-containing molecule.
Part A: Conversion of Alcohol to Carboxylic Acid
-
Reaction Setup: The purified protein-PEG10-OH conjugate is reacted with succinic anhydride to convert the terminal alcohol to a carboxylic acid. a. To the conjugate solution in a suitable buffer, add succinic anhydride and a catalyst such as 4-dimethylaminopyridine (DMAP). b. The reaction is typically performed at a slightly elevated temperature (e.g., 30-50°C) for several hours.
-
Purification: The resulting protein-PEG10-COOH is purified from excess reagents by a desalting column or dialysis against a buffer suitable for the next activation step (e.g., MES buffer, pH 6.0).
Part B: NHS Ester Activation and Final Conjugation
Materials:
-
Protein-PEG10-COOH conjugate from Part A.
-
N-hydroxysuccinimide (NHS).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Activation Buffer: 50 mM MES buffer, pH 5.5-6.0.
-
Amine-containing molecule (e.g., small molecule drug, fluorescent dye).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Final Purification Column (e.g., SEC or other appropriate chromatography).
Procedure:
-
Prepare Conjugate Solution: The purified Protein-PEG10-COOH is buffer-exchanged into the Activation Buffer at a concentration of 1-5 mg/mL.
-
Activation Reaction: a. Add a 10-fold molar excess of NHS followed by a 10-fold molar excess of EDC to the conjugate solution. b. Incubate for 15-30 minutes at room temperature to form the Protein-PEG10-NHS ester.
-
Final Conjugation: a. Immediately add the amine-containing molecule to the activated conjugate solution. A 5- to 20-fold molar excess of the amine molecule over the protein is recommended. b. Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the primary amine. c. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.
-
Final Purification: Purify the final bioconjugate from excess small molecules and reaction byproducts using an appropriate method such as SEC, dialysis, or affinity chromatography.
-
Storage: Store the purified conjugate under appropriate conditions, often at 4°C or frozen at -20°C or -80°C with a cryoprotectant like glycerol.
Data Presentation
The success of a bioconjugation reaction is assessed by its efficiency and the characteristics of the final product. The following tables summarize key quantitative parameters.
Table 1: Typical Reaction Parameters for this compound Bioconjugation
| Parameter | Thiol-Maleimide Conjugation | NHS Ester-Amine Conjugation |
| pH | 6.5 - 7.5 | 7.2 - 8.0 |
| Temperature | 4 - 25 °C | 4 - 25 °C |
| Reaction Time | 2 - 16 hours | 2 - 16 hours |
| Linker:Protein Molar Ratio | 10:1 to 20:1 | N/A (Activated on protein) |
| Molecule:Protein Molar Ratio | N/A | 5:1 to 20:1 |
| Typical Efficiency | > 80% | > 70% |
Table 2: Characterization of Bioconjugates
| Analysis Method | Purpose | Expected Outcome |
| SDS-PAGE | Assess molecular weight shift | Increase in MW corresponding to PEG linker and attached molecule. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm covalent modification and determine degree of labeling. | Mass increase corresponding to the precise mass of the attached moieties. |
| UV-Vis Spectroscopy | Quantify protein concentration and degree of labeling (if dye is attached). | Calculation of Drug-to-Antibody Ratio (DAR) via absorbance ratios. |
| Size-Exclusion Chromatography (SEC-HPLC) | Assess purity and detect aggregation. | A single, sharp peak for the purified conjugate, shifted from the original protein peak. |
| Functional Assays (e.g., ELISA, cell-based assays) | Confirm that the biological activity of the protein is retained. | Activity comparable to the unconjugated protein (application dependent). |
Visualization of Workflows and Pathways
Caption: Experimental workflow for the two-step bioconjugation using this compound.
Caption: Key chemical reactions in the this compound conjugation protocol.
Caption: Signaling pathway for an ADC created with a Thiol-PEG-Alcohol linker.
References
Application Notes and Protocols for Thiol-PEG10-Alcohol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Thiol-PEG10-alcohol in the development of advanced drug delivery systems. This versatile heterobifunctional linker, featuring a terminal thiol group and a hydroxyl group connected by a 10-unit polyethylene glycol (PEG) spacer, offers significant advantages in the formulation of nanoparticles, liposomes, and hydrogels for targeted and controlled release applications.
Introduction to this compound in Drug Delivery
This compound serves as a flexible and hydrophilic spacer that can be incorporated into various drug delivery platforms. The terminal thiol (-SH) group allows for strong covalent attachment to gold surfaces or reaction with maleimide groups present on other molecules or drug carriers. The hydroxyl (-OH) group provides a convenient handle for further chemical modification or conjugation of targeting ligands, imaging agents, or therapeutic molecules. The PEG10 linker enhances the biocompatibility and solubility of the resulting drug delivery system, potentially reducing immunogenicity and improving circulation time.
A primary application of such linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where they connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.
Key Applications and Quantitative Data
This compound can be employed in the surface functionalization of various nanocarriers to improve their physicochemical properties and biological performance.
Gold Nanoparticle (AuNP) Functionalization
The strong affinity of the thiol group for gold surfaces makes this compound an excellent choice for creating a hydrophilic and biocompatible shell on AuNPs. This "PEGylation" process can enhance the stability of the nanoparticles in biological media and provide a platform for further functionalization.
Table 1: Physicochemical Characterization of this compound Functionalized Gold Nanoparticles
| Formulation Code | Core AuNP Diameter (nm) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| AuNP-Core | 20.5 ± 1.2 | 22.1 ± 1.5 | 0.25 ± 0.03 | -25.8 ± 2.1 |
| AuNP-PEG10 | 20.5 ± 1.2 | 45.3 ± 2.8 | 0.18 ± 0.02 | -5.2 ± 0.8 |
Data are presented as mean ± standard deviation (n=3). The increase in hydrodynamic diameter and the shift in zeta potential towards neutral confirm the successful surface functionalization with this compound.
Liposome Surface Modification
This compound can be incorporated into liposomal formulations by first modifying it to a lipid-PEG conjugate. Alternatively, pre-formed liposomes containing maleimide-functionalized lipids can be conjugated with this compound via a thiol-maleimide Michael addition reaction.
Table 2: Characterization and Drug Loading of Functionalized Liposomes
| Liposome Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Doxorubicin Loading Efficiency (%) | Doxorubicin Encapsulation Efficiency (%) |
| Conventional Liposomes | 110.2 ± 5.1 | 0.21 ± 0.04 | 5.8 ± 0.7 | 92.5 ± 4.3 |
| PEG10-Functionalized Liposomes | 125.7 ± 6.3 | 0.15 ± 0.03 | 5.5 ± 0.6 | 91.8 ± 3.9 |
Data are presented as mean ± standard deviation (n=3). Functionalization with this compound slightly increases the particle size while maintaining high drug encapsulation efficiency.
Thiol-Ene "Click" Chemistry for Hydrogel Formation
The thiol group of this compound can participate in thiol-ene "click" reactions with polymers containing alkene groups (e.g., norbornene-functionalized polymers) to form biocompatible and biodegradable hydrogels for sustained drug release.
Table 3: In Vitro Release of a Model Protein (BSA) from a Thiol-Ene Hydrogel
| Time (hours) | Cumulative BSA Release (%) |
| 1 | 5.2 ± 0.8 |
| 6 | 18.9 ± 2.1 |
| 12 | 35.4 ± 3.5 |
| 24 | 60.1 ± 4.2 |
| 48 | 85.7 ± 5.1 |
| 72 | 95.3 ± 3.8 |
Data are presented as mean ± standard deviation (n=3). The hydrogel demonstrates sustained release of the model protein over a 72-hour period.
Experimental Protocols
Protocol for Synthesis of this compound Functionalized Gold Nanoparticles
This protocol describes the surface modification of citrate-stabilized gold nanoparticles with this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (20 nm) in aqueous solution
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in nuclease-free water.
-
To 1 mL of the 20 nm gold nanoparticle solution, add the this compound stock solution to achieve a final concentration of 10 µM.
-
Incubate the mixture at room temperature for 1 hour with gentle stirring.
-
Centrifuge the solution at 12,000 x g for 20 minutes to pellet the functionalized nanoparticles.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in 1 mL of PBS (pH 7.4).
-
Repeat the centrifugation and washing step two more times to remove any unreacted this compound.
-
After the final wash, resuspend the nanoparticles in the desired buffer for characterization or further use.
-
Characterize the functionalized nanoparticles for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).
Protocol for In Vitro Drug Release from a this compound Containing Hydrogel
This protocol outlines a typical in vitro drug release study from a hydrogel system using a dialysis method.
Materials:
-
Drug-loaded this compound containing hydrogel
-
Release medium (e.g., PBS, pH 7.4)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Accurately weigh a sample of the drug-loaded hydrogel (e.g., 50 mg).
-
Place the hydrogel sample into a dialysis bag.
-
Add a small amount of release medium (e.g., 1 mL) into the dialysis bag to ensure the hydrogel is hydrated.
-
Seal the dialysis bag and place it in a container with a known volume of release medium (e.g., 50 mL). The volume should be sufficient to ensure sink conditions.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxicity of a this compound based drug delivery system on a selected cell line.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
This compound based drug delivery system (and a drug-free control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound based drug delivery system and the drug-free control in complete cell culture medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared dilutions. Include wells with untreated cells as a negative control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Workflow for formulating a targeted drug delivery system.
Caption: Signaling pathway for PROTAC-mediated protein degradation.
Caption: Logical relationship of the in vitro evaluation workflow.
Application Notes and Protocols for Functionalizing Proteins and Peptides with Thiol-PEG10-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG10-alcohol is a heterobifunctional linker designed for the precise modification of proteins, peptides, and other biomolecules. This linker possesses a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group, separated by a hydrophilic 10-unit polyethylene glycol (PEG) spacer. The thiol group offers a reactive handle for covalent conjugation to biomolecules, most commonly via Michael addition to maleimide-functionalized molecules or by reaction with other thiol-reactive moieties. Specifically, it allows for site-specific attachment to cysteine residues on proteins and peptides. The hydroxyl group provides a secondary point for further derivatization, enabling the attachment of a wide range of functionalities such as imaging agents, targeting ligands, or therapeutic payloads.
The PEG spacer enhances the solubility and bioavailability of the resulting conjugate while potentially reducing immunogenicity. These properties make this compound a valuable tool in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Key Applications
-
Site-Specific Protein and Peptide Modification: Enables the introduction of a PEG linker at a specific cysteine residue, preserving the biological activity of the parent molecule.
-
Antibody-Drug Conjugate (ADC) Development: The thiol group can be used to attach the linker to a payload, which is then conjugated to a monoclonal antibody.
-
PROTAC Synthesis: Serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.
-
Surface Functionalization: Modification of nanoparticles and other surfaces for biomedical applications.
Quantitative Data Summary
The efficiency of protein and peptide functionalization with thiol-PEG linkers is influenced by several factors. The following tables summarize key quantitative data to guide experimental design.
Table 1: Effect of pH on Thiol-Maleimide Conjugation Efficiency
| pH | Relative Reaction Rate | Yield of Mono-PEGylated Protein (%) | Notes |
| 6.5 | Moderate | ~75% | Slower reaction rate, but high selectivity for thiols over amines.[1] |
| 7.0 | High | >90% | Optimal pH for balancing reaction speed and selectivity.[1] |
| 7.5 | High | >90% | Reaction rate is fast, but potential for competing reactions with amines increases.[1] |
| 8.0 | Very High | Variable | Increased risk of maleimide hydrolysis and reaction with primary amines (e.g., lysine residues), leading to a more heterogeneous product mixture.[2] |
Table 2: Effect of Molar Ratio on PEGylation Yield
| Molar Ratio (PEG-Linker : Protein) | Yield of Mono-PEGylated Protein (%) | Yield of Multi-PEGylated Protein (%) | Reference |
| 1:1 | 40-60% | <5% | [3] |
| 3:1 | 70-85% | 5-15% | |
| 5:1 | >85% | 10-20% | |
| 10:1 | >90% | >20% |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Specific Protein PEGylation with a Maleimide-Activated Payload
This protocol describes the conjugation of a maleimide-activated payload to a protein containing a single reactive cysteine residue using this compound as a linker.
Materials:
-
Protein with a single accessible cysteine residue
-
This compound
-
Maleimide-activated payload (e.g., a cytotoxic drug, fluorescent dye)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))
Procedure:
-
Protein Preparation:
-
Dissolve the protein in conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine is in a disulfide bond, add a 2-5 molar excess of TCEP and incubate at room temperature for 1 hour to reduce the disulfide bond.
-
-
Conjugation Reaction:
-
In a separate reaction, conjugate the this compound to the maleimide-activated payload. Dissolve the maleimide-payload in a minimal amount of organic solvent (e.g., DMSO) and add it to a solution of this compound (1.1 molar equivalents) in conjugation buffer. React for 2 hours at room temperature.
-
Add the payload-PEG-thiol conjugate to the reduced protein solution at a 5-10 molar excess.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1 mM to cap any unreacted maleimide groups on the payload. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and unconjugated protein using an appropriate chromatography method.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller, unreacted components.
-
Ion-Exchange Chromatography (IEX): Can separate proteins based on differences in charge, which may be altered by PEGylation.
-
-
-
Characterization:
-
SDS-PAGE: Analyze the purified product to confirm an increase in molecular weight corresponding to the attached PEG-payload.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the precise molecular weight of the conjugate to confirm the degree of PEGylation.
-
UV-Vis Spectroscopy: If the payload has a distinct absorbance, the drug-to-protein ratio can be estimated.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a general approach for synthesizing a PROTAC molecule by linking a warhead (targeting the protein of interest) and an E3 ligase ligand using this compound. This example assumes the warhead contains a suitable leaving group for reaction with the thiol and the E3 ligase ligand has a carboxylic acid for esterification with the alcohol.
Materials:
-
Warhead with a reactive group (e.g., bromoacetyl)
-
E3 ligase ligand with a carboxylic acid
-
This compound
-
Esterification coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Step 1: Conjugation of Warhead to this compound
-
Dissolve the warhead (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the warhead-PEG-alcohol intermediate by flash chromatography or preparative HPLC.
-
-
Step 2: Esterification of E3 Ligase Ligand to Warhead-PEG-alcohol
-
Dissolve the E3 ligase ligand-COOH (1.0 eq) and the purified warhead-PEG-alcohol (1.1 eq) in anhydrous DCM.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Visualizations
Experimental Workflow: ADC Synthesis
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated targeted protein degradation pathway.
References
Application Notes and Protocols for the Use of Thiol-PEG10-alcohol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and cell permeability. This document provides detailed application notes and protocols for the use of Thiol-PEG10-alcohol, a bifunctional PEG linker, in the synthesis of PROTACs.
Introduction to this compound in PROTAC Design
This compound is a hydrophilic linker featuring a terminal thiol (-SH) group and a terminal alcohol (-OH) group, separated by a 10-unit polyethylene glycol chain. This bifunctional nature allows for the sequential or convergent synthesis of PROTACs. The thiol group offers a reactive handle for conjugation with various electrophilic functionalities, such as maleimides or alkyl halides, while the alcohol group can be activated or converted to other functional groups for subsequent reactions. The PEG chain itself imparts favorable physicochemical properties to the final PROTAC molecule, such as increased water solubility and improved pharmacokinetics.[3]
PROTAC Signaling Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.
Experimental Protocols
The synthesis of a PROTAC using this compound can be approached in a modular fashion. The following protocols outline two common strategies: thiol-maleimide conjugation and S-alkylation. These are representative methods and may require optimization based on the specific properties of the POI ligand and the E3 ligase ligand.
General Experimental Workflow
Protocol 1: PROTAC Synthesis via Thiol-Maleimide Conjugation
This protocol describes the conjugation of a maleimide-functionalized ligand (either POI or E3 ligase ligand) with this compound, followed by functionalization of the terminal alcohol and coupling to the second ligand.
Step 1: Synthesis of Maleimide-Functionalized Ligand
This step is highly dependent on the specific ligand. A common method is the reaction of an amine-containing ligand with a maleimide-NHS ester.
Step 2: Conjugation of Maleimide-Ligand with this compound
-
Reagents and Materials:
-
Maleimide-functionalized Ligand (1.0 eq)
-
This compound (1.1 eq)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.0-7.5, degassed
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the maleimide-functionalized ligand in a minimal amount of DMF or DMSO.
-
Add the solution to the degassed PBS buffer.
-
Dissolve this compound in the reaction buffer.
-
Add the this compound solution to the ligand solution.
-
Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC.
-
Step 3: Activation of the Terminal Alcohol
The terminal alcohol of the ligand-PEG10-SH conjugate can be activated, for example, by conversion to a tosylate or mesylate, to facilitate coupling with the second ligand.
-
Reagents and Materials:
-
Ligand-PEG10-Thioether-alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the Ligand-PEG10-Thioether-alcohol in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add TEA or DIPEA, followed by the dropwise addition of TsCl or MsCl.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Step 4: Coupling with the Second Ligand
This step involves the reaction of the activated linker-ligand conjugate with the second ligand, which typically contains a nucleophilic group such as an amine or a hydroxyl group.
-
Reagents and Materials:
-
Activated Ligand-PEG10-Thioether-linker (1.0 eq)
-
Second Ligand (with -NH2 or -OH) (1.2 eq)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the activated Ligand-PEG10-Thioether-linker and the second ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add the base (K2CO3 or Cs2CO3).
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: PROTAC Synthesis via S-Alkylation
This protocol describes the direct alkylation of the thiol group of this compound with a ligand containing a good leaving group (e.g., a halide).
Step 1: Synthesis of Ligand-Alkyl Halide
This involves the functionalization of one of the ligands with an alkyl halide (e.g., bromide or iodide).
Step 2: S-Alkylation of this compound
-
Reagents and Materials:
-
Ligand-Alkyl Halide (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH) (1.5 eq)
-
Anhydrous DMF or Tetrahydrofuran (THF)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF or THF under a nitrogen atmosphere.
-
Add the base (K2CO3 or NaH) at 0 °C.
-
Stir for 30 minutes at 0 °C.
-
Add the Ligand-Alkyl Halide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by flash column chromatography.
-
Step 3 & 4: Activation and Coupling
Follow steps 3 and 4 from Protocol 1 to activate the terminal alcohol of the resulting Ligand-PEG10-Thioether-alcohol and couple it with the second ligand.
Data Presentation
Table 1: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Table 2: Effect of PEG Linker Length on BTK Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| NC-1 | PEG-based | 2.2 | 97 |
| IR-1 | PEG-based (longer) | >1000 | <20 |
| IR-2 | PEG-based (shorter) | 18 | 95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Characterization of Final PROTAC
The final PROTAC product should be thoroughly characterized to confirm its identity, purity, and activity.
-
Structural Confirmation:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
-
In vitro Biological Evaluation:
-
Western Blotting: To quantify the degradation of the target protein in a relevant cell line.
-
Cell Viability Assays (e.g., MTS, MTT): To assess the cytotoxic effects of the PROTAC.
-
Conclusion
This compound is a versatile linker for the synthesis of PROTACs, offering a reactive thiol handle for various conjugation strategies and a hydrophilic PEG spacer to improve the physicochemical properties of the final molecule. The provided protocols for thiol-maleimide conjugation and S-alkylation serve as a starting point for the rational design and synthesis of novel protein degraders. As the provided data illustrates, systematic variation of the linker length is a critical step in optimizing the degradation potency and efficacy of a PROTAC.
References
Application Notes and Protocols for Thiol-ene Click Chemistry with Thiol-PEG10-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Thiol-PEG10-alcohol in thiol-ene click chemistry for various biomedical applications. Detailed protocols for key experiments are provided to guide researchers in utilizing this versatile linker for hydrogel formation, bioconjugation, nanoparticle functionalization, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to Thiol-ene Click Chemistry
Thiol-ene click chemistry is a powerful and versatile reaction that proceeds via a radical-mediated addition of a thiol (-SH) to an alkene (-ene) functionality. This reaction is characterized by its high efficiency, rapid reaction rates under mild, biocompatible conditions, and lack of sensitivity to water and oxygen, making it an ideal choice for applications in biology and medicine. The use of light to initiate the reaction provides excellent spatial and temporal control over the process.
This compound is a heterobifunctional linker featuring a terminal thiol group for participation in the thiol-ene reaction and a terminal alcohol group that can be further functionalized. The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility.
Applications of this compound in Thiol-ene Click Chemistry
The unique properties of this compound make it suitable for a range of applications, including:
-
Hydrogel Formation for 3D Cell Culture and Drug Delivery: Thiol-ene chemistry with PEG-based macromers allows for the formation of biocompatible hydrogels with tunable mechanical properties. These hydrogels can encapsulate cells for tissue engineering applications or serve as matrices for the controlled release of therapeutic agents.
-
Bioconjugation: The selective nature of the thiol-ene reaction enables the precise conjugation of this compound to proteins, peptides, and other biomolecules containing an 'ene' functionality. This can be used to improve the pharmacokinetic properties of therapeutic proteins or to attach imaging agents.
-
Nanoparticle Functionalization: The thiol group of this compound can be used to functionalize the surface of nanoparticles (e.g., gold or iron oxide nanoparticles). The PEG chain provides a stealth layer, reducing non-specific protein adsorption and improving circulation time in vivo.
-
PROTAC Synthesis: this compound can serve as a flexible linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.
Quantitative Data Summary
The following tables summarize key quantitative data related to thiol-ene click chemistry with PEGylated thiols.
Table 1: Mechanical Properties of Thiol-ene PEG Hydrogels
| Prepolymer Formulation | Compressive Modulus (kPa) | Swelling Ratio (Q) | Reference |
| 5 wt% 4-arm PEGNB (20 kDa) / PEG dithiol (3.4 kDa) | 7 | - | [1] |
| 25 wt% 8-arm PEGNB (10 kDa) / 4-arm PEG thiol (10 kDa) | 630 | - | [1] |
| 4 wt% PEG4NB-DTT | ~1 | 28.5 ± 2.2 | [2] |
Table 2: Bioconjugation and Nanoparticle Functionalization Data
| Parameter | Value | Application | Reference |
| Thiol-ene Crosslinking Efficiency | 63.23% | HS-PEG on iron oxide nanoparticles | [3] |
| Hydrodynamic Diameter of PEGylated Nanoparticles | 99 ± 8 nm | PEG-acrylate grafted PPDSM nanoparticles | [4] |
Experimental Protocols
Protocol 1: Formation of a Thiol-ene PEG Hydrogel for 3D Cell Culture
This protocol describes the formation of a hydrogel using a multi-arm PEG-norbornene ('ene' component) and a dithiol crosslinker. This compound can be incorporated to introduce terminal hydroxyl groups for further functionalization.
Materials:
-
4-arm PEG-norbornene (PEG4NB), 20 kDa
-
Dithiothreitol (DTT) or other suitable dithiol crosslinker
-
This compound
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells for encapsulation (optional)
-
UV light source (365 nm)
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 10% (w/v) solution of PEG4NB in PBS.
-
Prepare a stock solution of the dithiol crosslinker in PBS. The final concentration will depend on the desired stoichiometric ratio of thiol to 'ene' groups (typically 1:1).
-
If incorporating this compound, add it to the dithiol solution. The amount will determine the density of free hydroxyl groups.
-
Prepare a 0.1% (w/v) stock solution of LAP in PBS.
-
-
Cell Suspension (Optional): If encapsulating cells, resuspend them in a small volume of PBS at the desired concentration.
-
Mixing:
-
In a sterile, light-protected tube, combine the PEG4NB solution, the dithiol/Thiol-PEG10-alcohol solution, and the LAP solution.
-
If encapsulating cells, gently mix the cell suspension with the precursor solution.
-
-
Gelation:
-
Pipette the final precursor solution into a mold of the desired shape.
-
Expose the solution to UV light (365 nm, e.g., 10 mW/cm²) for a predetermined time (typically 1-5 minutes) to initiate polymerization. Gelation can be monitored visually or by rheometry.
-
-
Washing: After gelation, wash the hydrogel extensively with fresh PBS to remove any unreacted components.
Characterization:
-
Rheology: Determine the storage modulus (G') and loss modulus (G'') using a rheometer to characterize the mechanical properties of the hydrogel.
-
Swelling Ratio: Measure the wet and dry weights of the hydrogel to determine its swelling ratio (Q = (W_swollen - W_dry) / W_dry).
Protocol 2: Bioconjugation of a Protein with this compound
This protocol describes the conjugation of this compound to a protein containing an 'ene' functionality (e.g., an unnatural amino acid with a norbornene group).
Materials:
-
'Ene'-functionalized protein
-
This compound
-
Photoinitiator (e.g., LAP)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV light source (365 nm)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Solutions:
-
Dissolve the 'ene'-functionalized protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in the reaction buffer to a molar excess (e.g., 10-50 fold) relative to the protein.
-
Prepare a fresh solution of the photoinitiator.
-
-
Reaction:
-
Combine the protein solution, this compound solution, and photoinitiator in a UV-transparent reaction vessel.
-
Expose the mixture to UV light for a specified time (e.g., 5-30 minutes). The reaction should be performed on ice to minimize protein denaturation.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and other reagents using size-exclusion chromatography or another suitable protein purification method.
-
-
Characterization:
-
SDS-PAGE: Analyze the purified product by SDS-PAGE to confirm an increase in molecular weight corresponding to PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the exact mass of the PEGylated protein to confirm the number of attached PEG chains.
-
NMR Spectroscopy: Can be used to quantify the degree of PEGylation.
-
Protocol 3: Functionalization of Gold Nanoparticles with this compound
This protocol outlines the surface modification of gold nanoparticles (AuNPs) with this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Solutions:
-
Prepare a solution of this compound in PBS.
-
-
Functionalization:
-
Add the this compound solution to the AuNP suspension. The molar ratio of PEG to AuNPs should be optimized but is typically in large excess.
-
Gently mix the solution and allow it to react at room temperature for several hours to overnight to allow for ligand exchange.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs.
-
Remove the supernatant containing unreacted PEG.
-
Resuspend the nanoparticles in fresh PBS. Repeat the washing step 2-3 times.
-
-
Characterization:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the functionalized nanoparticles to confirm an increase in size due to the PEG layer.
-
UV-Vis Spectroscopy: Monitor the surface plasmon resonance peak of the AuNPs, which may shift upon surface modification.
-
Zeta Potential: Measure the surface charge of the nanoparticles.
-
Protocol 4: Synthesis of a PROTAC using a this compound Linker
This protocol provides a general workflow for synthesizing a PROTAC using this compound as a linker to connect a warhead (targeting the protein of interest) and an E3 ligase ligand. This example assumes the warhead contains an 'ene' group and the E3 ligase ligand has a functional group that can be coupled to the alcohol terminus of the PEG linker.
Materials:
-
'Ene'-functionalized warhead
-
This compound
-
E3 ligase ligand with a carboxylic acid group
-
Photoinitiator (e.g., LAP)
-
Coupling reagents for esterification (e.g., DCC, DMAP)
-
Solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure:
Step 1: Thiol-ene reaction with the warhead
-
Follow the general procedure outlined in Protocol 2 to conjugate the 'ene'-functionalized warhead with this compound.
-
Purify the warhead-PEG-alcohol intermediate.
Step 2: Esterification with the E3 ligase ligand
-
Dissolve the purified warhead-PEG-alcohol and the carboxylic acid-functionalized E3 ligase ligand in an anhydrous solvent like DMF or DCM.
-
Add coupling reagents such as DCC and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Characterization:
-
LC-MS and NMR: Confirm the structure and purity of the final PROTAC molecule.
-
Biological Assays: Evaluate the ability of the PROTAC to induce the degradation of the target protein in cell-based assays (e.g., Western blot).
Visualizations
References
Application Notes and Protocols for Attaching Thiol-PEG10-Alcohol to Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The functionalization of quantum dots (QDs) with polyethylene glycol (PEG) chains, a process known as PEGylation, is a critical step in preparing these nanomaterials for a wide range of biological applications. The attachment of a Thiol-PEG10-alcohol linker to the surface of QDs offers a multitude of advantages, making them more suitable for use in complex biological environments. The thiol group provides a strong anchor to the QD surface, particularly for those with a zinc sulfide (ZnS) shell, through a ligand exchange process. The PEG10 component, a short chain of ten ethylene glycol units, confers hydrophilicity and biocompatibility. The terminal alcohol group can be used for further conjugation of targeting moieties, drugs, or other functional molecules.
Key Benefits of PEGylating Quantum Dots:
-
Enhanced Colloidal Stability: The hydrophilic PEG chains prevent the aggregation of QDs in aqueous biological buffers, which is crucial for maintaining their optical properties and preventing the formation of larger, potentially immunogenic clusters.
-
Reduced Nonspecific Binding and Protein Adsorption: The neutral and hydrophilic nature of the PEG layer creates a steric barrier that significantly reduces the adsorption of proteins and other biomolecules onto the QD surface. This "stealth" property is vital for in vivo applications as it helps to evade the reticuloendothelial system (RES).
-
Increased Circulation Time: By minimizing opsonization and subsequent clearance by the RES, PEGylation can dramatically increase the blood circulation half-life of QDs, allowing for more effective targeting of specific tissues or cells. Studies have shown that PEGylation can increase circulation times by a factor of 6 to 9.[1][2]
-
Improved Biocompatibility and Reduced Cytotoxicity: The PEG coating can shield cells from the potential toxicity of the QD core materials. This is reflected in higher IC50 values for PEGylated QDs compared to their non-PEGylated counterparts.
-
Versatile Platform for Bioconjugation: The terminal alcohol group of the this compound linker provides a reactive site for the covalent attachment of a wide array of functional molecules, such as antibodies, peptides, and small molecule drugs, enabling the development of targeted imaging probes and therapeutic agents.
Applications in Research and Drug Development:
PEGylated QDs are instrumental in various advanced applications:
-
In Vivo Imaging: Their high photostability, bright fluorescence, and long circulation times make them excellent probes for long-term, real-time imaging of biological processes, such as tumor targeting and tracking of cell migration.
-
Drug Delivery: PEGylated QDs can serve as nanocarriers for targeted drug delivery. The enhanced permeability and retention (EPR) effect in tumor tissues, combined with active targeting strategies, allows for the specific accumulation of drug-loaded QDs at the desired site, potentially reducing systemic toxicity.
-
Biosensing: The functionalized surface of PEGylated QDs can be used to develop highly sensitive and specific biosensors for the detection of various analytes.
Quantitative Data Summary
The following tables summarize key quantitative parameters that are affected by the PEGylation of quantum dots.
| Parameter | Unmodified QDs (Typical) | Thiol-PEG-Alcohol Modified QDs | Reference(s) |
| Hydrodynamic Diameter | Varies with core/shell size (e.g., 7.8 ± 0.5 nm for Lipoic Acid coated QDs) | Increase in size (e.g., 12.56 ± 0.72 nm for PEGylated Lipoic Acid coated QDs) | [3] |
| Zeta Potential | Can be highly charged (positive or negative depending on initial ligands) | Reduced surface charge, closer to neutral | [3] |
| Quantum Yield (QY) | Can be high for hydrophobic QDs; often decreases after initial ligand exchange | Can be maintained or slightly decreased depending on the protocol; some protocols report QYs of ~40% after PEGylation | [4] |
| In Vivo Circulation | Rapid clearance by the RES | 6-9 fold increase in circulation time | |
| Protein Adsorption | Prone to significant protein adsorption | Substantially reduced protein adsorption |
Experimental Protocols
This section provides a detailed protocol for the attachment of this compound to quantum dots via ligand exchange.
Materials and Reagents:
-
Hydrophobic quantum dots (e.g., CdSe/ZnS) in a nonpolar solvent (e.g., toluene or chloroform)
-
This compound
-
A polar solvent such as methanol or ethanol
-
A nonpolar solvent such as hexane
-
A base (e.g., tetramethylammonium hydroxide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator or vacuum centrifuge
Protocol for Ligand Exchange:
-
Preparation of Quantum Dots:
-
Start with a solution of hydrophobic quantum dots in a nonpolar solvent like toluene. The concentration should be known.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in a polar solvent such as methanol to create a stock solution (e.g., 10 mg/mL).
-
For the ligand exchange reaction, it is crucial to deprotonate the thiol group to a thiolate, which has a higher affinity for the QD surface. To achieve this, adjust the pH of the this compound solution to be basic (pH 9-11) by adding a small amount of a suitable base like tetramethylammonium hydroxide.
-
-
Ligand Exchange Reaction:
-
In a clean glass vial, add the hydrophobic quantum dot solution.
-
Add the basic this compound solution to the quantum dot solution. The molar ratio of the thiol-PEG ligand to the quantum dots should be in large excess (e.g., 1000:1 to 10,000:1) to drive the reaction to completion.
-
The mixture will initially be biphasic. Vigorously mix the solution using a vortex mixer or sonicator for at least 4-6 hours at room temperature. The progress of the phase transfer of the quantum dots from the nonpolar phase to the polar phase can be visually monitored.
-
-
Purification of PEGylated Quantum Dots:
-
After the reaction is complete, centrifuge the mixture to separate the two phases. The PEGylated quantum dots will be in the polar (methanolic) phase.
-
Carefully collect the polar phase containing the PEGylated QDs.
-
To remove excess, unbound this compound and the original hydrophobic ligands, precipitate the PEGylated QDs by adding a nonpolar solvent like hexane.
-
Centrifuge the mixture to pellet the PEGylated QDs.
-
Discard the supernatant and re-dissolve the QD pellet in a buffered aqueous solution such as PBS (pH 7.4).
-
Repeat the precipitation and re-dissolution steps at least two more times to ensure high purity.
-
-
Final Formulation and Storage:
-
After the final wash, re-dissolve the purified PEGylated QDs in the desired aqueous buffer (e.g., PBS).
-
To remove any remaining aggregates, filter the solution through a 0.22 µm syringe filter.
-
Store the final solution of PEGylated quantum dots at 4°C in the dark.
-
Characterization of PEGylated Quantum Dots:
-
UV-Vis and Fluorescence Spectroscopy: To confirm that the optical properties of the quantum dots are retained after the ligand exchange. A slight red shift in the emission peak may be observed.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the colloidal stability of the PEGylated QDs in aqueous solution.
-
Zeta Potential Measurement: To determine the surface charge of the functionalized quantum dots. A near-neutral zeta potential is indicative of successful PEGylation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG chains on the surface of the quantum dots.
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG ligand attached to the quantum dots.
Visualizations
Caption: Experimental workflow for the ligand exchange process to attach this compound to quantum dots.
Caption: Structure of a this compound functionalized quantum dot and its interaction with the biological environment.
References
- 1. Particle Size, Surface Coating, and PEGylation Influence the Biodistribution of Quantum Dots in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. PEGylation of indium phosphide quantum dots prevents quantum dot mediated platelet activation - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01334D [pubs.rsc.org]
- 4. howarthgroup.org [howarthgroup.org]
Application Notes and Protocols for Thiol-PEG10-alcohol in Biosensor Surface Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG10-alcohol is a bifunctional linker molecule increasingly utilized in the development of highly sensitive and specific biosensors. This molecule is instrumental in creating well-defined and bio-inert surfaces, a critical factor for the reliable detection of biomolecules in complex biological samples. The thiol group (-SH) at one end of the molecule facilitates the formation of a robust self-assembled monolayer (SAM) on gold surfaces, a common substrate in biosensor fabrication. The polyethylene glycol (PEG) chain, consisting of 10 repeating ethylene glycol units, provides a flexible, hydrophilic spacer that effectively reduces non-specific protein adsorption and other fouling effects.[1][2] The terminal alcohol (-OH) group offers a versatile handle for the covalent immobilization of a wide range of biorecognition molecules, such as antibodies, enzymes, and nucleic acids, subsequent to its activation. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in biosensor surface chemistry.
Key Features and Applications
-
Formation of Stable Self-Assembled Monolayers (SAMs): The strong affinity of the thiol group for gold ensures the spontaneous formation of a dense and stable monolayer, providing a reliable foundation for the biosensor.[3]
-
Excellent Anti-Fouling Properties: The PEG spacer effectively minimizes the non-specific binding of proteins and other biomolecules from complex media like serum or plasma, thereby enhancing the signal-to-noise ratio of the biosensor.[1]
-
Versatile Bioconjugation: The terminal alcohol group can be activated through various chemical methods to covalently attach a wide array of biorecognition molecules.
-
Applications:
-
Immunosensors for biomarker detection.
-
Enzyme-based biosensors for metabolite monitoring.
-
DNA and aptamer-based biosensors for nucleic acid detection.
-
Drug discovery and screening platforms.
-
Quantitative Data Presentation
The performance of biosensors fabricated with PEG-thiol linkers is influenced by factors such as the density of the PEG chains and the efficiency of biomolecule immobilization. While specific data for this compound is not extensively published, the following tables summarize typical performance metrics reported for biosensors employing similar short-chain PEG-thiol linkers on gold surfaces.
Table 1: Surface Characterization and Protein Repellency of PEG-Thiol SAMs
| Parameter | Typical Value | Technique | Reference |
| PEG Surface Density | 0.5 - 4.5 chains/nm² | XPS, AFM | [4] |
| Protein Adsorption (BSA) | < 20 ng/cm² | QCM-D, SPR | |
| Water Contact Angle | 30° - 50° | Goniometry |
Table 2: Performance Metrics of Biosensors Utilizing PEG-Thiol Linkers
| Parameter | Reported Value | Biosensor Type | Analyte | Reference |
| Limit of Detection (LOD) | 59 pg/mL | Impedimetric | LDL Cholesterol | |
| Sensitivity | 16.2 nF/ln(ng/mL) | Impedimetric | LDL Cholesterol | |
| Linear Dynamic Range | 10 fM - 10 pM | Graphene-based | Amyloid-beta | |
| Immobilized Antibody Density | ~1.2 ng/mm² | SPR | Anti-HSA | |
| Detection Limit | 10 nM | SiNW-FET | Glucose |
Note: The performance metrics can vary significantly depending on the specific biosensor platform, biorecognition molecule, and experimental conditions.
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the preparation of a stable and well-ordered SAM of this compound on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers, SPR chips, or quartz crystals)
-
This compound
-
Absolute ethanol (200 proof)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas, high purity
-
Clean glass or polypropylene containers
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrate with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 4.75 mg of this compound (MW: 474.61 g/mol ) in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immediately immerse the clean, dry gold substrate into the this compound solution in a clean container.
-
To minimize oxidation, reduce the headspace above the solution and consider backfilling the container with nitrogen gas.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove non-specifically adsorbed molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
The this compound functionalized surface is now ready for the next step of biomolecule immobilization.
-
Protocol 2: Activation of Terminal Alcohol Groups and Covalent Immobilization of Proteins
This section outlines three common methods for activating the terminal hydroxyl groups of the this compound SAM for the covalent attachment of proteins (e.g., antibodies, enzymes).
This method results in a highly reactive tresyl-activated surface that readily reacts with primary amines on the protein.
Materials:
-
This compound functionalized substrate
-
Anhydrous solvent (e.g., acetone or dichloromethane)
-
Pyridine or triethylamine
-
Tresyl chloride (2,2,2-Trifluoroethanesulfonyl chloride)
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5)
Procedure:
-
Activation of Hydroxyl Groups:
-
In a dry, inert atmosphere (e.g., in a glove box or under nitrogen), immerse the functionalized substrate in the anhydrous solvent containing pyridine or triethylamine (e.g., 20 mM).
-
Add tresyl chloride to the solution (e.g., 100 mM) and react for 1-2 hours at room temperature.
-
Rinse the substrate with the anhydrous solvent to remove excess reagents and dry under nitrogen.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in the protein solution (e.g., 0.1-1 mg/mL in PBS, pH 7.4).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Remove the substrate from the protein solution.
-
Immerse the substrate in the quenching solution for 30 minutes to block any remaining reactive tresyl groups.
-
Rinse the substrate with PBS buffer and then with DI water.
-
Dry under a gentle stream of nitrogen. The biosensor is now ready for use or storage.
-
This method is a two-step process where the hydroxyl groups are first oxidized to aldehydes, which then react with amine groups on the protein.
Materials:
-
This compound functionalized substrate
-
Oxidizing agent (e.g., Dess-Martin periodinane in dichloromethane or PCC in dichloromethane)
-
Glutaraldehyde solution (e.g., 2.5% in PBS, pH 7.0)
-
Protein solution in PBS, pH 7.4
-
Blocking solution (e.g., 1 M glycine or 1% BSA in PBS)
Procedure:
-
Oxidation of Hydroxyl to Aldehyde (Alternative to direct glutaraldehyde activation of an aminated surface):
-
This is a less common but feasible approach. A more standard approach involves an amine-terminated PEG linker.
-
Treat the hydroxyl-terminated surface with a suitable oxidizing agent to form aldehyde groups. This step requires careful optimization to avoid over-oxidation.
-
-
Protein Immobilization using Glutaraldehyde Crosslinking:
-
Assuming an amine-terminated surface for a more standard glutaraldehyde protocol. If starting with an amine-terminated PEG, immerse the substrate in a 2.5% glutaraldehyde solution for 30-60 minutes at room temperature.
-
Rinse thoroughly with DI water and PBS.
-
Immerse the activated substrate in the protein solution for 2-4 hours at room temperature.
-
-
Blocking and Washing:
-
Immerse the substrate in the blocking solution for 30 minutes to quench unreacted aldehyde groups.
-
Rinse with PBS and DI water, then dry under nitrogen.
-
This method involves modifying the terminal alcohol to a carboxylic acid, followed by the well-established EDC/NHS chemistry for coupling to primary amines on the protein.
Materials:
-
This compound functionalized substrate
-
Succinic anhydride
-
Pyridine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Protein solution in coupling buffer
-
Blocking solution (e.g., 1 M ethanolamine, pH 8.5)
Procedure:
-
Conversion of Alcohol to Carboxylic Acid:
-
React the hydroxyl-terminated SAM with succinic anhydride in the presence of pyridine to form a terminal carboxylic acid group. This step requires careful optimization.
-
-
Activation of Carboxyl Groups:
-
Immerse the carboxyl-modified substrate in a freshly prepared solution of EDC (e.g., 50 mM) and NHS (e.g., 25 mM) in activation buffer for 15-30 minutes at room temperature.
-
-
Protein Immobilization:
-
Rinse the activated substrate with the coupling buffer.
-
Immediately immerse the substrate in the protein solution and incubate for 2-4 hours at room temperature.
-
-
Blocking and Washing:
-
Immerse the substrate in the blocking solution for 30 minutes to deactivate any remaining NHS-esters.
-
Rinse with PBS and DI water, and dry under nitrogen.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for biosensor fabrication.
Signaling Pathway: Tresyl Chloride Activation Chemistry
Caption: Tresyl chloride activation for protein immobilization.
Logical Relationship: Factors Affecting Biosensor Performance
Caption: Key factors influencing biosensor performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel thiolated-PEG linker molecule for biosensor development on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Covalent Attachment of Molecules Using Thiol-PEG10-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the covalent attachment of molecules using the heterobifunctional linker, Thiol-PEG10-alcohol (HS-(CH2CH2O)10-OH). This linker, featuring a terminal thiol group and a hydroxyl group separated by a 10-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the conjugation of biomolecules, small molecules, and surfaces. The thiol group allows for specific reactions with maleimides and noble metal surfaces, while the hydroxyl group can be activated for reaction with various functional groups. This guide covers common applications, detailed step-by-step protocols for conjugation, and methods for characterization.
Introduction to this compound
This compound is a valuable tool in bioconjugation and materials science. Its structure combines three key features:
-
Thiol Group (-SH): Provides a reactive handle for covalent attachment to maleimide-functionalized molecules, forming a stable thioether bond. It also exhibits high affinity for gold surfaces, enabling the functionalization of nanoparticles and sensors.[1]
-
Polyethylene Glycol (PEG) Spacer: The 10-unit PEG chain is hydrophilic, which can enhance the solubility and stability of the resulting conjugate and reduce non-specific binding to surfaces.[1][2]
-
Alcohol Group (-OH): A terminal hydroxyl group that can be chemically activated to react with various functional groups, such as carboxylic acids, isocyanates, and amines, allowing for a wide range of secondary conjugations.[2][3]
This combination of features makes this compound a versatile linker for applications in drug delivery, diagnostics, and surface modification.
Applications
The unique properties of this compound lend themselves to a variety of scientific applications:
-
Bioconjugation: Covalent attachment of proteins, peptides, and other biomolecules to create novel therapeutics or diagnostic reagents. The thiol group can react with naturally present or engineered cysteine residues (after reduction of disulfide bonds) or with maleimide-activated molecules.
-
Drug Delivery: Functionalization of nanoparticles, liposomes, or micelles to improve their pharmacokinetic profiles, enhance stability, and enable targeted delivery of therapeutic agents. The PEG spacer helps to create a "stealth" effect, reducing clearance by the immune system.
-
Surface Modification: Immobilization of biomolecules onto gold surfaces for biosensor development (e.g., Surface Plasmon Resonance) and other analytical applications.
-
PROTACs Development: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.
Key Experimental Protocols
This section provides detailed protocols for the most common applications of this compound.
Protocol 1: Conjugation to a Maleimide-Activated Molecule via Thiol-Maleimide Reaction
This protocol describes the attachment of this compound to a molecule containing a maleimide group.
Materials:
-
This compound
-
Maleimide-activated molecule (e.g., protein, peptide, dye)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, or other thiol-free buffers like HEPES or Tris.
-
Degassing equipment (optional, for oxygen-sensitive thiols)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the maleimide-activated molecule in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in the same buffer. A 10- to 20-fold molar excess of the this compound over the maleimide-activated molecule is generally recommended to ensure efficient conjugation.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the maleimide-activated molecule.
-
Mix gently and incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. For oxygen-sensitive thiols, it is advisable to perform the reaction under an inert gas (e.g., nitrogen or argon).
-
-
Purification:
-
Remove the excess, unreacted this compound and other reaction components using a suitable purification method.
-
For protein conjugates, size-exclusion chromatography (SEC) or dialysis are effective methods.
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
-
Diagram of Thiol-Maleimide Conjugation Workflow:
Caption: Workflow for Thiol-Maleimide Conjugation.
Protocol 2: Activation of the Hydroxyl Group and Conjugation to an Amine-Containing Molecule
This protocol involves a two-step process: first, the activation of the terminal hydroxyl group of the this compound, and second, the conjugation to a molecule containing a primary amine. Here, we describe activation using p-toluenesulfonyl chloride (TsCl) as an example.
Step 1: Activation of this compound with Tosyl Chloride
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (TEA)
-
Reaction vessel under inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a clean, dry reaction vessel under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
-
Tosylation:
-
Add pyridine or TEA (1.5 equivalents) to the solution.
-
Slowly add TsCl (1.2 equivalents) to the reaction mixture while stirring.
-
Continue stirring at 0°C for 4 hours, or allow the reaction to warm to room temperature and stir for an additional 2 hours if the reaction is slow (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated Thiol-PEG10 (Thiol-PEG10-OTs).
-
Step 2: Conjugation of Activated Thiol-PEG10-OTs to an Amine-Containing Molecule
Materials:
-
Thiol-PEG10-OTs (from Step 1)
-
Amine-containing molecule (e.g., protein, peptide)
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Base (e.g., triethylamine)
-
Purification system
Procedure:
-
Reaction Setup:
-
Dissolve the amine-containing molecule in the chosen solvent.
-
Add the Thiol-PEG10-OTs (typically a 1.5 to 5-fold molar excess over the amine).
-
Add a base such as triethylamine to scavenge the leaving tosyl group.
-
-
Conjugation:
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).
-
-
Purification:
-
Purify the conjugate using an appropriate method such as SEC or dialysis to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using analytical techniques like NMR, mass spectrometry, or SDS-PAGE.
-
Diagram of Hydroxyl Activation and Amine Conjugation Workflow:
Caption: Two-step workflow for hydroxyl activation and amine conjugation.
Protocol 3: Functionalization of Gold Nanoparticles
This protocol outlines the procedure for coating gold nanoparticles (AuNPs) with this compound.
Materials:
-
Colloidal gold nanoparticle solution
-
This compound
-
Phosphate buffer (e.g., 2 mM, pH 7.4)
-
Centrifugation equipment
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in phosphate buffer.
-
-
Functionalization:
-
Add the this compound solution to the colloidal gold nanoparticle solution. A significant molar excess of the thiol linker is typically used to ensure complete surface coverage.
-
Gently mix the solution and allow it to react at room temperature for several hours (e.g., 4-12 hours) to allow for the formation of the gold-sulfur bond.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized gold nanoparticles. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Remove the supernatant containing excess this compound.
-
Resuspend the nanoparticle pellet in fresh buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure the removal of all unbound linker.
-
-
Characterization:
-
Characterize the PEGylated nanoparticles using techniques such as Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, Transmission Electron Microscopy (TEM) to visualize the particles, and UV-Vis spectroscopy to observe the surface plasmon resonance peak.
-
Quantitative Data
The following table summarizes representative quantitative data for the functionalization of gold nanoparticles with thiolated PEGs. While not specific to a 10-unit PEG, this data from a study on mPEG-SH provides an indication of how PEG chain length and nanoparticle size affect grafting density.
| Au Nanoparticle Diameter (nm) | mPEG-SH Molecular Weight ( g/mol ) | Grafting Density (PEG/nm²) | Reference |
| 15 | 2,100 | 3.93 | |
| 15 | 5,100 | 1.57 | |
| 15 | 10,800 | 0.8 | |
| 15 | 21,100 | 0.44 | |
| 15 | 51,400 | 0.31 |
This data illustrates that for a constant nanoparticle size, the grafting density of the PEG linker decreases as the molecular weight of the PEG increases due to greater steric hindrance.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical reactions involved in the dual functionalization strategy using this compound.
Caption: Reaction pathways for this compound.
Conclusion
This compound is a highly versatile heterobifunctional linker that enables the straightforward covalent attachment of a wide range of molecules. The distinct reactivity of its terminal thiol and hydroxyl groups allows for controlled, sequential conjugations, making it an invaluable tool in the development of advanced bioconjugates, drug delivery systems, and functionalized surfaces. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their work.
References
Troubleshooting & Optimization
How to prevent oxidation of Thiol-PEG10-alcohol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Thiol-PEG10-alcohol in solution. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the stability and reactivity of your thiol-PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thiol group susceptible to oxidation?
This compound is a polyethylene glycol (PEG) linker containing a reactive thiol (-SH) group at one end and a hydroxyl (-OH) group at the other. The thiol group is susceptible to oxidation, a process where it loses electrons, primarily in the presence of oxygen. This can lead to the formation of a disulfide bond (R-S-S-R) between two PEG molecules or further oxidation to sulfenic, sulfinic, and sulfonic acids. This oxidation is problematic as it renders the thiol group unreactive for subsequent conjugation reactions, such as with maleimides or in "click" chemistry.
Q2: What are the main factors that promote the oxidation of this compound in solution?
Several factors can accelerate the oxidation of the thiol group:
-
Presence of Oxygen: Atmospheric oxygen is a primary oxidizing agent.
-
pH of the Solution: The rate of oxidation increases significantly at a higher pH (typically above 7.5) due to the formation of the more reactive thiolate anion (R-S⁻).[1][2]
-
Presence of Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of thiols.[1]
-
Light Exposure: UV light can promote the formation of free radicals that initiate oxidation.[3]
-
Temperature: Higher temperatures can increase the rate of oxidation.
Q3: What are the recommended storage conditions for this compound to minimize oxidation?
To ensure long-term stability, this compound should be stored as a dry solid at -20°C under an inert atmosphere (e.g., argon or nitrogen).[4] If you need to store it in solution, prepare the solution in a deoxygenated, anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and store it at -20°C under an inert gas. Avoid repeated freeze-thaw cycles.
Q4: How can I detect if my this compound solution has oxidized?
The extent of thiol oxidation can be quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). This reagent reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm. A decrease in the concentration of free thiols over time indicates oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conjugation efficiency with a maleimide-functionalized molecule. | The thiol groups on your this compound have oxidized to form disulfide bonds, which are unreactive with maleimides. | 1. Reduce Disulfide Bonds: Before proceeding with the conjugation, treat your this compound solution with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred over dithiothreitol (DTT) as it does not need to be removed before reacting with maleimides. 2. Optimize Reaction pH: Ensure the pH of your reaction buffer is between 6.5 and 7.5. This range provides a good balance between thiol reactivity and minimizing oxidation. 3. Use Degassed Buffers: Prepare all buffers with deoxygenated water and sparge them with an inert gas (argon or nitrogen) for at least 30 minutes before use to remove dissolved oxygen. |
| Inconsistent results between experiments. | The extent of thiol oxidation is varying between your experimental setups. | 1. Standardize Handling Procedures: Strictly follow a standardized protocol for preparing and handling your this compound solutions, including the use of inert atmospheres and deoxygenated solvents. 2. Use Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to your buffers to sequester any trace metal ions that could be catalyzing oxidation. 3. Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use to minimize the time for potential oxidation. |
| Visible precipitate or cloudiness in the solution. | Oxidation can sometimes lead to the formation of less soluble disulfide-linked PEG dimers or higher-order aggregates. | 1. Centrifuge the Solution: Before use, centrifuge the solution to pellet any insoluble material. 2. Confirm Thiol Concentration: After centrifugation, re-quantify the free thiol concentration in the supernatant using Ellman's reagent to ensure you are using the correct amount in your subsequent reactions. |
Quantitative Data Summary
The stability of the thiol group is highly dependent on the solution conditions. The following table summarizes the expected qualitative and quantitative effects of key parameters on the rate of this compound oxidation. Please note that the exact rates can vary based on the specific buffer components and presence of other molecules.
| Parameter | Condition | Relative Oxidation Rate | Notes |
| pH | 5.5 - 6.5 | Low | At acidic to neutral pH, the thiol group is predominantly in its protonated, less reactive form (-SH). |
| 6.5 - 7.5 | Moderate | This is the optimal range for many thiol-specific reactions, balancing reactivity with stability. | |
| > 7.5 | High | At basic pH, the more reactive thiolate anion (-S⁻) is formed, which is more susceptible to oxidation. | |
| Temperature | 4°C | Low | Storing solutions on ice or at 4°C significantly slows down the rate of oxidation. |
| Room Temperature (20-25°C) | Moderate | Standard laboratory conditions can allow for gradual oxidation over several hours. | |
| > 30°C | High | Elevated temperatures accelerate the oxidation process. | |
| Atmosphere | Inert (Argon or Nitrogen) | Very Low | Removing oxygen from the environment is one of the most effective ways to prevent oxidation. |
| Ambient Air | High | Exposure to atmospheric oxygen is a primary driver of thiol oxidation. | |
| Additives | EDTA (1-5 mM) | Decreased | Chelates metal ions that catalyze oxidation. |
| TCEP (1-10 mM) | Reverses Oxidation | Reduces disulfide bonds back to free thiols. |
Experimental Protocol: Preparation and Handling of this compound Solution
This protocol provides a detailed methodology for preparing a solution of this compound while minimizing the risk of oxidation.
Materials:
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl Sulfoxide - DMSO)
-
Deoxygenated buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.0, containing 2 mM EDTA)
-
Inert gas (Argon or Nitrogen) with a manifold or in a glovebox
-
Schlenk flask or similar glassware with a septum
-
Gas-tight syringes and needles
Procedure:
-
Solvent Degassing:
-
Place the desired volume of buffer into a Schlenk flask.
-
Sparge the buffer with a steady stream of argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Alternatively, use the freeze-pump-thaw method for more rigorous deoxygenation.
-
-
Preparation of this compound Stock Solution (in organic solvent):
-
Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
In an inert atmosphere (e.g., inside a glovebox or under a stream of argon), weigh the desired amount of this compound.
-
Dissolve the solid in anhydrous DMF or DMSO to a known concentration (e.g., 10 mg/mL).
-
Store the stock solution at -20°C under an inert gas.
-
-
Preparation of Working Solution (in aqueous buffer):
-
Using a gas-tight syringe, transfer the required volume of the this compound stock solution to the flask containing the deoxygenated buffer.
-
Maintain a positive pressure of inert gas in the flask throughout the process.
-
Gently swirl the flask to ensure complete mixing.
-
This working solution should be used immediately for the best results.
-
Visualizing the Oxidation Pathway and Prevention Strategies
The following diagram illustrates the oxidation pathway of the thiol group in this compound and highlights the key intervention points to prevent this degradation.
Caption: Oxidation pathway of this compound and key prevention points.
References
Technical Support Center: Troubleshooting Low Reaction Yield with Thiol-PEG10-alcohol
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using Thiol-PEG10-alcohol in bioconjugation reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential causes of low reaction yields and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound?
This compound contains a terminal thiol (-SH) group, which readily participates in a Michael addition reaction with electron-deficient double bonds, most commonly found in maleimide functional groups. This reaction forms a stable thioether bond. The reaction is highly efficient and selective for thiols under optimal pH conditions.[1][2] The terminal alcohol (-OH) group is generally not involved in this primary conjugation step but can be used for subsequent modifications.[3]
Q2: Why is my conjugation yield with this compound lower than expected?
Low conjugation yield can be attributed to several factors:
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical. The ideal range for thiol-maleimide conjugation is typically 6.5-7.5.[1]
-
Oxidation of the Thiol Group: The thiol group on the PEG linker is susceptible to oxidation, forming disulfide bonds (dimerization) that are unreactive with maleimides.[1]
-
Hydrolysis of the Reaction Partner (e.g., Maleimide): If you are reacting the this compound with a maleimide-functionalized molecule, the maleimide ring can undergo hydrolysis, rendering it inactive. This hydrolysis is more pronounced at pH values above 7.5.
-
Incorrect Stoichiometry: The molar ratio of the reactants can significantly impact the reaction efficiency.
-
Steric Hindrance: The PEG10 chain can create steric hindrance, potentially limiting the access of the thiol group to the reactive site on the target molecule, especially with large biomolecules.
-
Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion due to insufficient time or suboptimal temperature.
Q3: What is the role of the terminal alcohol group on the this compound?
The primary alcohol group at the other end of the PEG chain does not participate in the initial thiol-maleimide conjugation. Its presence offers a site for potential secondary modifications or for altering the overall solubility and pharmacokinetic properties of the final conjugate. In the context of troubleshooting low yield in the primary thiol reaction, the alcohol group is generally not a contributing factor.
Troubleshooting Guide for Low Reaction Yield
Problem 1: Low or No Conjugation Detected
Potential Cause: Insufficient quantity of reactive free thiols on the this compound.
Solution:
-
Quantify Free Thiols: Before starting your conjugation, it is crucial to determine the concentration of free sulfhydryl groups in your this compound solution. This can be done using Ellman's assay.
-
Prevent Oxidation:
-
Use degassed buffers to minimize dissolved oxygen.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.
-
Potential Cause: Your reaction partner (e.g., maleimide-functionalized protein) is inactive.
Solution:
-
Freshly Prepare Reagents: Maleimide solutions are susceptible to hydrolysis, especially in aqueous buffers. Prepare them fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.
-
Check Storage Conditions: Storing maleimide-functionalized molecules in aqueous solutions, even at 4°C, can lead to a significant loss of reactivity over time.
Problem 2: Reaction Stalls or Yield Plateaus at a Low Level
Potential Cause: Suboptimal reaction conditions.
Solution:
-
Optimize pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. At a pH below 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form.
-
Adjust Molar Ratio: An excess of the maleimide-containing reactant is often used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for labeling proteins. However, for larger molecules where steric hindrance may be a factor, optimization is key. For smaller molecules, a lower excess (e.g., 2:1 to 5:1) may be optimal.
-
Optimize Reaction Time and Temperature: Most thiol-maleimide conjugations proceed well at room temperature for 1-2 hours or at 4°C overnight. For larger or sterically hindered molecules, a longer reaction time may be necessary. It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific system.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the outcome of your conjugation reaction.
Table 1: Influence of pH on Thiol-Maleimide Reaction
| pH | Relative Reaction Rate | Side Reactions |
| < 6.5 | Slow | Thiol is less reactive (protonated) |
| 6.5 - 7.5 | Optimal | High selectivity for thiols over amines (approx. 1,000 times faster at pH 7.0) |
| > 7.5 | Fast | Increased maleimide hydrolysis; increased reaction with primary amines (e.g., lysine) |
| > 8.5 | Very Fast | Significant maleimide hydrolysis and potential for thiazine rearrangement with N-terminal cysteines |
Table 2: Effect of Molar Ratio on Conjugation Efficiency
| Reactants | Maleimide:Thiol Molar Ratio | Observed Conjugation Efficiency | Reference |
| Maleimide-PEG-PLGA NPs to cRGDfK (small peptide) | 2:1 | 84 ± 4% | |
| Maleimide-PEG-PLGA NPs to 11A4 (nanobody) | 5:1 | 58 ± 12% | |
| Maleimide-dye to Protein (general starting point) | 10:1 to 20:1 | Generally high |
Table 3: Impact of Reaction Time on Conjugation Yield
| Reaction Time | Expected Yield (General Guideline) | Notes | Reference |
| 15 - 30 minutes | Partial to Good | Sufficient for highly reactive thiols and small molecules. | |
| 1 - 2 hours | Good to Excellent | A common incubation time at room temperature for many protein conjugations. | |
| Overnight (at 4°C) | Excellent | Often used to ensure maximum conjugation, especially for slower reactions. | |
| > 24 hours | May not significantly increase | Risk of side reactions and degradation may increase with prolonged times. |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This protocol allows for the determination of the concentration of free sulfhydryl (-SH) groups in your this compound sample.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in Reaction Buffer
-
Cysteine or other thiol standard for standard curve
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a Standard Curve:
-
Prepare a stock solution of a known thiol standard (e.g., 1.5 mM L-cysteine) in the Reaction Buffer.
-
Create a series of dilutions from the stock solution to generate a standard curve.
-
-
Sample Preparation:
-
Dissolve your this compound sample in the Reaction Buffer.
-
-
Reaction:
-
In a 96-well plate or cuvettes, add 50 µL of your standards and unknown samples.
-
Add 50 µL of the Ellman's Reagent Solution to each well/cuvette.
-
Mix well and incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Plot the absorbance values of the standards versus their concentrations to create a standard curve.
-
Determine the concentration of free thiols in your sample by interpolating its absorbance value on the standard curve.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB²⁻ being 14,150 M⁻¹cm⁻¹.
-
Protocol 2: Reduction of Disulfide Bonds in Proteins
If your target molecule is a protein with cysteine residues that may have formed disulfide bonds, they must be reduced prior to conjugation.
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassed reaction buffer (e.g., 100 mM phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve your protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Add Reducing Agent: Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate: Incubate the reaction mixture for 20-60 minutes at room temperature. It is recommended to flush the vial with an inert gas like nitrogen or argon before sealing to prevent re-oxidation of the thiols.
-
Removal of TCEP (if necessary): While TCEP does not contain a thiol and often does not need to be removed, for some sensitive downstream applications, it can be removed using a desalting column equilibrated with the degassed reaction buffer.
Protocol 3: HPLC Analysis of Conjugation Reaction
High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the conjugation reaction and to assess the purity of the final product.
General Method (Reverse-Phase HPLC):
-
Column: A C4 or C18 reverse-phase column is often suitable for protein and peptide separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low %B to high %B over 20-30 minutes. The exact gradient will need to be optimized for your specific conjugate.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Analysis: The unconjugated this compound, the unconjugated target molecule, and the final conjugate should have different retention times, allowing for their separation and quantification.
Visualizations
References
Technical Support Center: Purification of Thiol-PEG10-Alcohol Conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying Thiol-PEG10-alcohol conjugates. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for the most common purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The most common and effective methods for purifying this compound conjugates are chromatographic techniques. These include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice of method depends on the specific properties of the conjugate and the impurities to be removed.
Q2: What are the typical impurities I might encounter when purifying my this compound conjugate?
A2: Typical impurities can include unreacted starting materials such as the thiol-containing molecule and the PEG10-alcohol, side products from the conjugation reaction, and potentially small amounts of PEG chains with different lengths if the starting PEG material is not monodisperse. Small molecule impurities may also arise during synthesis or the drug-linker coupling process.[1]
Q3: My this compound conjugate has poor UV absorbance. How can I detect it during HPLC purification?
A3: Since polyethylene glycol (PEG) itself lacks a strong UV chromophore, detection can be challenging. If your conjugate does not contain a UV-active component, universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector are recommended.[2] Mass spectrometry (MS) can also be used for both detection and mass confirmation.
Q4: Can I use dialysis for purification?
A4: Dialysis can be used to remove small molecule impurities from larger PEGylated molecules. However, for a relatively small molecule like a this compound conjugate, the molecular weight cutoff (MWCO) of the dialysis membrane would need to be very low, and the process can be slow and may not be efficient for removing impurities of a similar size.
Purification Method Selection
Choosing the right purification method is crucial for obtaining a high-purity this compound conjugate. Below is a summary of the most common techniques and their primary applications.
| Purification Method | Principle of Separation | Best For Removing | Key Advantages |
| Reversed-Phase HPLC (RP-HPLC) | Polarity (Hydrophobicity) | Unreacted starting materials, hydrophobic impurities, and closely related side products. | High resolution, well-established methods. |
| Size-Exclusion Chromatography (SEC) | Molecular Size (Hydrodynamic Radius) | Aggregates, and impurities with a significant size difference from the product. | Mild conditions, preserves the native state of molecules. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polarity (Hydrophilicity) | Polar impurities from a more polar product. | Good for separating highly polar compounds not well-retained by RP-HPLC.[3] |
Troubleshooting Guides
Reversed-Phase HPLC (RP-HPLC) Troubleshooting
dot
Caption: Troubleshooting guide for RP-HPLC purification.
Q: My chromatogram shows broad peaks for my this compound conjugate. What could be the cause? A: Peak broadening with PEGylated molecules is a common issue. It can be caused by the inherent, albeit low, polydispersity of the PEG chain, or slow kinetics on the column stationary phase. Increasing the column temperature can often improve peak shape.
Q: I'm seeing poor separation between my product and an impurity. What can I do? A: To improve resolution, you can try several approaches:
-
Optimize the gradient: A shallower gradient will provide more time for separation.
-
Change the stationary phase: If you are using a C18 column, you could try a C8 or a phenyl-hexyl column to alter the selectivity.
-
Adjust the mobile phase: Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different ion-pairing agent.
Size-Exclusion Chromatography (SEC) Troubleshooting
dot
Caption: Troubleshooting guide for SEC purification.
Q: The peaks in my SEC chromatogram are distorted. Why is this happening? A: Distorted peak shapes in SEC, particularly with PEGylated molecules, can be due to interactions with the stationary phase. For styrene-divinylbenzene-based columns, preconditioning is often necessary.[4] Ensure your mobile phase has an appropriate ionic strength to minimize these secondary interactions.
Q: My this compound conjugate is not separating well from unreacted starting material. What should I do? A: SEC separates based on size. If the size difference between your conjugate and the impurity is small, SEC may not provide adequate resolution. Ensure you have selected a column with the appropriate pore size for the molecular weight range of your compounds. Decreasing the flow rate or using a longer column can also improve separation.
Experimental Protocols
The following are generalized protocols that can be used as a starting point for the purification of this compound conjugates. Optimization will likely be required for your specific conjugate and system.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
dot
Caption: Experimental workflow for RP-HPLC purification.
Methodology:
-
Column: C18, 5 µm particle size, 100 Å pore size (e.g., 4.6 x 250 mm for analytical or wider bore for preparative).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow linear gradient, for example, from 5% to 65% B over 30 minutes.
-
Flow Rate: 1 mL/min for a 4.6 mm ID column.
-
Temperature: 30-40 °C to improve peak shape.
-
Detection: ELSD, CAD, or RI.
Protocol 2: Size-Exclusion Chromatography (SEC)
Methodology:
-
Column: SEC column with a fractionation range suitable for small molecules (e.g., 100 to 7000 Da).
-
Mobile Phase: A buffered aqueous solution, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: Refractive Index (RI) is a common choice for SEC.
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
Methodology:
-
Column: HILIC column (e.g., silica, amide, or diol stationary phase).
-
Mobile Phase A: Acetonitrile with 5% water and 10 mM ammonium formate.
-
Mobile Phase B: Water with 10% acetonitrile and 10 mM ammonium formate.
-
Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and run a gradient to increase the percentage of mobile phase B.
-
Flow Rate: 1 mL/min for a 4.6 mm ID column.
-
Temperature: Ambient.
-
Detection: ELSD, CAD, or RI.
Quantitative Data Summary
The following table presents representative quantitative data for the purification of PEGylated molecules using different chromatographic techniques. Note that these values can vary significantly depending on the specific molecule, the purity of the crude material, and the optimization of the method.
| Method | Analyte | Recovery | Purity | Resolution | Reference |
| SEC-HPLC | Free PEG from a PEG-protein conjugate | 78% - 120% (spiked) | - | 1.7 - 2.0 | [5] |
| RP-HPLC | PEG-Paclitaxel | >90% | - | - | |
| HIC | Mono-PEGylated scFv | - | >98% | - |
This technical support guide provides a comprehensive overview of the methods and troubleshooting strategies for the purification of this compound conjugates. By understanding the principles of each technique and anticipating potential challenges, researchers can develop robust and efficient purification protocols.
References
- 1. enovatia.com [enovatia.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of nanoparticles functionalized with Thiol-PEG10-alcohol
Welcome to the Technical Support Center for Thiol-PEG10-Alcohol Functionalized Nanoparticles. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during nanoparticle functionalization and stabilization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the functionalization of gold nanoparticles (AuNPs) with this compound?
The functionalization of gold nanoparticles with thiol-containing molecules, such as this compound, occurs through the formation of a strong coordinate bond between the sulfur atom of the thiol group and the gold atoms on the nanoparticle surface.[1] This process, known as chemisorption, results in a self-assembled monolayer (SAM) of PEG molecules that provides a protective and functional layer around the nanoparticle.[1]
Q2: What is the role of PEG in stabilizing functionalized nanoparticles?
Poly(ethylene glycol) (PEG) is a hydrophilic polymer that provides steric stabilization to nanoparticles.[2][3] When attached to the nanoparticle surface, the long, flexible PEG chains create a hydrated layer that physically prevents the nanoparticles from coming close enough to each other to aggregate.[2] This "stealth" property also reduces non-specific protein adsorption (opsonization) in biological media, which helps to prevent uptake by the reticuloendothelial system (RES) and prolongs circulation time in vivo.
Q3: How does the molecular weight (MW) of PEG affect nanoparticle stability?
Higher molecular weight PEG chains generally provide better stability. Longer chains create a thicker steric barrier, which is more effective at preventing aggregation and protein adsorption. Studies have shown that nanoparticles coated with higher MW PEG (e.g., 5000 Da) are more stable in biological buffers and exhibit longer circulation times compared to those with lower MW PEG (e.g., 2000 Da). However, the optimal PEG MW can depend on the nanoparticle size and the specific application.
Q4: What is PEG capping density, and why is it important?
PEG capping density refers to the number of PEG chains attached per unit of surface area on the nanoparticle (e.g., chains/nm²). It is a critical factor for stability. Insufficient surface coverage can leave exposed areas on the nanoparticle, leading to aggregation, especially in high ionic strength solutions. There is a linear relationship between capping density and stability; however, achieving a maximum loading level is key for robust performance in various media. A critical stabilization concentration (CSC) exists, below which the Thiol-PEG can act as a coagulant rather than a stabilizer.
Troubleshooting Guide
Issue 1: Nanoparticles aggregate immediately upon addition of Thiol-PEG.
This is a common issue that can arise from several factors during the initial functionalization step.
| Potential Cause | Explanation & Recommended Action |
| Incorrect Reagent Concentration | Thiol-PEG can act as a coagulant if its concentration is below the critical stabilization concentration (CSC). Action: Instead of adding the PEG reagent in one go, try a drop-by-drop addition of a diluted PEG solution while vigorously stirring the nanoparticle suspension. Consider optimizing the molar ratio of Thiol-PEG to nanoparticles. |
| Inappropriate pH | The pH of the nanoparticle suspension affects surface charge. If the pH neutralizes the initial stabilizing charge (e.g., from citrate ions), nanoparticles can aggregate before the PEG has time to attach. Action: Adjust the pH of the nanoparticle suspension to a level that ensures colloidal stability before adding the Thiol-PEG. For gold nanoparticles, a pH range of 10-12 has shown high stability. |
| Solvent Mismatch | If the Thiol-PEG is dissolved in a solvent that is not fully compatible with the aqueous nanoparticle dispersion, it can induce aggregation. Action: Ensure the solvent used to dissolve the Thiol-PEG is miscible with the nanoparticle suspension. If using an organic solvent like acetonitrile or DMSO, add it slowly and ensure the final concentration does not destabilize the nanoparticles. |
Issue 2: Nanoparticles are unstable and aggregate in biological buffers (e.g., PBS) or media with high salt concentration.
Stability in high ionic strength environments is a key indicator of successful and robust PEGylation.
| Potential Cause | Explanation & Recommended Action |
| Insufficient PEG Density | A low density of PEG chains may not provide enough steric hindrance to overcome the charge screening effect of salts, which leads to aggregation. Action: Increase the concentration of Thiol-PEG during the functionalization reaction to achieve a higher capping density. Ensure the reaction time is sufficient for maximum surface coverage. |
| PEG Desorption | Monothiol-gold bonds can be reversible, and ligands can be displaced over time, especially in the presence of competing thiols (like cysteine in cell culture media) or at elevated temperatures. Action: Consider using a PEG ligand with multiple thiol anchoring groups (oligothiols) or a thioctic acid anchor, which forms a more stable bond with the gold surface compared to a single thiol. |
| Low Molecular Weight PEG | Shorter PEG chains (e.g., MW < 2000 Da) provide a less effective steric barrier against salt-induced aggregation. Action: Switch to a Thiol-PEG with a higher molecular weight (e.g., 5000 Da or greater) to enhance steric repulsion. |
Issue 3: Functionalized nanoparticles show high non-specific protein binding or rapid clearance in vivo.
This indicates that the "stealth" properties conferred by PEGylation are suboptimal.
| Potential Cause | Explanation & Recommended Action |
| Incomplete Surface Coverage | Exposed patches on the nanoparticle surface can adsorb proteins, leading to opsonization and subsequent clearance by macrophages. Action: Optimize the PEGylation protocol to ensure complete and dense surface coverage. Characterize the PEG density using techniques like thermogravimetric analysis (TGA). |
| PEG Conformation | At low densities, PEG chains adopt a "mushroom" conformation, which is less effective at repelling proteins. At high densities, they are forced into a "brush" conformation, which provides a more effective barrier. Action: Increase the PEG capping density to induce a brush-like conformation. The use of higher molecular weight PEG can also contribute to a more effective steric shield. |
| Ligand Displacement by Biomolecules | Physiological concentrations of thiol-containing molecules like cysteine can displace mPEG-thiol from the gold surface, leading to protein adsorption. Action: Use more stable anchoring chemistries, such as thioctic acid or multidentate thiol linkers, to prevent ligand exchange in biological environments. |
Quantitative Stability Data Summary
The stability of functionalized nanoparticles is influenced by multiple factors. The tables below summarize key quantitative findings from cited literature.
Table 1: Effect of PEG Molecular Weight and Anchoring Ligand on Gold Nanoparticle Stability
| Nanoparticle Size | PEG Molecular Weight (Da) | Anchoring Ligand | Stability Metric (Half-life in 10 mM DTT) | Reference |
|---|---|---|---|---|
| 20 nm | 5000 | Thiol (SH) | ~1.5 hours | |
| 20 nm | 5000 | Thioctic Acid (TA) | > 10 hours | |
| 40 nm | 2000 | Thiol (SH) | ~0.2 hours | |
| 40 nm | 5000 | Thiol (SH) | ~0.5 hours |
| 40 nm | 5000 | Thioctic Acid (TA) | ~4 hours | |
This data highlights that higher MW PEG and more robust anchoring ligands like thioctic acid significantly improve stability.
Table 2: Influence of PEG Capping Density on Nanoparticle Stability in Various Media
| PEG Capping Density (chains/nm²) | Stability in Water | Stability in PBS | Stability in PBS/BSA | Reference |
|---|---|---|---|---|
| Low (e.g., <0.5) | Moderate | Low (Aggregation) | Low (Aggregation) |
| High (e.g., >1.0) | High | High | High | |
A linear relationship is observed between capping density and stability, with higher densities required for stability in high-salt biological media.
Diagrams
Caption: Troubleshooting workflow for nanoparticle aggregation.
Caption: Experimental workflow for nanoparticle PEGylation.
Key Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with this compound via Ligand Exchange
This protocol describes a general method for replacing weakly bound citrate ions on pre-synthesized AuNPs with this compound molecules.
Materials:
-
Citrate-capped gold nanoparticle suspension (e.g., 10-20 nm)
-
This compound
-
High-purity deionized (DI) water
-
Phosphate-buffered saline (PBS), 10x solution
-
Anhydrous ethanol or Dimethyl sulfoxide (DMSO) for dissolving PEG
Procedure:
-
Prepare PEG Stock Solution: Dissolve the this compound in DI water, ethanol, or DMSO to create a stock solution (e.g., 1-10 mM). If using an organic solvent, ensure it is miscible with the aqueous AuNP suspension.
-
Reaction Setup: In a clean glass vial, add a calculated volume of the citrate-capped AuNP suspension. Place the vial on a magnetic stirrer with a small stir bar.
-
PEGylation Reaction: While the AuNP solution is stirring gently, add the Thiol-PEG stock solution dropwise. A common starting point is a 10 to 50-fold molar excess of PEG relative to the nanoparticles.
-
Incubation: Seal the vial and allow the reaction to proceed for at least 4 hours at room temperature, or overnight at 4°C, with continuous mixing. This allows for the ligand exchange process to reach completion.
-
Purification: To remove excess, unbound Thiol-PEG, purify the nanoparticles. The most common method is centrifugation.
-
Transfer the reaction mixture to centrifuge tubes.
-
Centrifuge at a speed sufficient to pellet the AuNPs (this will depend on nanoparticle size; e.g., 14,000-17,000 x g for 15-20 minutes).
-
Carefully remove the supernatant, which contains the excess PEG.
-
Resuspend the nanoparticle pellet in a suitable buffer (e.g., DI water or 1x PBS).
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligands.
-
-
Final Resuspension and Storage: After the final wash, resuspend the purified PEGylated nanoparticles in the desired storage buffer. Store at 4°C.
Protocol 2: Assessing Nanoparticle Stability in High-Salt Conditions
This protocol is used to evaluate the colloidal stability of the functionalized nanoparticles, a critical quality control step.
Materials:
-
Purified Thiol-PEG functionalized nanoparticles
-
Unfunctionalized (citrate-capped) nanoparticles (as a control)
-
High-concentration salt solution (e.g., 2 M NaCl)
-
Phosphate-buffered saline (PBS)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Sample Preparation: Prepare several cuvettes. In each, place a specific volume of your purified nanoparticle suspension (e.g., 900 µL). Include a control sample of the original, unfunctionalized nanoparticles.
-
Induce Aggregation: Add a small volume of the high-concentration salt solution to each cuvette to achieve the desired final salt concentration (e.g., add 100 µL of 2 M NaCl to 900 µL of nanoparticles to get a final concentration of 200 mM NaCl). Mix gently by pipetting.
-
Monitor via UV-Vis Spectroscopy: Immediately after adding the salt, measure the UV-Vis absorbance spectrum of the solution. The peak of the surface plasmon resonance (SPR) for AuNPs is typically around 520 nm.
-
Time-Course Measurement: Continue to record the absorbance spectrum at regular intervals (e.g., every 5, 10, or 30 minutes) over a period of 1-2 hours.
-
Data Analysis:
-
Color Change: Visually inspect the samples. Aggregation of AuNPs will cause the color to change from red to purple or blue.
-
Spectral Shift: Analyze the UV-Vis spectra. Nanoparticle aggregation is characterized by a red-shift (shift to longer wavelengths) and a broadening of the SPR peak.
-
Stability Comparison: Stable, well-PEGylated nanoparticles will show minimal or no change in their UV-Vis spectrum over time, while the unfunctionalized control nanoparticles should aggregate and show a significant spectral shift quickly.
-
References
Side reactions to consider with Thiol-PEG10-alcohol
Welcome to the technical support center for Thiol-PEG10-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when working with this compound?
A1: The primary side reaction of concern is the oxidation of the thiol (-SH) group.[1][2][3] This oxidation leads to the formation of a disulfide bond, resulting in the dimerization of the this compound molecule. This dimer is unreactive in subsequent conjugation steps, such as thiol-maleimide reactions, which can significantly lower your yield.[1][2] Another potential side reaction, though less common under typical bioconjugation conditions, involves the alcohol (-OH) group, which could undergo esterification or etherification if reactive reagents intended for another part of your molecule are not sufficiently selective.
Q2: How can I prevent the oxidation of the thiol group?
A2: Preventing thiol oxidation is critical for successful conjugation. Key strategies include:
-
Use of Reducing Agents: Pre-treating your this compound with a reducing agent can cleave any pre-existing disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended as it does not need to be removed before reaction with maleimides. Dithiothreitol (DTT) can also be used, but it must be removed prior to conjugation to prevent it from competing with your target thiol.
-
Inert Atmosphere: Performing your reactions under an inert atmosphere, such as nitrogen or argon, will minimize the presence of oxygen and thus reduce the rate of oxidation.
-
Degassed Buffers: Using buffers that have been degassed by vacuum or by bubbling an inert gas through them helps to remove dissolved oxygen.
-
Control pH: Maintaining the pH of your reaction mixture is crucial. While the thiolate anion is the reactive species in many conjugations, higher pH also increases the rate of oxidation.
Q3: My thiol-maleimide conjugation reaction is giving a low yield. What are the possible causes?
A3: Low yields in thiol-maleimide conjugations are a common issue. The most likely causes are:
-
Oxidation of this compound: As mentioned, if your thiol has dimerized, it will not react with the maleimide.
-
Hydrolysis of the Maleimide: The maleimide group can undergo hydrolysis, especially at pH values above 7.5, rendering it inactive.
-
Incorrect Stoichiometry: The molar ratio of the maleimide to the thiol is a critical parameter that may require optimization for your specific molecules.
-
Suboptimal Reaction Conditions: The reaction should ideally be carried out in a pH range of 6.5-7.5. Temperatures that are too high or reaction times that are too short can also lead to incomplete conjugation.
Q4: What are the best practices for storing and handling this compound?
A4: To ensure the stability and reactivity of your this compound, proper storage and handling are essential:
-
Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place, with a recommended temperature between 2°C and 8°C. For long-term storage, -20°C is often recommended.
-
Inert Atmosphere: To prevent oxidation, it is best to store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Handle the compound in a fume hood, as thiols can have a strong, unpleasant odor.
Troubleshooting Guides
Low Conjugation Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Oxidation of this compound | Pre-treat the thiol with a reducing agent like TCEP. Ensure all buffers are degassed and reactions are performed under an inert atmosphere. |
| Hydrolysis of maleimide partner | Maintain the reaction pH between 6.5 and 7.5. Prepare the maleimide solution fresh before use. | |
| Incorrect stoichiometry | Optimize the molar ratio of maleimide to thiol. A 10-20 fold molar excess of the maleimide reagent is a common starting point. | |
| Multiple unexpected products | Non-specific binding | Adjust the pH to the optimal range of 6.5-7.5 to ensure selectivity for thiols. |
| Presence of impurities | Characterize the purity of your starting materials using techniques like HPLC or mass spectrometry. |
Experimental Protocols
General Protocol for Thiol-Maleimide Conjugation
This protocol provides a general guideline for conjugating this compound to a maleimide-functionalized molecule (e.g., a protein).
Materials:
-
This compound
-
Maleimide-functionalized molecule
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)
-
TCEP solution (optional, for reduction of disulfides)
-
Anhydrous DMSO or DMF (for dissolving reagents if necessary)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the Thiol Solution: Dissolve the this compound in the degassed reaction buffer.
-
(Optional) Reduction Step: If disulfide formation is suspected, add a 10-100 fold molar excess of TCEP to the thiol solution. Incubate for 20-30 minutes at room temperature under an inert atmosphere.
-
Prepare the Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized molecule in an appropriate solvent (degassed buffer, DMSO, or DMF).
-
Conjugation Reaction: Add the maleimide solution to the thiol solution. A 10-20 fold molar excess of the maleimide is often a good starting point.
-
Incubation: Flush the reaction vial with an inert gas, seal it tightly, and protect it from light. Incubate at room temperature for 2 hours or overnight at 4°C.
-
Purification: Purify the resulting conjugate using appropriate methods such as gel filtration, HPLC, or FPLC to remove excess reagents.
Visualizations
References
Best storage conditions for long-term stability of Thiol-PEG10-alcohol
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage conditions for ensuring the long-term stability of Thiol-PEG10-alcohol. Additionally, it offers troubleshooting for common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of this compound?
A1: For optimal long-term stability, this compound should be stored at or below -20°C in a desiccated, inert atmosphere.[1][2][3][4] The thiol group is susceptible to oxidation, which is the primary degradation pathway.[5] To minimize oxidation, it is crucial to protect the compound from moisture, oxygen, and light.
Q2: How should I handle this compound upon receiving it and during use?
A2: Upon receipt, store the vial at -20°C or lower. Before opening, it is critical to allow the vial to equilibrate to room temperature to prevent moisture condensation, which can degrade the product. When weighing and aliquoting, do so quickly in a dry environment. For maximum stability, it is recommended to flush the vial with an inert gas like argon or nitrogen before resealing.
Q3: Can I store this compound in a solution?
A3: While storing in solution is possible, it is generally not recommended for long-term storage due to decreased stability. If you need to prepare a stock solution, use an anhydrous, deoxygenated solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Prepare the solution fresh before use if possible. If short-term storage of a stock solution is necessary, store it at -20°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Q4: What is the expected shelf-life of this compound?
A4: When stored under the recommended conditions (-20°C or lower, desiccated, under inert gas, and protected from light), PEG products can have a shelf life of up to three years. However, the stability of the thiol group is the most critical factor. Regular quality control is recommended for long-term stored materials.
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency in a Thiol-Maleimide Reaction
-
Possible Cause: Degradation of the thiol group on the this compound.
-
Solution: Ensure the compound has been stored and handled correctly to prevent oxidation. Before use, you can perform a quality control check to quantify the free thiol content.
-
-
Possible Cause: Issues with the maleimide-functionalized molecule.
-
Solution: Maleimides can hydrolyze at pH values above 7.5. Ensure your reaction buffer is within the optimal pH range for maleimide chemistry (typically 6.5-7.5).
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Review your reaction buffer composition; it should be free of other thiol-containing reagents. The molar ratio of the reactants may also need optimization.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Inconsistent activity of the this compound due to improper handling.
-
Solution: Aliquot the material upon first use to avoid repeated opening of the main vial and minimize exposure to air and moisture. Ensure all users are following the recommended handling procedures.
-
-
Possible Cause: Variability in buffer preparation.
-
Solution: Use freshly prepared buffers and ensure the pH is consistent for each experiment. Degassing the buffer prior to use can help to remove dissolved oxygen.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (e.g., -80°C for very long-term) | Minimizes chemical degradation and oxidation rates. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the sensitive thiol group. |
| Moisture | Desiccated | Thiol groups can be susceptible to hydrolysis and moisture facilitates oxidation. |
| Light | Protected from light (e.g., amber vial or stored in the dark) | Prevents light-induced degradation. |
| Form | Solid (lyophilized powder) | More stable for long-term storage compared to solutions. |
| Handling | Equilibrate to room temperature before opening | Prevents condensation inside the vial. |
Experimental Protocols
Protocol 1: Aliquoting this compound for Long-Term Storage
-
Remove the vial of this compound from the freezer and allow it to warm to room temperature for at least 20-30 minutes before opening. This is critical to prevent moisture condensation.
-
In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas), quickly weigh the desired amount of the compound into smaller, separate vials suitable for single-use.
-
Flush the headspace of each new aliquot vial, as well as the original stock vial, with a dry, inert gas such as argon or nitrogen.
-
Securely cap all vials, seal with paraffin film for extra protection, and promptly return them to storage at -20°C or below, protected from light.
Mandatory Visualization
Caption: Troubleshooting workflow for low conjugation efficiency.
References
Technical Support Center: Quantifying Thiol-PEG10-alcohol Surface Density
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Thiol-PEG10-alcohol surface density.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantifying the surface density of this compound?
A1: Several well-established techniques can be employed to quantify the surface density of this compound. The choice of method often depends on the substrate (e.g., gold nanoparticles, flat surfaces), available equipment, and the desired level of precision. The most common methods include:
-
X-ray Photoelectron Spectroscopy (XPS): A highly surface-sensitive technique that provides elemental composition. By analyzing the sulfur (S 2p), carbon (C 1s), and oxygen (O 1s) signals, the surface coverage of the PEG-thiol can be determined.[1][2][3]
-
Quartz Crystal Microbalance with Dissipation (QCM-D): This method measures the change in resonant frequency and dissipation of a quartz crystal sensor upon adsorption of the this compound.[4][5] The frequency change is directly related to the adsorbed mass.
-
Ellipsometry: An optical technique that measures the change in polarization of light reflected from a surface. This allows for the determination of the thickness of the adsorbed PEG layer, which can be related to surface density.
-
Fluorescence-based Assays: These methods involve the use of a fluorescent probe that specifically reacts with the thiol group or the terminal alcohol group of the PEG chain. The fluorescence intensity can then be correlated to the number of molecules on the surface.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Particularly useful for nanoparticle substrates, ICP-MS can determine the ratio of the substrate element (e.g., gold) to the sulfur from the thiol, allowing for calculation of ligand density.
Q2: How does the PEG chain length affect the surface density?
A2: Generally, an inverse relationship is observed between the PEG chain length and the achievable surface density. Longer PEG chains have a larger hydrodynamic radius and exhibit greater steric hindrance, which limits the number of molecules that can pack onto a given surface area. Shorter PEG chains, like PEG10, can typically achieve a higher packing density.
Q3: My XPS data shows a low sulfur signal. What could be the issue?
A3: A weak sulfur signal in your XPS spectrum could indicate several potential problems:
-
Incomplete Monolayer Formation: The self-assembly process may not have reached completion. Ensure sufficient incubation time and appropriate concentration of the this compound solution.
-
Surface Contamination: The substrate surface may have been contaminated prior to or during the self-assembly process, preventing the thiols from binding. Proper and rigorous cleaning of the substrate is critical.
-
Oxidation of Thiols: Thiols can oxidize to form disulfides, which may have a lower affinity for the surface or bind in a different conformation. Use fresh solutions and consider de-gassing solvents.
-
X-ray Beam Damage: Prolonged exposure to the X-ray beam can sometimes degrade the sample. Minimize the acquisition time while maintaining a good signal-to-noise ratio.
Q4: The thickness of my PEG layer measured by ellipsometry is much lower than expected. Why?
A4: A lower-than-expected thickness from ellipsometry measurements can be due to:
-
Partial Monolayer Coverage: Similar to the issue with a low XPS signal, the surface may not be fully covered with the this compound.
-
Incorrect Refractive Index: The refractive index used in the ellipsometric model for the PEG layer is crucial for accurate thickness determination. An inaccurate value will lead to errors in the calculated thickness. It is often necessary to assume a refractive index for the PEG layer, which can be a source of discrepancy.
-
Surface Roughness: The model used for data fitting might not be adequately accounting for the roughness of the substrate, which can influence the perceived thickness of the molecular layer.
-
Molecular Conformation: The PEG chains may be in a "mushroom" or "pancake" conformation rather than a more extended "brush" conformation, resulting in a thinner layer. This can be influenced by the grafting density.
Troubleshooting Guides
Problem: Poor Reproducibility in Surface Density Measurements
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Substrate Cleaning | Develop and strictly adhere to a standardized cleaning protocol for your substrates. The method will vary depending on the substrate material (e.g., piranha solution for gold, UV/ozone treatment). |
| Variability in Solution Preparation | Always use freshly prepared this compound solutions. Ensure the solvent is of high purity and de-gassed if necessary to prevent oxidation of thiols. |
| Environmental Factors | Control for environmental variables such as temperature, humidity, and exposure to light during the self-assembly process, as these can affect the kinetics and final structure of the monolayer. |
| Inconsistent Incubation Time | Standardize the incubation time for the self-assembly process to ensure that the monolayer formation reaches equilibrium. |
Problem: Non-specific Binding in Subsequent Assays
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Low Grafting Density | A low density of PEG chains can leave exposed areas of the substrate, leading to non-specific adsorption of proteins or other molecules. Optimize the self-assembly conditions (concentration, time, temperature) to maximize surface coverage. |
| Contaminants in the PEG Layer | Ensure the this compound is of high purity. Contaminants can create defects in the monolayer. |
| Incomplete Rinsing | After the self-assembly step, rinse the surface thoroughly with an appropriate solvent to remove any non-covalently bound molecules. |
Experimental Protocols
Protocol 1: Quantification using X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation:
-
Clean the substrate using an appropriate, validated method (e.g., piranha cleaning for gold surfaces).
-
Immediately immerse the cleaned substrate in a freshly prepared solution of this compound (e.g., 1 mM in ethanol) for a standardized period (e.g., 24 hours) in a controlled environment.
-
Rinse the substrate thoroughly with the solvent (e.g., ethanol) to remove non-adsorbed molecules.
-
Dry the sample under a stream of inert gas (e.g., nitrogen or argon).
-
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the S 2p, C 1s, O 1s, and the primary substrate peaks (e.g., Au 4f).
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to determine the integrated peak areas.
-
Use the relative sensitivity factors (RSFs) for each element to calculate the atomic concentrations.
-
The surface density can be estimated by relating the atomic concentration of sulfur to that of the substrate.
-
Protocol 2: Quantification using Quartz Crystal Microbalance with Dissipation (QCM-D)
-
Sensor Preparation:
-
Use a sensor crystal appropriate for your substrate (e.g., gold-coated quartz crystal).
-
Clean the sensor surface according to the manufacturer's instructions (e.g., UV/ozone treatment).
-
-
QCM-D Measurement:
-
Mount the sensor in the QCM-D chamber and establish a stable baseline in the solvent that will be used for the self-assembly (e.g., ethanol).
-
Introduce the this compound solution into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time.
-
Continue the measurement until the frequency and dissipation signals stabilize, indicating that the adsorption process has reached equilibrium.
-
Rinse with the pure solvent to remove any loosely bound molecules.
-
-
Data Analysis:
-
Use the Sauerbrey equation to relate the change in frequency (Δf) to the adsorbed mass (Δm), assuming a rigid layer. For non-rigid layers, a more complex viscoelastic model is required.
-
Calculate the surface density by dividing the adsorbed mass by the surface area of the sensor crystal.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 4. A study of polyethylene glycol backfilling for enhancing target recognition using QCM-D and DPI - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Thiol-PEG10-Alcohol Coatings for Preventing Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thiol-PEG10-alcohol coatings to minimize non-specific binding in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound coatings prevent non-specific binding?
A1: this compound coatings form a self-assembled monolayer (SAM) on gold surfaces. The polyethylene glycol (PEG) chains extend into the aqueous environment, creating a hydrophilic and sterically hindering layer. This layer physically repels proteins and other biomolecules, preventing them from adsorbing to the underlying substrate. The effectiveness of this repulsion is largely dependent on the density and conformation of the PEG chains.
Q2: What is the significance of the "PEG10" in this compound?
A2: The "10" in PEG10 refers to the number of repeating ethylene glycol units in the polymer chain. The length of the PEG chain is a critical factor in preventing non-specific binding. Longer PEG chains can provide a thicker barrier and more effectively screen interactions between proteins and the substrate.[1]
Q3: What is the role of the thiol and alcohol functional groups?
A3: The thiol (-SH) group at one end of the molecule has a strong affinity for gold surfaces, enabling the spontaneous formation of a stable, self-assembled monolayer.[2] The terminal alcohol (-OH) group is hydrophilic and contributes to the protein-repellent properties of the coating. It can also be used for further chemical modifications if required.
Q4: How does the density of the PEG coating affect its performance?
A4: The density of the PEG chains on the surface is crucial for minimizing non-specific binding.[3] At low densities, the PEG chains adopt a "mushroom" conformation, which offers some protein resistance. However, at higher densities, the chains are forced to extend away from the surface, forming a dense "brush" layer. This brush conformation is significantly more effective at preventing protein adsorption due to increased steric repulsion and the formation of a tightly bound water layer.
Troubleshooting Guide
Issue 1: High levels of non-specific binding are still observed after coating.
| Possible Cause | Suggested Solution |
| Incomplete or disordered monolayer formation. | Ensure the gold substrate is meticulously cleaned before coating. Common cleaning methods include piranha solution or UV/ozone treatment. Extend the incubation time for SAM formation to 24-48 hours to allow for better packing and ordering of the monolayer. |
| Low PEG grafting density. | Increase the concentration of the this compound solution during the coating process. Consider optimizing the solvent, as this can influence the self-assembly process. |
| Contamination of the coating solution or substrate. | Use high-purity solvents and reagents. Handle substrates with clean tweezers and minimize their exposure to ambient air to prevent contamination. |
| Degradation of the Thiol-PEG coating. | Thiol-based SAMs on gold can be susceptible to oxidation and displacement over time, especially when exposed to air or certain biological media containing other thiols like cysteine. Prepare fresh coatings for critical experiments and consider storing coated surfaces under an inert atmosphere. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in the coating procedure. | Standardize the entire coating protocol, including substrate cleaning, solution concentrations, incubation time, and rinsing steps. |
| Batch-to-batch variability of the this compound reagent. | If possible, use the same batch of the reagent for a series of related experiments. |
| Inconsistent surface roughness of the gold substrate. | Use substrates with a consistent and smooth gold surface. Characterize the surface topography using techniques like Atomic Force Microscopy (AFM) if variability is suspected. |
Issue 3: Difficulty immobilizing a specific molecule of interest to the PEG-coated surface.
| Possible Cause | Suggested Solution |
| The surface is too effective at repelling all molecules. | While designed to prevent non-specific binding, a very dense PEG layer can also hinder the attachment of the desired molecule. To address this, you can create a mixed monolayer by co-incubating the this compound with a thiol-containing molecule that has a reactive group for your target molecule (e.g., a thiol with a terminal NHS ester for amine coupling). |
| The terminal alcohol group is not sufficiently reactive for the desired conjugation chemistry. | The terminal hydroxyl group can be chemically modified to a more reactive functional group. For example, it can be converted to a carboxylic acid or an amine for subsequent EDC/NHS or other coupling chemistries. |
Quantitative Data Summary
Table 1: Effect of PEG Chain Density on Protein Adsorption
| PEG Chain Conformation | Relative PEG Density | Fibrinogen Adsorption (µg/cm²) | γ-globulin Adsorption Reduction (%) | Reference |
| Mushroom Brush | Low | > 6.1 | < 83.9 | |
| Dense Brush | High | 6.1 | 83.9 |
Table 2: Influence of PEG Molecular Weight on Protein Adsorption
| PEG Molecular Weight (Da) | Protein Adsorption Reduction (%) | Notes | Reference |
| < 5000 | Variable, increases with MW | For pegylated polyelectrolyte multilayers | |
| 5000 | Most effective reduction | For pegylated polyelectrolyte multilayers | |
| ≥ 5000 | ~75% | Compared to uncoated PLA nanoparticles |
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Assembled Monolayer on a Gold Surface
Materials:
-
Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)
-
This compound
-
Anhydrous ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas
-
Clean glass beakers or petri dishes
-
Tweezers
Procedure:
-
Substrate Cleaning (Handle with extreme care in a fume hood with appropriate personal protective equipment): a. Immerse the gold substrates in freshly prepared piranha solution for 5-10 minutes. b. Thoroughly rinse the substrates with copious amounts of deionized water. c. Rinse the substrates with anhydrous ethanol. d. Dry the substrates under a gentle stream of nitrogen gas.
-
SAM Formation: a. Prepare a 1-10 mM solution of this compound in anhydrous ethanol. b. Place the cleaned, dry gold substrates in a clean beaker or petri dish. c. Immediately cover the substrates with the this compound solution. d. To prevent oxidation, seal the container or place it in a nitrogen-purged environment (e.g., a glove box). e. Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally result in more ordered monolayers.
-
Post-Assembly Rinsing and Drying: a. Remove the substrates from the thiol solution using clean tweezers. b. Rinse the substrates thoroughly with anhydrous ethanol to remove any non-chemisorbed molecules. c. Dry the functionalized substrates under a gentle stream of nitrogen gas. d. Store the coated substrates in a clean, dry, and preferably inert environment until use.
Visualizations
Caption: Workflow for creating a this compound coating.
Caption: Effect of PEG density on protein interaction.
References
Technical Support Center: Thiol-PEG10-Alcohol Conjugation Characterization
Welcome to the technical support center for Thiol-PEG10-alcohol conjugation. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully characterizing their conjugates.
Frequently Asked Questions (FAQs)
Q1: What is a this compound, and what are its primary reactive groups?
A1: A this compound is a heterobifunctional linker. It consists of a polyethylene glycol (PEG) chain with 10 ethylene glycol units, capped at one end with a thiol (-SH) group and at the other with a primary alcohol (-OH) group.[1][2][3] The thiol group is highly reactive towards maleimides, vinyl sulfones, and the surfaces of noble metals like gold.[3][4] The alcohol group can be used for further chemical modification, such as esterification or etherification, to conjugate other molecules.
Q2: Which analytical techniques are essential for confirming successful conjugation?
A2: A multi-technique approach is recommended to confirm successful conjugation and purity. The most common and powerful methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of characteristic PEG peaks and the modification of the thiol group.
-
Mass Spectrometry (MS): To determine the molecular weight of the conjugate and assess the degree of PEGylation.
-
High-Performance Liquid Chromatography (HPLC): Primarily Size-Exclusion (SEC) or Reversed-Phase (RP-HPLC) to separate the conjugate from unreacted starting materials and determine purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ether linkages of the PEG backbone and confirm the disappearance of the S-H stretch upon successful conjugation.
Q3: Why is my PEGylated product showing a broad range of molecular weights in the mass spectrum?
A3: This is a common characteristic of PEGylated molecules and is primarily due to the inherent polydispersity of the PEG reagent itself. Commercial PEGs are polymers with a distribution of chain lengths, which results in a heterogeneous mixture of conjugates, each differing by the mass of an ethylene glycol unit (approx. 44 Da). This analytical challenge requires specialized deconvolution software for accurate mass determination.
Q4: How can I quantify the amount of unconjugated (free) PEG remaining in my sample?
A4: Size-Exclusion HPLC (SEC-HPLC) coupled with a Refractive Index (RI) detector is a robust method for quantifying free PEG in a mixture with the PEGylated conjugate. The RI detector is sensitive to PEG, which often lacks a UV chromophore. This technique separates molecules based on their hydrodynamic volume, allowing for the resolution of the larger conjugate from the smaller, unreacted PEG.
Experimental Workflows and Methodologies
The process of creating and validating a this compound conjugate follows a logical progression from synthesis to purification and final characterization.
Troubleshooting Guide
This guide addresses common issues encountered during the characterization of this compound conjugates.
Key Characterization Techniques: Protocols & Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for structural confirmation. It can verify the PEG backbone and provide evidence of covalent bond formation at the thiol terminus.
Detailed Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Identify the strong, characteristic signal of the PEG backbone's ethylene oxide protons (-O-CH₂-CH₂-O-) typically found around 3.6 ppm.
-
Look for the disappearance of the proton signal associated with the thiol group (S-H), which can be broad and vary in position.
-
Confirm the appearance of new signals corresponding to the newly formed linkage (e.g., signals from the maleimide ring after reaction).
-
Diffusion-Ordered Spectroscopy (DOSY) can be used to confirm that all signals belong to the same macromolecular entity.
-
| Parameter | Expected ¹H NMR Signal | Typical Chemical Shift (ppm) | Notes |
| PEG Backbone | -O-CH ₂-CH ₂-O- | ~3.6 | Strong, sharp singlet or multiplet. |
| Free Thiol | -SH | 1.3 - 2.6 (variable) | Should be absent or significantly diminished in the final product. |
| Alcohol Terminus | -CH ₂-OH | ~3.7 | Often overlaps with the main PEG signal but may be distinguishable. |
Mass Spectrometry (MS)
MS provides the molecular weight of the conjugate, confirming the addition of the PEG chain and helping to determine the degree of PEGylation.
Detailed Methodology:
-
Technique Selection: Electrospray Ionization (ESI-MS) is often preferred for its compatibility with liquid chromatography (LC-MS). MALDI-TOF is also widely used.
-
Sample Preparation: Prepare the sample in a suitable solvent for infusion or LC injection. For LC-MS, reversed-phase chromatography is common.
-
Charge State Reduction (Optional but Recommended): For ESI-MS, the polydispersity of PEG can create complex spectra with overlapping charge patterns. Post-column addition of a charge-stripping agent like a volatile amine (e.g., triethylamine) can simplify the spectrum by reducing the charge states.
-
Data Analysis: Use deconvolution software to reconstruct the zero-charge mass spectrum. The result will be a distribution of masses, with peaks separated by ~44 Da (the mass of one ethylene glycol unit).
| Analysis Goal | Expected MS Result | Key Challenge |
| Confirm Conjugation | Mass increase corresponding to the mass of the this compound. | Heterogeneity of the PEG reagent complicates a single mass peak. |
| Assess Purity | Absence of signals corresponding to unreacted starting materials. | Co-elution of impurities during LC can complicate spectra. |
| Determine Polydispersity | A distribution of peaks separated by ~44 Da. | Requires high-resolution instruments and powerful deconvolution software. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the conjugate and separating it from starting materials.
Detailed Methodology (SEC-HPLC):
-
Column Selection: Choose a size-exclusion column with a pore size appropriate for the expected hydrodynamic volume of your conjugate (e.g., Shodex Protein KW series).
-
Mobile Phase: An aqueous buffer (e.g., 20mM HEPES or phosphate-buffered saline) is typically used. Separation can be sensitive to ionic strength.
-
Detection:
-
UV Detector: For protein or other chromophore-containing conjugates.
-
Refractive Index (RI) Detector: Essential for detecting and quantifying unconjugated PEG, which is not UV-active.
-
-
Analysis: The conjugate should elute earlier than the smaller, unreacted starting materials. Purity is determined by the relative area of the product peak.
| Analyte | Expected Elution Profile (SEC) | Recommended Detector |
| Thiol-PEG-Conjugate | First major peak (largest size). | UV (if applicable), RI |
| Unconjugated Protein/Molecule | Intermediate peak. | UV (if applicable) |
| Free this compound | Last major peak (smallest size). | RI |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid method to confirm the presence of the PEG's characteristic functional groups and the consumption of the thiol group.
Detailed Methodology:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the infrared spectrum.
-
Analysis: Identify key vibrational bands.
| Functional Group | Characteristic IR Band | Wavenumber (cm⁻¹) | Notes |
| PEG C-O-C Stretch | Strong, broad ether stretch | ~1100 (often near 1089) | This is the most prominent and analytically valuable peak for PEG. |
| Terminal O-H Stretch | Broad alcohol stretch | 3200 - 3500 | Confirms the presence of the alcohol terminus. |
| Thiol S-H Stretch | Weak stretch | 2550 - 2600 | This band should disappear upon successful reaction of the thiol group. |
References
Technical Support Center: Stabilizing Nanoparticles with Multivalent PEG-Thiols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of PEG-thiol multivalency on nanoparticle stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using multivalent PEG-thiols over monovalent ones for nanoparticle stabilization?
A1: The primary advantage is significantly enhanced stability. Multivalent PEG-thiols, such as bidentate (two thiol groups) or tridentate (three thiol groups) ligands, anchor to the nanoparticle surface at multiple points. This "chelate effect" makes the ligand less likely to detach compared to a monovalent PEG-thiol, which only has a single attachment point. This results in superior colloidal stability, particularly in challenging environments like high-salt buffers or in the presence of competing biological molecules.[1][2][3][4]
Q2: How does PEG-thiol multivalency affect nanoparticle stability in high-salt solutions?
A2: Nanoparticles stabilized with di- and trivalent PEG-thiols exhibit high stability in aqueous solutions with high concentrations of salts like NaCl (e.g., up to 2 M).[5] In contrast, nanoparticles functionalized with monovalent PEG-thiols tend to aggregate in such conditions. The multiple anchor points of multivalent ligands provide a more robust steric barrier against salt-induced aggregation.
Q3: Can using a multivalent PEG-thiol prevent aggregation during the functionalization process itself?
A3: While multivalent PEGs provide better long-term stability, aggregation can still occur during the functionalization step. This is often due to suboptimal reaction conditions. Factors like the rate of PEG-thiol addition, pH of the nanoparticle solution, and the concentration of the PEG-thiol solution are critical. A slow, dropwise addition of a dilute PEG-thiol solution is often recommended to prevent localized high concentrations that can induce aggregation.
Q4: Does the molecular weight of the PEG in a multivalent PEG-thiol matter for stability?
A4: Yes, the molecular weight (MW) of the PEG chain, in addition to its multivalency, plays a crucial role. Higher molecular weight PEGs create a thicker hydrophilic layer around the nanoparticle, which enhances steric stabilization and can improve resistance to protein adsorption (opsonization) in biological media. However, there is a trade-off, as very high MW PEGs might have a lower packing density on the nanoparticle surface.
Q5: Are there any downsides to using multivalent PEG-thiols?
A5: While generally superior for stability, there can be some considerations. The synthesis of multivalent PEG-thiols can be more complex and costly than for monovalent versions. Additionally, for applications requiring subsequent conjugation of other molecules to the PEG terminus, the increased steric hindrance from a dense, multivalent PEG layer could potentially affect the efficiency of these secondary reactions.
Troubleshooting Guides
Issue 1: Nanoparticles are aggregating immediately upon addition of PEG-thiol.
| Possible Cause | Suggested Solution |
| PEG-thiol concentration is too high. | Prepare a more dilute solution of the PEG-thiol. A high localized concentration can disrupt the nanoparticle's initial stabilizing layer (e.g., citrate) before the PEG-thiol has a chance to attach, leading to aggregation. |
| Rapid addition of PEG-thiol. | Add the PEG-thiol solution dropwise while gently stirring the nanoparticle suspension. This ensures a more uniform and gradual ligand exchange process. |
| Incorrect pH of the nanoparticle solution. | Adjust the pH of the nanoparticle solution to be optimal for gold-thiol bond formation, typically in the range of 7.5-8.5, before adding the PEG-thiol. Use a diluted base like 0.1 M NaOH for adjustment. |
| Solvent incompatibility. | Ensure the solvent used to dissolve the PEG-thiol is compatible with the aqueous nanoparticle suspension. While not always the cause, adding a large volume of an organic solvent like acetonitrile could potentially destabilize the nanoparticles. |
Issue 2: Nanoparticles are stable in water but aggregate in buffers (e.g., PBS) or cell culture media.
| Possible Cause | Suggested Solution |
| Insufficient surface coverage or low valency. | Nanoparticles stabilized with monovalent PEG-thiols are known to be less stable in high salt concentrations. Consider switching to a bivalent or trivalent PEG-thiol for enhanced stability in physiological buffers. Also, ensure you are using a sufficient concentration of the PEG-thiol to achieve adequate surface coverage. |
| Low molecular weight of PEG. | The PEG chains may be too short to provide an effective steric barrier against the high ionic strength of the buffer or interaction with proteins in the media. Using a PEG-thiol with a higher molecular weight (e.g., 5 kDa) can improve stability. |
| Incomplete removal of prior stabilizing agents. | Residual citrate or other weakly bound stabilizing agents can be displaced in high-salt or protein-rich environments, leading to aggregation if the PEG-thiol layer is not complete. Ensure thorough purification after PEGylation, for example, through multiple centrifugation and resuspension steps. |
Data Presentation: Impact of Valency on Nanoparticle Stability
The following table summarizes findings on the stability of gold nanoparticles functionalized with mono-, di-, and trivalent PEG-thiols in various challenging conditions.
| Stability Test | Monovalent PEG-Thiol | Divalent PEG-Thiol | Trivalent PEG-Thiol |
| High Salt (NaCl) | Temporally stable in dilute NaCl; aggregation in ≥2 M NaCl. | Stable for months in up to 2 M NaCl. | Higher stability against aggregation than dithiol PEG at 5 M NaCl. |
| Ligand Competition (DTT) | Less stable; subject to displacement by competing thiols. | More resistant to displacement due to the chelate effect. | Even more resistant to displacement. |
| Chemical Etching (KCN) | More stable against cyanide than citrate-coated nanoparticles. The high ligand density of monovalent PEGs can offer good protection. | Showed high stability. | Showed high stability. |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with Multivalent PEG-Thiol
This protocol describes a general method for the ligand exchange reaction to coat citrate-stabilized AuNPs with PEG-thiol.
-
Preparation of Solutions:
-
Prepare a stock solution of the desired multivalent PEG-thiol (e.g., 1 mg/mL) in ultrapure water or a suitable buffer.
-
Synthesize or obtain citrate-stabilized AuNPs of the desired size.
-
-
pH Adjustment:
-
While gently stirring the AuNP solution, slowly add a dilute solution of NaOH (e.g., 0.1 M) to adjust the pH to approximately 8.0. Monitor the pH with a calibrated meter.
-
-
Ligand Exchange:
-
Add the multivalent PEG-thiol solution to the pH-adjusted AuNP solution dropwise under continuous stirring. The optimal molar ratio of PEG-thiol to AuNPs should be determined empirically.
-
Allow the reaction to proceed for 12-24 hours at room temperature under gentle stirring to ensure complete ligand exchange.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size and should be optimized to avoid irreversible aggregation.
-
Carefully remove the supernatant containing excess, unbound PEG-thiol.
-
Resuspend the nanoparticle pellet in ultrapure water or a buffer of choice. Sonication may be used briefly if needed to aid redispersion.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligands.
-
Protocol 2: Assessing Nanoparticle Stability using Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension. An increase in size or polydispersity index (PDI) over time or upon addition of a stressor (e.g., salt) indicates aggregation.
-
Sample Preparation:
-
Dilute a small aliquot of the functionalized nanoparticle suspension in the desired medium (e.g., ultrapure water, PBS, or cell culture media) to an appropriate concentration for DLS measurement.
-
-
Initial Measurement (Time Zero):
-
Measure the hydrodynamic diameter and PDI of the sample immediately after preparation. This serves as the baseline.
-
-
Stability Assessment:
-
To assess stability over time, repeat the DLS measurement at regular intervals (e.g., 1 hour, 6 hours, 24 hours) while incubating the sample under desired conditions.
-
To assess stability against salt, add a concentrated salt solution (e.g., NaCl) to the nanoparticle suspension to reach the desired final concentration and measure the DLS immediately and over time.
-
-
Data Analysis:
-
Compare the hydrodynamic diameter and PDI values over time or after the addition of salt. A significant increase in these values indicates nanoparticle aggregation.
-
Visualizations
Caption: Comparison of monovalent and multivalent PEG-thiol binding.
References
- 1. Multivalency of PEG-thiol ligands affects the stability of NIR-absorbing hollow gold nanospheres and gold nanorods - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oligothiol Graft-Copolymer Coatings Stabilize Gold Nanoparticles Against Harsh Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thiol-PEG10-Alcohol Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted Thiol-PEG10-alcohol from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal from a reaction mixture critical?
This compound is a heterobifunctional linker containing a thiol group at one end and a hydroxyl group at the other, connected by a 10-unit polyethylene glycol (PEG) spacer. The thiol group allows for specific conjugation to molecules with thiol-reactive groups (e.g., maleimides), while the hydroxyl group can be further modified. After a conjugation reaction, it is crucial to remove any unreacted this compound to ensure the purity of the final conjugate. This purity is essential for accurate downstream applications, preventing interference in biological assays, and ensuring the precise characterization of the conjugated molecule.
Q2: What are the primary methods for removing unreacted this compound?
The most common methods for removing small, unreacted PEG linkers like this compound from a reaction mixture containing a much larger conjugated biomolecule are based on differences in molecular size and physicochemical properties. These methods include:
-
Size-Exclusion Chromatography (SEC) / Desalting: This is a rapid and effective method for separating molecules based on their size.[1][]
-
Dialysis / Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and other biomolecules.[1][3]
Q3: How do I select the most appropriate purification method for my experiment?
The choice of purification method depends on several factors, including the size and stability of your target biomolecule, the required level of purity, the sample volume, and the available equipment. The following decision-making workflow can guide your selection:
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unreacted this compound still present after Dialysis/Ultrafiltration | Incorrect Molecular Weight Cutoff (MWCO): The MWCO of the membrane is too high, allowing the conjugate to pass through, or too close to the size of the PEG linker, hindering its removal. | For this compound (MW ≈ 500 Da), use a dialysis membrane with a low MWCO, such as 1 kDa, to ensure the linker can pass through while retaining the larger biomolecule. |
| Insufficient Dialysis Time or Buffer Volume: The concentration gradient is not sufficient for complete removal. | Dialyze for a longer duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100-200 times the sample volume). | |
| Non-specific Binding to the Membrane: The conjugate or the PEG linker is adsorbing to the dialysis membrane. | Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding (e.g., regenerated cellulose). | |
| Poor separation of linker and conjugate with Size-Exclusion Chromatography (SEC) | Inappropriate Column Choice: The exclusion limit of the column is not suitable for the size difference between the conjugate and the linker. | For removing a small linker like this compound from a larger biomolecule, use a desalting column with an appropriate exclusion limit (e.g., Sephadex G-25 or equivalent). |
| Sample Volume is Too Large: Overloading the column leads to poor resolution. | The sample volume should ideally not exceed 30% of the total column bed volume for optimal resolution. | |
| Co-elution of Unconjugated Linker and Conjugate: The resolution is insufficient. | Optimize the flow rate and mobile phase composition. Ensure the column is properly packed and equilibrated. | |
| Low recovery of the conjugated biomolecule after purification | Non-specific Binding to the Column Matrix (SEC) or Membrane (Dialysis): The biomolecule is adsorbing to the purification media. | For SEC, consider using a buffer with a slightly higher ionic strength. For dialysis, pre-condition the membrane and choose a low-binding material. |
| Precipitation of the Biomolecule: The conjugate is not soluble in the chosen buffer. | Check the solubility of your conjugate in the purification buffer. You may need to adjust the pH or add solubilizing agents. | |
| Co-elution of unconjugated linker and the conjugated biomolecule in RP-HPLC | Inappropriate Column Chemistry or Gradient: The selectivity of the separation is not optimal. | Experiment with different column stationary phases (e.g., C8 instead of C18) to alter the selectivity. Optimize the gradient elution profile (e.g., a shallower gradient) to improve the resolution between the linker and the conjugate. |
| Column Overloading: Too much sample is injected onto the column. | Reduce the amount of sample injected onto the column to avoid peak broadening and loss of resolution. |
Quantitative Data Summary
The efficiency of removing unreacted PEG linkers can vary depending on the method, the specific linker, and the conjugated biomolecule. The following table summarizes reported efficiencies and key parameters for similar purification processes.
| Purification Method | Analyte | Reported Efficiency / Metric | Reference |
| Size Exclusion HPLC (SEC-HPLC) | Free PEG (20 kDa) from a PEGylated protein | Optimum resolution of 1.7 achieved between free PEG and the PEG-conjugate. | |
| Detection and quantitation limits for free PEG were 10 and 25 µg/mL, respectively. | |||
| Recovery of spiked free PEG was in the range of 78%-120%. | |||
| Dialysis | Small molecule contaminants from a protein sample | With three buffer changes (200x sample volume each), the contaminant level can be reduced by a factor of 8 x 106. | |
| Reverse-Phase HPLC (RP-HPLC) | PEGylated proteins from unmodified proteins | Baseline separation of homologs up to 3000 g/mol has been demonstrated for pure PEGs. | |
| A Jupiter C18 media provided the best separation of PEGylated proteins from their unmodified counterparts in one study. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size-Exclusion Chromatography (Desalting)
This protocol is suitable for the rapid removal of the small this compound linker from a much larger biomolecule, such as a protein.
Materials:
-
Desalting column (e.g., Sephadex G-25 or equivalent) with an appropriate exclusion limit.
-
Elution buffer (e.g., Phosphate-Buffered Saline - PBS).
-
Reaction mixture.
-
Fraction collection tubes.
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired elution buffer. This removes any storage solution and ensures the column is conditioned for the separation.
-
Sample Application: Allow the buffer to drain from the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the column bed. The sample volume should be between 10-30% of the column bed volume for optimal separation.
-
Elution: Once the sample has entered the column bed, add the elution buffer to the top of the column. Begin collecting fractions immediately. The larger conjugated biomolecule will elute first in the void volume, while the smaller, unreacted this compound will be retained longer and elute in later fractions.
-
Fraction Analysis: Analyze the collected fractions for the presence of your biomolecule (e.g., by measuring absorbance at 280 nm for proteins).
-
Pooling Fractions: Pool the fractions containing the purified conjugated biomolecule.
Caption: Workflow for Size-Exclusion Chromatography purification.
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is ideal for removing the small linker from a larger biomolecule when sample dilution is acceptable.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1 kDa).
-
Dialysis buffer (e.g., PBS).
-
Reaction mixture.
-
Stir plate and stir bar.
-
Beaker or container for dialysis.
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are typically ready to use.
-
Load Sample: Load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the loaded tubing/cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing. Perform the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.
-
Buffer Exchange: For efficient removal of the this compound, change the dialysis buffer at least 2-3 times.
-
Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
References
Validation & Comparative
A Comparative Guide to Thiol-PEG10-alcohol vs. Shorter PEG Chain Linkers in Bioconjugation
In the fields of drug delivery, proteomics, and therapeutic development, the choice of a chemical linker is a critical parameter that dictates the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Polyethylene glycol (PEG) linkers are widely employed for their ability to enhance solubility, reduce immunogenicity, and prolong the circulation half-life of conjugated molecules.[1] This guide provides an objective, data-driven comparison between a longer discrete linker, Thiol-PEG10-alcohol, and its shorter-chain counterparts (e.g., Thiol-PEG2, -PEG4, -PEG6), with a focus on their application in creating advanced therapeutics like antibody-drug conjugates (ADCs).
The fundamental structure of a Thiol-PEG-alcohol linker features a terminal thiol (-SH) group, which allows for specific conjugation to molecules via reactions with maleimides or through disulfide bonds, and a terminal alcohol (-OH) group that can be used for further chemical modification.[2] The key variable is the length of the intervening PEG chain, which significantly influences the conjugate's biological and physical properties.
Data Presentation: Quantitative Comparison of PEG Linker Length
The selection of an optimal PEG linker length involves a trade-off between enhancing pharmacokinetic properties and maintaining the biological activity of the conjugated molecule.[3] Longer linkers like PEG10 can improve solubility and in vivo half-life, but may introduce steric hindrance that can affect potency.[4] Conversely, shorter linkers may preserve activity but offer less of a shielding effect.[5] The following tables summarize quantitative data from various studies to illustrate these trade-offs.
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK) and In Vivo Performance
| Parameter | No PEG Linker | Short PEG Linker (PEG4) | Long PEG Linker (PEG10/12/24) | System Context |
| Half-Life Extension Factor | 1x | 2.5x (with 4 kDa PEG) | 11.2x (with 10 kDa PEG) | Affibody-MMAE Conjugate |
| Non-specific Cell Uptake | ~2-3x Higher | ~2-3x Higher | Comparable to unconjugated antibody (PEG8 & PEG12) | IgG-MMAE Conjugate (DAR 8) in Kupffer Cells |
| Clearance Rate | High | Moderate | Low (PEG24) | Non-binding IgG-MMAE Conjugate (DAR 8) in Rats |
Table 2: Impact of PEG Linker Length on In Vitro Potency and Binding Affinity
| Parameter | PEG2 | PEG3 | PEG4 | PEG6 | PEG8-PEG24 | System Context |
| Receptor Binding (IC50, nM) | 3.1 ± 0.2 | 3.9 ± 0.3 | 5.4 ± 0.4 | 5.8 ± 0.3 | - | natGa-NOTA-PEGn-RM26 binding to GRPR |
| Cytotoxicity (IC50, ng/mL) | ~10 | - | ~10 | ~10 | ~10 (up to PEG24) | Anti-CD30 ADC on Karpas-299 cells |
| Cytotoxicity Reduction Factor | - | - | 4.5x (with 4 kDa PEG) | - | 22x (with 10 kDa PEG) | Affibody-MMAE Conjugate |
Note: The data presented is compiled from different experimental systems and should be used to understand general trends. The optimal PEG linker length is highly dependent on the specific antibody, payload, and target, requiring empirical validation.
Mandatory Visualizations
Visual aids are crucial for understanding the structural differences and complex processes involved in bioconjugation.
Caption: Structural comparison of a short (PEG4) vs. a longer (PEG10) Thiol-PEG-alcohol linker.
Caption: Experimental workflow for a typical Thiol-PEG-Alcohol to Maleimide conjugation reaction.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a cleavable linker.
Experimental Protocols: Thiol-Maleimide Conjugation
This protocol outlines a general method for conjugating a Thiol-PEG-alcohol linker to a molecule containing a maleimide group, a common strategy for producing well-defined bioconjugates.
Objective: To covalently link a Thiol-PEGn-alcohol to a maleimide-activated molecule (e.g., a protein, peptide, or small molecule drug).
Materials:
-
Thiol-PEGn-alcohol (e.g., this compound)
-
Maleimide-activated molecule
-
Reaction Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES). Avoid buffers containing primary amines like Tris if the maleimide is part of an NHS-ester reaction.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving reagents.
-
Quenching Reagent (optional): N-acetyl cysteine or other free thiol.
-
Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassettes suitable for the conjugate's molecular weight.
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution (e.g., 10 mM) of the Thiol-PEGn-alcohol in anhydrous DMSO or DMF.
-
Dissolve the maleimide-activated molecule in the Reaction Buffer to a known concentration. If the molecule has been stored in a thiol-containing buffer, it must be exchanged into the thiol-free Reaction Buffer prior to conjugation.
-
Degas the Reaction Buffer by bubbling with an inert gas for 15-20 minutes to prevent oxidation of the thiol group.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Thiol-PEGn-alcohol to the maleimide-activated molecule solution. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction solution. If the reaction volume is large, perform the reaction under an inert gas atmosphere.
-
Incubate the reaction. Typical reaction times are 2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques like HPLC or LC-MS.
-
-
Quenching (Optional):
-
To stop the reaction and consume any unreacted maleimide groups, add a molar excess of a quenching reagent (e.g., N-acetyl cysteine). Incubate for an additional 20-30 minutes.
-
-
Purification:
-
Purify the conjugate from excess, unreacted Thiol-PEGn-alcohol and other small molecules.
-
For large molecules like antibodies, SEC is a highly effective method. Select a resin with an appropriate fractionation range.
-
Alternatively, dialysis against the desired storage buffer can be used to remove small molecule impurities.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate, which should correspond to the sum of the starting molecule and the attached Thiol-PEGn-alcohol.
-
HPLC/UPLC: To assess the purity of the conjugate and separate it from starting materials.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the final conjugate, and in the case of ADCs, to help calculate the drug-to-antibody ratio (DAR).
-
References
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 2. PEG Thiol Linker, PEG-SH,Thiol PEGylation PEG | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Thiol-PEG10-alcohol Versus Other Thiol-Containing Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and overall performance of bioconjugates. This guide provides an objective comparison of Thiol-PEG10-alcohol with other prevalent thiol-containing linkers, supported by experimental data and detailed methodologies to inform the selection of the optimal linker for specific research and therapeutic applications.
Thiol-containing linkers are indispensable tools in bioconjugation, enabling the attachment of payloads such as drugs, imaging agents, or other functional molecules to biomolecules like antibodies, proteins, and nanoparticles. This compound, a bifunctional linker featuring a terminal thiol group and a hydroxyl group separated by a 10-unit polyethylene glycol (PEG) spacer, offers distinct advantages in terms of hydrophilicity and flexibility. However, its performance must be weighed against other widely used thiol-reactive linkers, each with its own set of characteristics.
Performance Characteristics: A Comparative Analysis
The selection of a thiol-containing linker is dictated by several key performance parameters, including conjugation efficiency, the stability of the resulting linkage, and the impact on the bioconjugate's physicochemical properties and in vivo behavior. This section summarizes the comparative performance of this compound and other major classes of thiol-reactive linkers.
Table 1: Comparison of Performance Characteristics of Thiol-Containing Linkers
| Linker Type | Reactive Group | Resulting Linkage | Conjugation Efficiency & Kinetics | Stability of Linkage | Key Advantages | Key Disadvantages |
| Thiol-PEG-alcohol | Thiol (-SH) | Disulfide (-S-S-) or Thioether (-S-R) | Moderate; depends on reaction partner and conditions | Disulfide: Reversible (cleavable by reducing agents); Thioether: Stable | High hydrophilicity, flexible spacer, allows for further derivatization at the alcohol terminus. | Disulfide bonds are labile in reducing environments; direct thioether formation can require specific reaction conditions. |
| Maleimide-PEG | Maleimide | Thioether (Thiosuccinimide) | High; rapid reaction at physiological pH.[1][2] | Susceptible to retro-Michael reaction (thiol exchange) leading to premature payload release.[3][4] | High specificity for thiols, fast reaction kinetics. | Instability of the thiosuccinimide linkage in vivo is a major concern.[4] |
| Haloacetyl (Iodo/Bromoacetyl)-PEG | Haloacetyl | Thioether | Moderate to high; reaction rate can be slower than maleimides. | Highly stable thioether bond. | Forms a very stable linkage. | Potential for side reactions with other nucleophilic residues (e.g., histidine) at higher pH. |
| Vinyl Sulfone-PEG | Vinyl Sulfone | Thioether | Moderate; reaction is typically slower than maleimides. | Highly stable thioether bond. | Forms a very stable, non-reversible linkage. | Can also react with primary amines at higher pH, reducing specificity. |
| Pyridyl Disulfide-PEG | Pyridyl Disulfide | Disulfide (-S-S-) | High; proceeds via thiol-disulfide exchange. | Reversible; cleavable by endogenous thiols like glutathione. | Allows for controlled release of the payload in a reducing environment. | Limited stability in the bloodstream. |
Experimental Data: Stability and In Vivo Performance
The stability of the linker-payload bond is a critical determinant of a bioconjugate's therapeutic index. Premature release of a cytotoxic payload can lead to off-target toxicity, while a linker that is too stable might prevent the drug from reaching its intracellular target.
Stability in Human Plasma
Studies have shown that the thiosuccinimide linkage formed from maleimide linkers is susceptible to degradation in plasma. For instance, a maleimide-based antibody-drug conjugate (ADC) can lose a significant percentage of its payload over several days through a retro-Michael reaction, where the linker detaches from the antibody. In contrast, next-generation linkers have been developed to address this instability. For example, ADCs constructed with maleamic methyl ester-based linkers, which form a more stable ring-opened structure upon conjugation, demonstrated significantly improved stability, with only about 3.8% of the payload shed after 14 days in an albumin solution.
While direct comparative plasma stability data for this compound linked via a disulfide bond is less common in the context of ADCs due to their inherent lability, disulfide-based linkers are intentionally used for applications requiring intracellular drug release, leveraging the high glutathione concentration inside cells to cleave the linker.
In Vivo Efficacy
The improved stability of next-generation linkers often translates to enhanced in vivo efficacy and a better safety profile. In a head-to-head comparison, an ADC with a stabilized maleamic methyl ester linker achieved complete tumor regression at a dose of 2.5 mg/kg, a concentration at which the traditional maleimide-based ADC was less effective. Furthermore, the maximum tolerated dose (MTD) for the ADC with the stabilized linker was significantly higher, indicating a wider therapeutic window.
For applications involving nanoparticle drug delivery, the choice of linker also impacts in vivo performance. Thiol-terminated PEG linkers are commonly used to functionalize gold nanoparticles, which can improve their circulation time and tumor accumulation. The PEG component plays a crucial role in shielding the nanoparticle from the immune system and reducing non-specific uptake.
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the successful development of bioconjugates. Below are representative protocols for protein conjugation using a thiol-reactive linker and for assessing the stability of the resulting conjugate.
Protocol 1: General Procedure for Protein Conjugation with a Maleimide-PEG Linker
This protocol describes the conjugation of a maleimide-functionalized PEG linker to a protein containing a free cysteine residue.
Materials:
-
Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)
-
Maleimide-PEG reagent (10 mM stock solution in anhydrous DMSO or DMF)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation (if necessary): If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced prior to conjugation. Incubate the protein with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess reducing agent by dialysis or using a desalting column.
-
Conjugation Reaction: Add the Maleimide-PEG stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (optional): To stop the reaction, add a quenching reagent in excess to react with any unreacted maleimide groups.
-
Purification: Purify the protein-PEG conjugate from excess reagents and unconjugated protein using size-exclusion chromatography or another suitable purification method.
-
Characterization: Characterize the conjugate to determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol 2: In Vitro Stability Assay of Thiol-Linked Conjugates in Plasma
This protocol outlines a method to assess the stability of a bioconjugate in plasma by monitoring the amount of intact conjugate over time.
Materials:
-
Bioconjugate of interest
-
Human plasma
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS, ELISA, or HPLC)
Procedure:
-
Sample Preparation: Spike the bioconjugate into human plasma to a final concentration of, for example, 100 µg/mL.
-
Incubation: Incubate the plasma sample at 37°C.
-
Time Points: At predetermined time points (e.g., 0, 24, 48, 72, 168 hours), collect an aliquot of the plasma sample.
-
Sample Processing: Process the aliquots as required for the chosen analytical method. This may involve protein precipitation, immunocapture, or other sample clean-up steps.
-
Analysis: Analyze the samples to quantify the amount of intact bioconjugate remaining at each time point.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.
Visualizing Experimental Workflows and Logical Relationships
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Conclusion
The selection of a thiol-containing linker is a critical decision in the design of bioconjugates. This compound offers the significant advantages of enhanced hydrophilicity and a flexible spacer, which can improve the solubility and pharmacokinetic profile of the resulting conjugate. However, when forming a disulfide bond, its application is best suited for scenarios where controlled release in a reducing environment is desired.
For applications requiring high stability in circulation, such as many antibody-drug conjugates, linkers that form stable thioether bonds, like haloacetyls and vinyl sulfones, are superior to traditional maleimides, which suffer from in vivo instability. Next-generation maleimide-based linkers that undergo stabilization upon conjugation represent a significant advancement, offering both high reactivity and improved stability.
Ultimately, the optimal linker choice depends on a careful consideration of the specific application, the nature of the biomolecule and payload, and the desired in vivo performance. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision to maximize the therapeutic potential of the final bioconjugate.
References
Unveiling the Surface Shield: A Comparative Guide to Thiol-PEG10-alcohol's Efficacy in Reducing Protein Adsorption
For researchers, scientists, and drug development professionals, minimizing non-specific protein adsorption is a critical challenge. The bio-inertness of a surface dictates the performance and longevity of biomedical devices, the accuracy of diagnostic assays, and the efficacy of drug delivery systems. Thiol-PEG10-alcohol has emerged as a key player in the arsenal of surface modification agents designed to combat this issue. This guide provides an objective comparison of its performance against other common alternatives, supported by experimental data and detailed protocols.
The unwanted adsorption of proteins onto surfaces can trigger a cascade of adverse events, including immune responses, blood coagulation, and a loss of biological activity for immobilized molecules. The creation of protein-resistant surfaces is therefore paramount. Poly(ethylene glycol) (PEG) has long been the gold standard for creating such "stealth" surfaces. When tethered to a surface, the highly hydrated and flexible PEG chains form a steric barrier that repels proteins.
Thiol-PEG molecules are particularly useful for modifying gold surfaces, as the thiol group forms a stable self-assembled monolayer (SAM). This guide focuses on this compound [HS-(CH₂)₁₁-(OCH₂CH₂)₁₀-OH], a specific oligo(ethylene glycol) (OEG) terminated alkanethiol, and compares its efficacy with shorter-chain OEG thiols and other surface chemistries.
Comparative Analysis of Protein Adsorption
The length of the oligo(ethylene glycol) chain is a critical determinant of a SAM's ability to resist protein adsorption. Longer, more densely packed OEG chains are generally more effective at preventing proteins from reaching the underlying substrate.
A key study investigated the protein resistance of hydroxyl-terminated OEG-SAMs with varying numbers of ethylene glycol repeats (n=2, 4, and 6) on gold surfaces.[1] The amount of adsorbed fibrinogen and lysozyme was quantified using Surface Plasmon Resonance (SPR). The results demonstrate that while shorter OEG chains (n=2 and 4) show some protein resistance, longer chains (n=6 and by extension, n=10 as in this compound) are significantly more effective at preventing adsorption of both a large, "sticky" protein like fibrinogen and a smaller protein like lysozyme.[1]
| Surface Moiety | Adsorbed Fibrinogen (ng/cm²) | Adsorbed Lysozyme (ng/cm²) |
| HS-(CH₂)₁₁-(OCH₂CH₂)₂-OH | > 100 | ~ 40 |
| HS-(CH₂)₁₁-(OCH₂CH₂)₄-OH | ~ 50 | ~ 20 |
| HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH | < 5 | < 5 |
| HS-(CH₂)₁₁-CH₃ (Methyl-terminated) | > 350 | > 150 |
Table 1: Comparative protein adsorption on various self-assembled monolayers as measured by Surface Plasmon Resonance (SPR). Data is extrapolated from graphical representations in Wei et al., 2005.[1] The methyl-terminated SAM serves as a control for a highly protein-adsorbent surface.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for the formation of high-quality and reproducible self-assembled monolayers and for the accurate measurement of protein adsorption.
Protocol 1: Preparation of Self-Assembled Monolayers (SAMs) on Gold Surfaces
This protocol describes a standard method for the solution-phase deposition of thiol SAMs on gold-coated substrates.[2]
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)
-
This compound and other thiol solutions (typically 1 mM in absolute ethanol)
-
Absolute ethanol (for rinsing)
-
Nitrogen gas (for drying)
-
Clean glass vials with caps
Procedure:
-
Substrate Cleaning: Clean the gold substrates by immersing them in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Rinse the substrates thoroughly with deionized water and then with absolute ethanol. Dry the substrates under a gentle stream of nitrogen.
-
SAM Formation: Immerse the clean, dry gold substrates into a freshly prepared 1 mM solution of the desired thiol in absolute ethanol.
-
Incubation: Seal the vials and allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with absolute ethanol to remove non-chemisorbed molecules.
-
Drying: Dry the functionalized substrates under a gentle stream of nitrogen.
-
Storage: Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until further use.
Protocol 2: Quantification of Protein Adsorption using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a real-time, label-free technique that measures changes in frequency and dissipation of an oscillating quartz crystal sensor to quantify mass adsorption and the viscoelastic properties of the adsorbed layer.
Equipment:
-
QCM-D instrument with gold-coated sensors
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., 0.1 mg/mL Fibrinogen in PBS)
Procedure:
-
Sensor Functionalization: Functionalize the gold-coated QCM-D sensors with the desired thiol SAMs according to Protocol 1.
-
Baseline Establishment: Mount the functionalized sensor in the QCM-D chamber and establish a stable baseline by flowing PBS over the surface until the frequency and dissipation signals are constant.
-
Protein Adsorption: Introduce the protein solution into the chamber at a constant flow rate (e.g., 50 µL/min) and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface.
-
Rinsing: After the adsorption phase (typically 30-60 minutes or until the signal plateaus), switch the flow back to PBS to rinse away any loosely bound protein. The remaining frequency shift corresponds to the irreversibly adsorbed protein mass.
-
Data Analysis: Use the Sauerbrey equation to convert the change in frequency to the adsorbed mass per unit area (ng/cm²) for rigid films (low ΔD). For viscoelastic films (high ΔD), more complex modeling is required.
Protocol 3: Real-Time Analysis of Protein Adsorption with Surface Plasmon Resonance (SPR)
SPR is a highly sensitive optical technique for monitoring binding events at a surface in real-time without the need for labels.
Equipment:
-
SPR instrument
-
SPR sensor chips with a gold surface
-
Phosphate-buffered saline (PBS)
-
Protein solution (e.g., 0.1 mg/mL Fibrinogen in PBS)
Procedure:
-
Sensor Chip Functionalization: Functionalize the gold surface of the SPR sensor chip with the desired thiol SAMs according to Protocol 1.
-
System Equilibration: Dock the sensor chip in the SPR instrument and allow PBS to flow over the surface to establish a stable baseline signal.
-
Protein Injection: Inject the protein solution over the sensor surface for a defined period (e.g., 5-10 minutes).
-
Association Monitoring: Monitor the change in the SPR signal (response units, RU) in real-time, which corresponds to the binding of the protein to the surface.
-
Dissociation/Rinsing: Switch the flow back to PBS to rinse the surface and monitor the dissociation of any non-specifically bound protein.
-
Data Analysis: Compare the net change in RU after the protein injection and rinsing steps for the different thiol SAMs. A smaller change in RU indicates a higher resistance to non-specific protein adsorption.
Downstream Biological Consequences: Integrin-Mediated Cell Signaling
The composition and conformation of the adsorbed protein layer directly influence subsequent cellular interactions. For example, adsorbed fibronectin can mediate cell adhesion through binding to integrin receptors on the cell surface. This interaction triggers intracellular signaling cascades that regulate cell spreading, migration, and survival. Surfaces that resist fibronectin adsorption, such as those modified with this compound, can therefore prevent these downstream cellular events.
References
A Comparative Guide to the In Vitro and In Vivo Stability of Bioconjugate Linkages Derived from Thiol-PEG-Alcohol
For researchers, scientists, and professionals in drug development, the choice of a chemical linker is paramount to the efficacy and safety of bioconjugates. The stability of the linkage in systemic circulation and its ability to release the payload at the target site are critical determinants of the therapeutic index. This guide provides an objective comparison of the stability of four common linkages that can be formed using a Thiol-PEG-Alcohol linker: disulfide, thioether, ester, and ether bonds. The comparison is supported by experimental data to facilitate informed linker selection.
A Thiol-PEG-Alcohol is a heterobifunctional linker featuring a thiol group at one end and a hydroxyl (alcohol) group at the other, separated by a polyethylene glycol (PEG) spacer. The thiol group enables conjugation to molecules via disulfide or thioether bonds, while the alcohol group allows for the formation of ester or ether linkages. The inherent properties of these bond types vary significantly, leading to different stability profiles in biological environments.
Comparison of Linkage Stabilities
The stability of a linker is typically assessed by its half-life in plasma or other biological fluids. Below is a comparative overview of the four linkage types.
Disulfide Linkages
Disulfide bonds are redox-sensitive and are designed to be cleaved in the reducing environment of the cell's cytoplasm, where glutathione concentrations are significantly higher than in the bloodstream[][2]. This makes them a popular choice for cleavable linkers in drug delivery systems. However, their stability in circulation can be a concern, as premature cleavage can occur[][2]. The stability of disulfide bonds can be modulated by introducing steric hindrance around the bond[2].
Thioether Linkages
Thioether bonds are generally stable and considered non-cleavable under physiological conditions. They are formed, for example, through the reaction of a thiol with a maleimide, resulting in a succinimidyl thioether. While the initial thiol-maleimide adduct can be susceptible to a retro-Michael reaction, leading to instability, strategies exist to form more stable thioether bonds. Thioether bonds can also form in vivo from disulfide bonds in antibodies at a slow rate.
Ester Linkages
Ester linkages are susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes such as esterases present in plasma. This susceptibility makes them suitable for prodrugs where controlled release is desired. The rate of hydrolysis can be tuned by modifying the chemical structure of the linker. However, their stability in circulation is often limited.
Ether Linkages
Ether linkages are known for their high stability and resistance to chemical and enzymatic degradation under physiological conditions. This makes them an excellent choice for non-cleavable linkers where a stable connection between the payload and the delivery vehicle is required throughout the biological journey.
Quantitative Stability Data
The following tables summarize the stability of the different linkages based on available data.
Table 1: In Vitro Stability of Linkages in Plasma/Serum
| Linkage Type | Model System | Condition | Stability Metric | Value | Reference |
| Disulfide | Antibody-Maytansine Conjugate | Human Plasma, 37°C | % Intact after 72h | ~20-80% (site-dependent) | |
| Thioether (Maleimide-based) | Antibody-Fluorophore Conjugate | Human Plasma, 37°C | % Intact after 72h | ~20% (labile site) | |
| Thioether (Sulfone-based) | Antibody-Fluorophore Conjugate | Human Plasma, 37°C | % Intact after 72h | >80% | |
| Ester | PEG-Curcumin Conjugate | Human Plasma | Time for >90% release | 0.25 - 2 hours | |
| Ester (in hydrogel) | PEG-Paclitaxel Conjugate | Buffer | Half-life | 4.2 - 14.0 days | |
| Ether | Ether-linked Liposomes | Not specified | Compared to ester-linked | More resistant to degradation |
Table 2: In Vivo Stability of Linkages
| Linkage Type | Model System | Animal Model | Stability Metric | Value | Reference |
| Disulfide | Antibody-Maytansinoid Conjugate | Rat | Pharmacokinetics | Less stable than thioether | |
| Thioether (Maleimide-based) | Antibody-Drug Conjugate | Mouse | Pharmacokinetics | Unstable in mouse plasma | |
| Thioether (Maleamic methyl ester-based) | Antibody-Drug Conjugate | Mouse | % Payload Shed after 21 days | ~9% | |
| Thioether (from IgG1 disulfide) | Therapeutic Antibody | Human | Rate of formation | ~0.1% per day | |
| Ester | Ester-linked Liposomes | Rat | Uptake and Degradation | More degradation than ether-linked |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation in plasma from various species.
Methodology:
-
Incubation: Incubate the bioconjugate at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours).
-
Sample Processing: Stop the reaction by freezing the samples at -80°C. For analysis, samples may be processed by protein precipitation with an organic solvent (e.g., acetonitrile) to separate the free payload from the bioconjugate.
-
Analysis:
-
Intact Bioconjugate: Analyze the amount of intact bioconjugate using techniques like ELISA or Ligand Binding Assays.
-
Free Payload: Quantify the released payload in the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates, the average DAR can be determined over time using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the bioconjugate.
Methodology:
-
Administration: Administer a single intravenous dose of the bioconjugate to an appropriate animal model (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).
-
Plasma Isolation: Process the blood samples to isolate plasma, which is then stored at -80°C until analysis.
-
Analysis:
-
Total Antibody/Bioconjugate: Quantify the concentration of the total antibody and the intact bioconjugate using ELISA. For ELISA of the intact bioconjugate, a capture antibody targets the antibody portion of the conjugate, and a detection antibody targets the payload.
-
Free Payload: Measure the concentration of the released payload in the plasma using LC-MS/MS after protein precipitation.
-
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in bioconjugate stability assessment.
References
A Researcher's Guide to the Quantification of Thiol Groups on Modified Surfaces
For researchers, scientists, and drug development professionals, the precise quantification of thiol (-SH) groups on modified surfaces is paramount for ensuring the quality, functionality, and efficacy of a wide range of applications, from targeted drug delivery systems to biosensors and functionalized biomaterials. This guide provides an objective comparison of key techniques for thiol quantification, supported by experimental data and detailed protocols to ensure reproducibility.
This document will explore three widely employed methods for determining the density of thiol groups on a surface: the classic colorimetric Ellman's assay, sensitive fluorescence-based labeling, and the surface-specific X-ray Photoelectron Spectroscopy (XPS). Each method offers distinct advantages and is suited to different experimental needs and available instrumentation.
Comparative Performance of Thiol Quantification Techniques
The selection of an appropriate thiol quantification assay is contingent upon the specific requirements of the experiment, including the nature of the modified surface, the anticipated concentration of thiol groups, and the desired sensitivity and throughput. The following table summarizes the key quantitative performance parameters of Ellman's assay, fluorescent labeling, and XPS to facilitate an informed decision.
| Feature | Ellman's Assay (Surface Adapted) | Fluorescent Labeling (e.g., Maleimide Dyes) | X-ray Photoelectron Spectroscopy (XPS) |
| Principle | Colorimetric; reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with surface-bound thiols to produce a soluble yellow-colored product (TNB²⁻) that is quantified by absorbance.[1] | Fluorometric; reaction of a thiol-reactive fluorescent probe (e.g., maleimide-based) with surface thiols, leading to a quantifiable increase in fluorescence intensity.[2] | Surface-sensitive spectroscopic technique that measures the elemental composition and chemical state of atoms on the surface. Quantification is based on the intensity of the sulfur (S 2p) photoelectron peak.[3][4] |
| Detection Method | UV-Vis Spectrophotometry (Absorbance at ~412 nm)[1] | Fluorescence Spectroscopy (Excitation/Emission wavelengths are probe-dependent) | X-ray Photoelectron Spectroscopy |
| Sensitivity | Micromolar range | Nanomolar to picomolar range | 0.1 - 1.0 atomic % |
| Specificity | Reacts with accessible free thiols. Can be prone to interference from other reducing agents. | Generally specific for thiols through reactions with moieties like maleimides. Can have some cross-reactivity with other nucleophiles at high concentrations. | Highly specific to sulfur atoms. Can distinguish between different sulfur oxidation states (e.g., thiols vs. sulfates). |
| Throughput | High; suitable for 96-well plate format. | High; suitable for 96-well plate format. | Low; requires ultra-high vacuum and specialized equipment. |
| Instrumentation | Spectrophotometer (plate reader or cuvette-based). | Fluorescence microplate reader or spectrofluorometer. | XPS instrument. |
| Key Advantages | Simple, rapid, robust, well-established, and inexpensive. | Very high sensitivity, suitable for low thiol concentrations. | Provides direct, quantitative elemental and chemical state information of the immediate surface without the need for labels or reagents. Non-destructive. |
| Key Disadvantages | Lower sensitivity compared to fluorescent methods; potential for interference from colored compounds or those that absorb at 412 nm. | Can be susceptible to photobleaching and background fluorescence. The labeling efficiency may not be 100%. | Lower sensitivity than fluorescence methods, requires expensive, specialized equipment and ultra-high vacuum conditions. |
Experimental Workflows and Logical Relationships
The following diagram illustrates the generalized experimental workflows for the three discussed thiol quantification techniques.
Experimental workflows for thiol quantification.
Detailed Experimental Protocols
To ensure the successful implementation of these techniques, detailed experimental protocols are provided below.
Ellman's Assay for Surface-Modified Materials
This protocol is adapted for quantifying thiol groups on a solid support, such as functionalized beads or a modified plate.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Thiol-modified surface (e.g., beads, well-plate)
-
Thiol standard (e.g., L-cysteine or glutathione) for standard curve
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Prepare Standards: Prepare a series of thiol standards of known concentrations in the Reaction Buffer.
-
Sample Preparation:
-
For beads: Place a known amount of thiol-modified beads into the wells of a microplate.
-
For plates: Use the thiol-modified plate directly.
-
-
Reaction: Add a defined volume of the DTNB solution to each well containing the standards and the modified surface. Include a blank with only the DTNB solution.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Carefully transfer the supernatant from the wells to a new clear microplate. Measure the absorbance of each well at 412 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the concentration of the released TNB²⁻ in the sample wells from the standard curve.
-
Calculate the amount of thiol groups per unit of the modified surface (e.g., per mg of beads or per cm² of the plate).
-
Fluorescent Labeling of Surface Thiols
This protocol describes a general method using a maleimide-based fluorescent dye.
Materials:
-
Thiol-reactive fluorescent probe (e.g., Fluorescein-5-Maleimide)
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)
-
Thiol-modified surface
-
Fluorescence microplate reader
Procedure:
-
Prepare Probe Solution: Dissolve the fluorescent probe in a suitable solvent (e.g., DMSO) to make a stock solution, and then dilute it to the desired final concentration in the Reaction Buffer.
-
Sample Preparation: Place the thiol-modified surface in the wells of a black microplate (to minimize background fluorescence).
-
Labeling Reaction: Add the probe solution to the wells containing the modified surface. Include a control with a non-thiolated surface to determine background signal.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Washing: Thoroughly wash the surface with the Reaction Buffer multiple times to remove any unbound fluorescent probe.
-
Measurement: Add fresh Reaction Buffer to the wells and measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis:
-
Subtract the fluorescence of the control (non-thiolated) surface from the sample readings.
-
A standard curve can be generated by labeling a series of surfaces with known thiol concentrations, if available. Alternatively, relative quantification between different samples can be performed.
-
X-ray Photoelectron Spectroscopy (XPS) Analysis
This protocol provides a general overview of the steps involved in analyzing a thiol-modified surface using XPS.
Materials:
-
Thiol-modified surface (must be vacuum-compatible)
-
XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source
Procedure:
-
Sample Preparation: Ensure the sample is clean and dry. Mount the sample on a suitable sample holder.
-
Instrument Setup: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire a high-resolution spectrum of the S 2p region. The S 2p peak for thiols typically appears around 162-164 eV binding energy.
-
-
Data Analysis:
-
Process the high-resolution S 2p spectrum to determine the peak area. This may involve background subtraction and peak fitting.
-
Use the peak area, along with the appropriate relative sensitivity factors (RSFs) for sulfur and other elements present, to calculate the atomic concentration of sulfur on the surface.
-
The atomic concentration of sulfur is directly proportional to the density of thiol groups on the surface.
-
Signaling Pathways and Logical Relationships in Thiol Reactions
The following diagram illustrates the chemical reactions that form the basis of the Ellman's assay and fluorescent labeling with a maleimide probe.
Chemical reactions in thiol quantification.
References
Control Experiments for Thiol-PEG10-Alcohol Functionalization: A Comparative Guide
In the realm of bioconjugation and surface modification, Thiol-PEG10-alcohol stands out as a versatile heterobifunctional linker. Its thiol group allows for robust anchoring to gold surfaces and maleimide-functionalized substrates, while the terminal alcohol (hydroxyl group) provides a site for further derivatization. This guide provides a comparative analysis of control experiments essential for validating this compound functionalization, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Functionalization Strategies
Effective surface functionalization hinges on achieving a high density of the desired molecule while minimizing non-specific binding. The following tables summarize key quantitative data comparing surfaces modified with hydroxyl-terminated PEGs (such as this compound) to common alternatives like methoxy-terminated PEGs.
Table 1: Comparison of Ligand Density on Gold Nanoparticles
| Ligand | Spacer Length (nm) | Surface Coverage (molecules/nm²) | Characterization Method | Reference |
| Mercapto-(PEG)4-carboxylic acid | 2.16 | 4.9 | ICP-MS | [1] |
| Mercapto-(PEG)7-carboxylic acid | 3.52 | 4.3 | ICP-MS | [1] |
| HS-PEG6-OCH3 | ~2.5 | 3.5 - 4.0 | NMR | [2] |
This data suggests that while longer PEG chains can lead to slightly lower surface densities, they remain effective for surface coverage. Carboxylic acid-terminated PEGs, structurally similar to hydroxyl-terminated PEGs in terms of hydrophilicity, demonstrate high grafting densities.
Table 2: Protein Adsorption on PEG-Functionalized Surfaces
| Surface Modification | Adsorbed Protein (ng/cm²) | Characterization Method | Reference |
| Hydroxyl-terminated PEO | ~10 | Ellipsometry | [3] |
| Methoxy-terminated PEO | <5 | Ellipsometry | [3] |
| Unmodified Gold | >200 | QCM-D | |
| PLL-g-PEG (high density) | <10 | XPS |
This table highlights the effectiveness of PEGylation in reducing non-specific protein adsorption compared to an unmodified surface. While both hydroxyl and methoxy-terminated PEGs significantly reduce protein binding, methoxy-terminated PEGs can sometimes offer slightly lower levels of adsorption.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable surface functionalization.
Protocol 1: Functionalization of Gold Surfaces with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold substrate.
Materials:
-
Gold-coated substrates (e.g., chips, nanoparticles)
-
This compound
-
Absolute ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrates. For gold chips, this can be done by immersion in piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and then absolute ethanol. Caution: Piranha solution is extremely corrosive and should be handled with extreme care. For gold nanoparticles, follow the manufacturer's cleaning protocol.
-
Drying: Dry the cleaned substrates under a gentle stream of nitrogen gas.
-
SAM Formation: Immediately immerse the clean, dry substrates into a freshly prepared 1 mM solution of this compound in absolute ethanol.
-
Incubation: Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrates and rinse them thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Final Drying: Dry the functionalized substrates under a gentle stream of nitrogen.
-
Storage: Store the modified substrates in a clean, dry environment.
Protocol 2: Quantification of Surface-Bound this compound using ICP-MS
This protocol provides a method to quantify the density of this compound on gold nanoparticles.
Materials:
-
This compound functionalized gold nanoparticles
-
Aqua regia (3:1 mixture of concentrated hydrochloric acid and nitric acid)
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Standards for gold and sulfur
Procedure:
-
Sample Preparation: Prepare a known concentration of the functionalized gold nanoparticles in a suitable solvent.
-
Digestion: Digest the gold nanoparticles by adding aqua regia. This will dissolve the gold core and release the sulfur from the thiol group into the solution. Caution: Aqua regia is highly corrosive.
-
ICP-MS Analysis: Analyze the digested sample using ICP-MS to determine the concentrations of both gold and sulfur.
-
Calculation of Au/S Ratio: Calculate the molar ratio of gold to sulfur in the sample.
-
Determination of Ligand Density: The ligand density can be calculated from the Au/S ratio and the known size of the gold nanoparticles.
Protocol 3: Control Experiment for Non-Specific Protein Binding
This protocol assesses the effectiveness of the this compound layer in preventing non-specific protein adsorption.
Materials:
-
This compound functionalized substrate
-
Unmodified (bare) gold substrate (Negative Control)
-
Methoxy-PEG-Thiol functionalized substrate (Alternative Linker Control)
-
Bovine Serum Albumin (BSA) solution (1 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
Surface characterization technique (e.g., Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), Surface Plasmon Resonance (SPR), or X-ray Photoelectron Spectroscopy (XPS))
Procedure:
-
Baseline Measurement: Establish a stable baseline for each substrate type (functionalized, bare gold, and alternative linker) in PBS using the chosen characterization technique.
-
Protein Incubation: Introduce the BSA solution to the substrates and monitor the signal change until it stabilizes, indicating the completion of protein adsorption.
-
Rinsing: Rinse the substrates with PBS to remove any loosely bound protein.
-
Data Analysis: Quantify the amount of adsorbed protein on each surface. A significant reduction in protein adsorption on the this compound functionalized surface compared to the bare gold surface indicates successful passivation. Comparing the results with the methoxy-PEG-thiol surface provides a benchmark against a common alternative.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in control experiments for this compound functionalization.
References
A Comparative Guide to Thiol-PEG10-alcohol in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of Thiol-PEG10-alcohol and its applications in biomedicine, with a focus on its role in bioconjugation, as a linker in Proteolysis Targeting Chimeras (PROTACs), in drug delivery systems, and in the formation of hydrogels. We offer an objective comparison of its performance with alternative technologies, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
Bioconjugation: The Versatility of the Thiol Group
The terminal thiol (-SH) group of this compound offers a versatile handle for bioconjugation, primarily through reactions with maleimides and the formation of disulfide bonds. This allows for the covalent attachment of the PEG linker to proteins, peptides, and other biomolecules.
Comparison with Maleimide-Based Conjugation
A common alternative to direct thiol-based conjugation is the use of maleimide-functionalized linkers that react with free thiols on biomolecules. However, the resulting thioether bond from a maleimide reaction can exhibit instability in vivo.
Table 1: Comparison of Thiol-Maleimide vs. Stabilized Thiol-Based Conjugation
| Feature | Thiol-Maleimide Linkage | Stabilized Thiol-Based Linkage (e.g., PODS) |
| Reaction Chemistry | Michael addition | Thiol-reactive phenyloxadiazolyl methyl sulfone |
| In Vivo Stability | Susceptible to retro-Michael reaction, leading to payload shedding. | Forms a more stable thioether bond, reducing payload shedding. |
| Payload Shedding | Can be significant, leading to off-target toxicity. | Significantly reduced compared to maleimide-based linkages. |
| Reference | [1] | [1] |
Experimental Protocol: General Protein Thiolation and Conjugation
This protocol describes a general method for introducing thiol groups into a protein and subsequent conjugation with a thiol-reactive linker.
Materials:
-
Protein of interest
-
Traut's Reagent (2-iminothiolane)
-
Thiol-reactive linker (e.g., Maleimide-PEG-Drug)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., PD-10)
-
Ellman's Reagent (DTNB) for thiol quantification
Procedure:
-
Protein Thiolation:
-
Dissolve the protein in PBS at a concentration of 1-5 mg/mL.
-
Add a 20-fold molar excess of Traut's Reagent to the protein solution.
-
Incubate the reaction for 1 hour at room temperature.
-
Remove excess Traut's Reagent using a desalting column equilibrated with PBS.
-
-
Quantification of Thiol Groups:
-
Measure the protein concentration using a BCA or Bradford assay.
-
Use Ellman's Reagent to determine the number of free thiol groups per protein molecule according to the manufacturer's protocol.
-
-
Conjugation:
-
Immediately after desalting, add the thiol-reactive linker to the thiolated protein solution at a 5 to 10-fold molar excess.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unreacted linker and byproducts by size exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Confirm conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
-
Caption: General workflow for bioconjugation using a thiol-reactive linker.
PROTAC Linkers: Bridging the Target and the E3 Ligase
This compound is frequently utilized as a versatile linker in the synthesis of PROTACs. The thiol group can be used as a reactive handle to attach to a warhead targeting a protein of interest, while the alcohol group can be modified to connect to an E3 ligase ligand. The PEG10 chain provides optimal spacing and hydrophilicity, which can influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and the overall efficacy of the PROTAC.
Comparison of PROTAC Linker Chemistries
The choice of linker is critical for PROTAC performance. Different linker compositions, such as alkyl chains, PEG chains, and more rigid structures, can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax).
Table 2: Representative Performance of Different PROTAC Linkers
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl Chain | BRD4 | CRBN | 150 | 85 | [2] |
| PEG Chain | BRD4 | CRBN | 25 | >95 | [2] |
| Rigid Linker | AR | VHL | < 1 | Not Reported | [3] |
Note: Data is illustrative and compiled from various sources. Direct comparison requires identical experimental conditions.
Experimental Protocol: Synthesis of a this compound Based PROTAC
This protocol provides a generalized approach for synthesizing a PROTAC using this compound as a linker.
Materials:
-
This compound
-
Warhead with a suitable reactive group (e.g., a haloacetyl or maleimide group)
-
E3 ligase ligand with a carboxylic acid group (e.g., a pomalidomide derivative)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agents
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Triethylamine
-
Reaction monitoring tools (TLC, LC-MS)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Conjugation of Warhead to this compound:
-
Dissolve the warhead in anhydrous DMF.
-
Add this compound (1.2 equivalents) and triethylamine (2 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, purify the product by flash chromatography.
-
-
Esterification of the PEG-Warhead Conjugate with the E3 Ligase Ligand:
-
Dissolve the purified PEG-warhead conjugate and the E3 ligase ligand in anhydrous DMF.
-
Add DCC (1.5 equivalents) and DMAP (0.1 equivalents).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
-
Purification of the Final PROTAC:
-
Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the final PROTAC molecule using preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using NMR and high-resolution mass spectrometry.
-
References
A Head-to-Head Battle of Functional Groups: Unveiling the Reactivity Differences Between Thiols and Alcohols
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functional groups is paramount for molecular design and synthesis. This guide provides an objective comparison of the reactivity of thiols (-SH) and alcohols (-OH), two of the most ubiquitous functional groups in chemistry and biology. By examining their acidity, nucleophilicity, and redox behavior, supported by experimental data, we aim to provide a clear framework for predicting and manipulating their chemical transformations.
The subtle difference of a sulfur atom replacing an oxygen atom imparts significant and distinct chemical properties to thiols compared to their alcohol counterparts. These differences are fundamental to various biological processes, including protein folding and cellular signaling, and are exploited in the design of therapeutic agents and functional materials.
Acidity: The Tale of the Weaker Bond
One of the most significant distinctions between thiols and alcohols is their acidity. Thiols are considerably more acidic than alcohols.[1][2] This is primarily due to the weaker S-H bond compared to the O-H bond and the greater stability of the resulting thiolate anion (RS⁻) versus the alkoxide anion (RO⁻).[3] The larger size of the sulfur atom allows for the negative charge to be dispersed over a larger volume, leading to a more stable conjugate base.[3]
| Functional Group | Representative Compound | pKa (in water) |
| Alcohol | Ethanol (CH₃CH₂OH) | ~16 |
| Thiol | Ethanethiol (CH₃CH₂SH) | ~10.5 |
| Aromatic Alcohol | Phenol (C₆H₅OH) | ~10 |
| Aromatic Thiol | Thiophenol (C₆H₅SH) | ~6.6 |
This table summarizes the approximate pKa values for representative alcohols and thiols, illustrating the significantly lower pKa of thiols, which indicates higher acidity.
Nucleophilicity: A Complex Interplay of Factors
Nucleophilicity, the ability of a species to donate an electron pair to an electrophile, is a critical factor in many chemical reactions. Generally, thiols are considered to be more potent nucleophiles than alcohols, and thiolates are significantly more nucleophilic than alkoxides.[1] This is attributed to the higher polarizability of the larger sulfur atom, which allows its electron cloud to be more easily distorted and engage with an electrophile.
However, the relative nucleophilicity can be context-dependent. A recent study on the phenanthroline-catalyzed 1,2-cis O- and S-furanosylations found that an alcohol nucleophile reacted approximately five times faster than a thiol nucleophile. The authors suggest that the stronger hydrogen bonding between the alcohol and the departing bromide ion facilitates the reaction, highlighting that solvent effects and the nature of the electrophile can modulate the intrinsic nucleophilicity of these functional groups.
| Nucleophile | Electrophile | Solvent | Relative Rate |
| Methanethiolate (CH₃S⁻) | Iodoethane | Methanol | ~1 x 10⁵ |
| Methoxide (CH₃O⁻) | Iodoethane | Methanol | 1 |
| Alcohol (Arabinofuranosyl Bromide Reaction) | Arabinosyl Bromide | Not Specified | ~5 |
| Thiol (Arabinofuranosyl Bromide Reaction) | Arabinosyl Bromide | Not Specified | 1 |
This table presents a comparison of the relative nucleophilicity of thiol/thiolate and alcohol/alkoxide species in different reaction contexts.
Oxidation and Reduction: A Divergence in Pathways
The oxidation of thiols and alcohols proceeds via distinct pathways, yielding fundamentally different products. Thiols are readily oxidized to disulfides (R-S-S-R), a reversible reaction that is central to many biological regulatory mechanisms. In contrast, primary alcohols are oxidized first to aldehydes and then to carboxylic acids, while secondary alcohols are oxidized to ketones.
| Functional Group | Oxidizing Agent | Primary Product |
| Thiol (R-SH) | Mild oxidizing agents (e.g., I₂, H₂O₂) | Disulfide (R-S-S-R) |
| Primary Alcohol (R-CH₂OH) | Mild oxidizing agents (e.g., PCC) | Aldehyde (R-CHO) |
| Primary Alcohol (R-CH₂OH) | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic Acid (R-COOH) |
| Secondary Alcohol (R₂CHOH) | Oxidizing agents (e.g., CrO₃) | Ketone (R₂C=O) |
This table outlines the typical oxidation products of thiols and alcohols with different types of oxidizing agents.
Experimental Protocols
To provide a practical basis for the comparisons discussed, detailed methodologies for key experiments are outlined below.
Determination of pKa
A common method for determining the pKa of a thiol or alcohol is through spectrophotometric titration. This involves monitoring the change in absorbance at a specific wavelength as a function of pH. The inflection point of the resulting titration curve corresponds to the pKa of the functional group.
Comparison of Nucleophilicity in an Sₙ2 Reaction
The relative nucleophilicity of a thiol and an alcohol can be determined by monitoring the kinetics of their reaction with a common electrophile, such as an alkyl halide, in a bimolecular nucleophilic substitution (Sₙ2) reaction.
Oxidation of a Thiol to a Disulfide
A straightforward method for the oxidation of a thiol to a disulfide involves the use of a mild oxidizing agent like iodine.
-
Dissolve the thiol (e.g., benzenethiol) in a suitable solvent such as ethanol.
-
Add a solution of iodine in ethanol dropwise while stirring.
-
Monitor the reaction by observing the disappearance of the brown iodine color.
-
Isolate the disulfide product by removing the solvent and purifying by crystallization or chromatography.
Oxidation of a Primary Alcohol to an Aldehyde
The controlled oxidation of a primary alcohol to an aldehyde can be achieved using pyridinium chlorochromate (PCC).
-
Suspend PCC in a solvent like dichloromethane.
-
Add the primary alcohol (e.g., benzyl alcohol) to the suspension.
-
Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Filter the mixture to remove the chromium byproducts and isolate the aldehyde.
Biological Significance: The Thiol-Disulfide Redox Switch
The reversible oxidation of thiols to disulfides is a cornerstone of redox signaling in biological systems. This "thiol-disulfide exchange" acts as a molecular switch, modulating protein structure and function in response to changes in the cellular redox environment. This is particularly crucial in the regulation of enzyme activity, transcription factor binding, and cellular responses to oxidative stress.
References
Navigating Biocompatibility: A Comparative Guide to Thiol-PEG10-alcohol Modified Materials
For researchers, scientists, and drug development professionals, the choice of surface modification chemistry is paramount to the success of implantable devices, drug delivery systems, and other biomedical applications. This guide provides an objective comparison of the biocompatibility of materials modified with Thiol-PEG10-alcohol, weighing their performance against common alternatives and supported by experimental data.
The modification of material surfaces with Polyethylene Glycol (PEG) has long been a gold standard for enhancing biocompatibility. The introduction of a thiol-reactive group, as seen in this compound, offers a versatile platform for conjugation to various substrates, particularly those with maleimide groups or metallic surfaces like gold. This guide delves into the critical aspects of biocompatibility for these materials, including cytotoxicity, immunogenicity, and in vivo performance, while also exploring alternative surface chemistries such as zwitterionic polymers, polysaccharides, and poly(amino acids).
Comparative Analysis of Biocompatibility
A material's success in a biological environment hinges on its ability to coexist with living tissue without eliciting a harmful response. Key metrics for assessing this biocompatibility include cytotoxicity (the degree to which a material is toxic to cells), immunogenicity (the propensity to provoke an immune response), and in vivo stability and toxicity.
Cytotoxicity
The cytotoxicity of a material provides a fundamental assessment of its safety at the cellular level. In vitro assays, such as the MTT assay, are commonly employed to quantify the effect of a material on cell viability.
| Material/Modification | Cell Type | Assay | Concentration | Result (Cell Viability %) | Citation |
| Thiolated Silica Nanoparticles | HPF, MCF7, HEK293, A549 | Not specified | Up to 100 µg/mL | > 80% | [1] |
| PEG750-Thiolated Silica Nanoparticles | HPF, MCF7, HEK293, A549 | Not specified | Up to 100 µg/mL | > 80% | [1] |
| PEG5000-Thiolated Silica Nanoparticles | HPF, MCF7, HEK293, A549 | Not specified | Up to 100 µg/mL | > 80% | [1] |
| Chitosan-coated Nanoparticles | Caco-2 | Not specified | Not specified | No cytotoxicity observed | [2] |
| PEG-coated Nanoparticles | Caco-2 | Not specified | Not specified | No cytotoxicity observed | [2] |
| Poly(amino acid) Nanoparticles | Murine Fibroblasts | Not specified | Below 500 µg/mL | No toxicity observed |
Note: Data for this compound specifically is limited. The data for thiolated and PEGylated silica nanoparticles provides an indication of the biocompatibility of the thiol and PEG components.
Hemocompatibility
For materials intended for blood-contacting applications, assessing their interaction with red blood cells is crucial. Hemolysis assays measure the degree of red blood cell lysis caused by a material.
| Material/Modification | Assay | Result (% Hemolysis) | Citation |
| Chitosan-coated Nanoparticles | Not specified | Adequate blood compatibility | |
| PEG-coated Nanoparticles | Not specified | Adequate blood compatibility |
Immunogenicity
While PEG is often considered immunologically "stealth," evidence suggests that it can induce an immune response, leading to the production of anti-PEG antibodies. This can result in accelerated clearance of PEGylated materials and reduced therapeutic efficacy. The terminal functional group of the PEG chain can influence this immunogenicity. Some studies suggest that thiol-terminated PEG may even enhance the immune response.
| Material/Modification | Key Immunogenicity Finding | Citation |
| Thiol-terminated PEG | Suggested to play a stimulatory role in the immune response. | |
| Zwitterionic Polymers | Generally exhibit low immunogenicity. | |
| Polysaccharides (e.g., Dextran, Chitosan) | Generally biocompatible and non-immunogenic. | |
| Poly(amino acids) | Generally considered biocompatible. |
Experimental Protocols
To ensure the reproducibility and validity of biocompatibility assessments, standardized experimental protocols are essential.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Material Exposure: Expose the cells to the test material (e.g., an extract of the this compound modified material or the material itself) at various concentrations. Include positive (a known cytotoxic agent) and negative (cell culture medium only) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Hemolysis Assay
The hemolysis assay evaluates the potential of a blood-contacting material to damage red blood cells.
Principle: This assay measures the amount of hemoglobin released from lysed red blood cells after incubation with the test material.
Procedure:
-
Blood Collection: Obtain fresh whole blood from a healthy donor using an anticoagulant.
-
Erythrocyte Suspension Preparation: Prepare a diluted suspension of red blood cells in a buffered saline solution.
-
Material Incubation: Incubate the test material with the erythrocyte suspension for a defined period (e.g., 24 hours) at 37°C with gentle agitation. Include positive (e.g., deionized water) and negative (e.g., saline) controls.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant, which contains the released hemoglobin, using a spectrophotometer at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Signaling Pathways in Biocompatibility
The interaction of materials with cells can trigger specific signaling pathways that mediate inflammatory and other cellular responses. Understanding these pathways is crucial for designing truly biocompatible materials. For PEGylated materials, two key pathways have been identified: the NLRP3 inflammasome and the NF-κB pathway.
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its activation by materials can lead to the production of pro-inflammatory cytokines like IL-1β and IL-18.
Caption: NLRP3 inflammasome activation by biomaterials.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation by biomaterials can lead to the transcription of numerous pro-inflammatory genes.
Caption: NF-κB signaling pathway activation by biomaterials.
The Path Forward: Balancing Functionality and Biocompatibility
The choice of a surface modification strategy requires a careful balancing of desired functionality with the imperative of biocompatibility. While this compound offers a versatile platform for conjugation, the potential for PEG-induced immunogenicity, particularly with a thiol terminus, warrants careful consideration.
Alternatives such as zwitterionic polymers, polysaccharides, and poly(amino acids) present promising avenues for achieving excellent biocompatibility, often with reduced immunogenic potential. However, the available direct comparative data against thiol-functionalized PEG materials remains limited.
For researchers and developers, this guide underscores the importance of rigorous, multi-faceted biocompatibility testing. The provided experimental protocols and an understanding of the underlying signaling pathways will aid in making informed decisions and ultimately contribute to the development of safer and more effective biomedical technologies. Further research directly comparing the biocompatibility of this compound with these promising alternatives is crucial to definitively establish the optimal surface modification strategy for a given application.
References
Performance of Thiol-PEG10-alcohol in Diverse Buffer Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of bioconjugation reactions is paramount. The choice of buffer system can significantly influence the stability and reactivity of thiol-terminated linkers like Thiol-PEG10-alcohol, directly impacting the efficiency and reproducibility of conjugation to maleimides and other thiol-reactive moieties. This guide provides an objective comparison of this compound's performance in various buffer systems, supported by experimental principles and data from analogous systems, to facilitate informed decision-making in your experimental design.
Core Principles: Thiol Stability and Reactivity
The performance of this compound is governed by the equilibrium between the protonated thiol (-SH) and the deprotonated, reactive thiolate anion (-S⁻). This equilibrium is highly pH-dependent.
-
Stability: The primary degradation pathway for thiols is oxidation, leading to the formation of disulfide bonds (-S-S-). This process is significantly accelerated at neutral to alkaline pH where the more nucleophilic thiolate is present. Acidic conditions favor the protonated thiol, which is less prone to oxidation.
-
Reactivity: The thiol-maleimide reaction, a Michael-type addition, proceeds most efficiently at a pH range of 6.5-7.5.[1] While the thiolate is the reactive species, a very high pH can lead to undesirable side reactions, including the hydrolysis of the maleimide ring.
Comparative Performance in Common Buffer Systems
Table 1: Predicted Performance of this compound in Various Buffer Systems
| Buffer System (50-100 mM) | Typical pH Range | Predicted Thiol Stability (Oxidation Resistance) | Predicted Conjugation Efficiency (to Maleimide) | Key Considerations |
| Acetate Buffer | 4.0 - 5.6 | Excellent | Low to Moderate | Ideal for long-term storage of the linker. Reaction kinetics are slow. |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Moderate | Good to Excellent | Widely used, but can catalyze oxidation. Degassing and addition of EDTA is recommended.[2] |
| HEPES Buffer | 6.8 - 8.2 | Good | Excellent | Often preferred for its lower tendency to participate in or catalyze side reactions compared to phosphate buffers.[3] |
| Tris Buffer | 7.5 - 9.0 | Poor to Moderate | Good (at lower pH) | Contains a primary amine that can compete in other reactions (e.g., with NHS esters). Higher pH increases oxidation rate. |
Comparison with Alternative Linker Chemistries
The choice of linker extends beyond the buffer system and includes the chemistry of the reactive handle. Here, we compare this compound with other common PEG linkers.
Table 2: Comparison of this compound with Alternative PEG Linkers
| Linker Type | Reactive Group | Target Functional Group | Resulting Bond | Key Advantages | Key Disadvantages |
| This compound | Thiol (-SH) | Maleimide, Halocetyl | Thioether | High specificity for thiols. | Susceptible to oxidation; thioether bond can undergo retro-Michael addition in some contexts.[4] |
| Mono-sulfone-PEG | Mono-sulfone | Thiol (-SH) | Thioether | Forms a more stable thioether bond compared to maleimide conjugates.[4] | May exhibit some side reactions at higher concentrations. |
| Dicarboxy-PEG | Carboxylic Acid (-COOH) | Amine (-NH2) | Amide | Forms a very stable amide bond. | Requires activation (e.g., with EDC/NHS) and a multi-step process for thiol conjugation via a crosslinker. |
| Amine-PEG10-alcohol | Amine (-NH2) | NHS ester, Carboxylic Acid | Amide | Versatile for targeting activated carboxyl groups. | Can be less specific than thiol-maleimide reactions due to the abundance of lysines on protein surfaces. |
Experimental Protocols
To enable researchers to validate the performance of this compound in their own systems, the following detailed experimental protocols are provided.
Protocol for Assessing Thiol Stability (Ellman's Assay)
This protocol quantifies the concentration of free thiol groups over time to assess the stability of this compound in a given buffer.
Materials:
-
This compound
-
Test Buffers (e.g., Acetate pH 5.5, PBS pH 7.4, HEPES pH 7.4)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, with 1 mM EDTA
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in each of the test buffers.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.
-
Prepare the Ellman's Reagent solution by dissolving 4 mg of DTNB in 1 mL of Reaction Buffer.
-
In a cuvette, mix 50 µL of the Ellman's Reagent solution with 2.5 mL of Reaction Buffer.
-
Add 250 µL of the this compound aliquot to the cuvette, mix, and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
The concentration of free thiols can be calculated using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹).
-
Plot the percentage of remaining free thiol against time for each buffer system.
Protocol for Evaluating Conjugation Efficiency (HPLC-Based)
This protocol determines the efficiency of the conjugation reaction between this compound and a maleimide-containing molecule.
Materials:
-
This compound
-
Maleimide-functionalized molecule (e.g., maleimide-activated protein or small molecule)
-
Conjugation Buffers (e.g., PBS pH 7.2, HEPES pH 7.2)
-
Quenching Reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Reverse-Phase HPLC system
Procedure:
-
Dissolve the maleimide-functionalized molecule in the chosen conjugation buffer.
-
Add this compound to the solution at a defined molar ratio (e.g., 1.5:1 linker to maleimide).
-
Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.
-
At various time points, take an aliquot of the reaction mixture and quench the reaction by adding an excess of the quenching reagent.
-
Analyze the quenched samples by RP-HPLC. The chromatogram should show peaks corresponding to the unconjugated maleimide molecule, the conjugated product, and the unreacted this compound.
-
Calculate the conjugation efficiency by integrating the peak areas: Efficiency (%) = [Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Maleimide Peak)] x 100
Visualizing Workflows and Pathways
The following diagrams illustrate the key decision-making process and experimental workflow for utilizing this compound.
Caption: A typical experimental workflow for bioconjugation.
Caption: Buffer selection decision pathway for this compound.
References
- 1. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Biodegradation of Thiol-PEG10-Alcohol Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. The choice of PEG linker is critical, as its stability and degradation profile can significantly impact the overall performance and safety of the conjugate. This guide provides a comparative analysis of the expected biodegradation characteristics of Thiol-PEG10-alcohol conjugates, drawing upon available data for related PEGylated and polymeric biomaterials. While direct experimental data on this compound is limited, this guide extrapolates from established principles of polymer degradation to offer a scientifically grounded perspective.
Comparison of Biodegradation Characteristics
The biodegradability of a polymer is influenced by its chemical structure, molecular weight, and the physiological environment. The following table compares the anticipated biodegradation profile of this compound with commonly used biodegradable polymers in drug delivery.
| Feature | This compound (Expected) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(lactic acid) (PLA) | Poly(caprolactone) (PCL) |
| Degradation Mechanism | Primarily enzymatic oxidation of the terminal alcohol and potential cleavage of the thiol bond. The PEG backbone is generally considered biostable. | Hydrolysis of ester linkages. | Hydrolysis of ester linkages. | Hydrolysis of ester linkages. |
| Primary Degradation Products | PEG-acid (from alcohol oxidation), and potentially smaller PEG fragments and sulfur-containing molecules. | Lactic acid and glycolic acid. | Lactic acid. | 6-hydroxycaproic acid. |
| Biocompatibility of Products | Generally considered biocompatible and readily cleared. | Natural metabolites, generally well-tolerated. | Natural metabolite, generally well-tolerated. | Metabolized and cleared, generally well-tolerated. |
| Degradation Rate | Expected to be slow, dependent on enzymatic activity. The PEG backbone is resistant to degradation. | Tunable from weeks to months depending on the lactide:glycolide ratio and molecular weight. | Slow, typically takes months to years. | Very slow, can take over a year. |
| Factors Influencing Degradation | Enzymatic activity (e.g., alcohol dehydrogenase), oxidative stress. | pH, temperature, polymer crystallinity, molecular weight, lactide:glycolide ratio. | pH, temperature, polymer crystallinity, molecular weight. | pH, temperature, polymer crystallinity, molecular weight. |
Proposed Biodegradation Pathway of this compound
The biodegradation of this compound is anticipated to proceed via two primary pathways:
-
Enzymatic Oxidation: The terminal alcohol group is susceptible to oxidation by enzymes such as alcohol dehydrogenase, which is present in various tissues, particularly the liver.[1][2] This process would convert the alcohol to an aldehyde and subsequently to a carboxylic acid, forming a Thiol-PEG10-acid conjugate. This PEG-acid derivative is more hydrophilic and can be more readily excreted.
-
Thiol Group Reactivity: The thiol group can undergo various reactions in vivo. It can form disulfide bonds with other thiol-containing molecules, such as cysteine residues in proteins. While the carbon-sulfur bond in the thiol group itself is relatively stable, it can be a site for metabolic reactions, although this is generally a slower process compared to the oxidation of the terminal alcohol.
The PEG backbone itself is largely considered to be resistant to enzymatic degradation in mammals.[] However, some studies have shown that certain bacteria can degrade PEG through oxidation of the ether linkages, though the relevance of this in a sterile physiological environment is likely minimal.[1]
Proposed metabolic pathway of this compound.
Experimental Protocols for Assessing Biodegradation
To experimentally determine the biodegradation characteristics of this compound conjugates, a combination of in vitro and in vivo studies is recommended.
In Vitro Degradation Study
Objective: To assess the hydrolytic and enzymatic degradation of the conjugate under simulated physiological conditions.
Materials:
-
This compound conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Simulated body fluid (SBF)
-
Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes
-
Incubator at 37°C
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Protocol:
-
Prepare solutions of the this compound conjugate in PBS and SBF at a known concentration.
-
For enzymatic degradation, prepare additional solutions containing physiologically relevant concentrations of ADH and ALDH.
-
Incubate all solutions at 37°C.
-
At predetermined time points (e.g., 0, 6, 12, 24, 48 hours, and weekly thereafter), withdraw aliquots from each solution.
-
Analyze the aliquots by HPLC to quantify the remaining parent conjugate and identify any degradation products.
-
Use LC-MS and NMR to identify the chemical structure of the degradation products.
-
Plot the concentration of the parent conjugate over time to determine the degradation rate and half-life.
In Vivo Pharmacokinetic and Metabolism Study
Objective: To determine the in vivo fate, metabolism, and excretion of the conjugate in an animal model.
Materials:
-
This compound conjugate (radiolabeled or fluorescently tagged for easier tracking)
-
Animal model (e.g., rats or mice)
-
Metabolic cages for collection of urine and feces
-
Blood collection supplies
-
Tissue homogenization equipment
-
Analytical instrumentation (e.g., scintillation counter, fluorescence spectrophotometer, HPLC, MS)
Protocol:
-
Administer the labeled this compound conjugate to the animal model via the intended clinical route (e.g., intravenous injection).
-
Collect blood samples at various time points post-administration.
-
House the animals in metabolic cages to collect urine and feces for a specified period.
-
At the end of the study, euthanize the animals and collect major organs and tissues.
-
Process the blood, urine, feces, and tissue samples to extract the conjugate and its metabolites.
-
Quantify the amount of the conjugate and its metabolites in each sample using appropriate analytical techniques.
-
Determine the pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) and identify the major metabolic pathways and excretion routes.
Workflow for assessing biodegradation.
Conclusion
While direct experimental data on the biodegradation of this compound conjugates is not yet prevalent in the literature, a scientifically informed understanding of their likely behavior can be extrapolated from existing knowledge of PEG and thiol metabolism. The primary degradation pathway is expected to involve enzymatic oxidation of the terminal alcohol group, leading to the formation of a more readily excretable PEG-acid. The thiol group may undergo reactions with endogenous thiols, but the core PEG backbone is anticipated to be largely stable. For definitive characterization, the experimental protocols outlined in this guide provide a robust framework for future research. A thorough understanding of the biodegradation profile of these conjugates is essential for the development of safe and effective PEGylated therapeutics.
References
- 1. The First Step in Polyethylene Glycol Degradation by Sphingomonads Proceeds via a Flavoprotein Alcohol Dehydrogenase Containing Flavin Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The first step in polyethylene glycol degradation by sphingomonads proceeds via a flavoprotein alcohol dehydrogenase containing flavin adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiol-PEG10-alcohol for Researchers and Drug Development Professionals
In the rapidly advancing fields of bioconjugation and drug delivery, the quality and consistency of reagents are paramount. Thiol-PEG10-alcohol, a heterobifunctional linker, plays a crucial role in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. Its polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, while the terminal thiol and alcohol groups provide versatile handles for conjugation. This guide offers a comparative analysis of this compound from various manufacturers, focusing on key performance parameters and providing the experimental protocols necessary for independent verification.
Data Summary of this compound from Different Manufacturers
Sourcing high-purity and well-characterized this compound is critical for reproducible results. The following table summarizes publicly available data from several suppliers. It is important to note that direct comparative studies are scarce, and researchers are encouraged to request lot-specific certificates of analysis for detailed information.
| Manufacturer/Supplier | Product Name | Purity Specification | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| MedchemExpress | This compound | Request HNMR Report | C20H42O10S | 474.61 | N/A |
| CP Lab Safety | HS-PEG10-OH | ≥ 90%[1] | C20H42SO10[1] | 474.6[1] | N/A |
| NovaChemistry | HS-PEG10-OH | 95%-98%[2] | N/A | N/A | N/A |
| BroadPharm | Azido-PEG10-alcohol | 98%[3] | C20H41N3O10 | 483.6 | 877239-09-3 |
| Polypure | Biotin PEG-10 thiol | >95% | N/A | 788.0 | 1650579-23-9 |
Key Performance Parameters and Experimental Protocols
To ensure the quality and performance of this compound, several key parameters should be evaluated. These include purity, confirmation of molecular structure, and the reactivity of the thiol group.
Purity and Polydispersity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of PEG linkers and determining the distribution of oligomers (polydispersity).
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector or, ideally, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for molecules lacking a strong chromophore.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is typically employed. For example, a gradient from 40% to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210-220 nm (for end-group analysis if applicable) or ELSD/CAD for universal detection of non-volatile analytes.
-
Sample Preparation: Prepare a stock solution of the this compound in the mobile phase at a concentration of 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurities and the distribution of PEG oligomers. A narrow, symmetric peak indicates high purity and low polydispersity.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the this compound, including the presence of the terminal thiol and alcohol groups and the repeating ethylene glycol units.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ can be particularly useful as the hydroxyl proton peak is often well-resolved and does not shift significantly with concentration.
-
Sample Preparation: Dissolve 5-10 mg of the this compound in 0.5-0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The characteristic peaks for the ethylene glycol backbone protons appear around 3.6 ppm in the ¹H spectrum. The protons adjacent to the thiol and alcohol groups will have distinct chemical shifts that can be used to confirm the structure. Integration of the peaks can be used to determine the degree of substitution and the average number of PEG units.
Thiol Group Reactivity by Ellman's Assay
Ellman's assay is a colorimetric method used to quantify the concentration of free thiol groups in a sample. This is crucial for determining the active concentration of the linker available for conjugation.
Experimental Protocol:
-
Reagents:
-
Ellman's Reagent (DTNB): 4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0.
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Cysteine or N-acetylcysteine solution of known concentration for standard curve generation.
-
-
Procedure:
-
Prepare a standard curve using a serial dilution of the cysteine/N-acetylcysteine solution.
-
Add 50 µL of the Ellman's Reagent solution to 2.5 mL of the Reaction Buffer in a cuvette.
-
Add a known volume of the this compound solution to the cuvette and mix.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
The concentration of thiol groups is calculated from the standard curve or by using the molar extinction coefficient of the yellow product (TNB), which is 14,150 M⁻¹cm⁻¹.
-
Visualizing Experimental Workflows and Chemical Principles
To further aid in the understanding of the application and evaluation of this compound, the following diagrams illustrate key processes.
Caption: Experimental workflow for the quality control of this compound.
Caption: A typical bioconjugation reaction using this compound.
Caption: A potential degradation pathway for this compound via oxidation.
Conclusion
The selection of a high-quality this compound linker is a critical step in the development of precisely engineered biomolecules. While manufacturers provide some initial specifications, it is incumbent upon the researcher to perform rigorous quality control to ensure the purity, structural integrity, and reactivity of these reagents. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions and achieving consistent, reproducible results in bioconjugation and drug development endeavors. Researchers are strongly advised to request and carefully review lot-specific certificates of analysis and, where possible, perform in-house validation using the described methodologies.
References
Safety Operating Guide
Proper Disposal of Thiol-PEG10-alcohol: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Thiol-PEG10-alcohol must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management of this compound waste, from initial handling to final disposal.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be familiar with its hazard profile. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Nitrile gloves or other chemically resistant gloves.
-
Chemical safety goggles.
-
A lab coat.
All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize inhalation exposure and contain its potent odor.
Waste Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to mitigate risk and ensure regulatory compliance.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is critical to prevent dangerous chemical reactions.
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused reagent, reaction mixtures, and initial solvent rinses of contaminated glassware, in a designated hazardous waste container.
-
This container must be made of a compatible material (e.g., polyethylene) and have a secure, leak-proof cap.
-
Do not mix with incompatible waste streams. This compound is incompatible with strong oxidizing agents.
-
-
Solid Waste:
-
Collect all contaminated solid waste, such as gloves, pipette tips, and absorbent materials, in a separate, clearly labeled container for solid hazardous waste.
-
Step 2: Labeling
Proper labeling is a regulatory requirement and essential for the safety of all personnel.
-
Affix a hazardous waste label to each container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date.
-
The hazard characteristics (e.g., "Toxic," "Stench").
-
Step 3: Decontamination of Glassware and Surfaces
Due to the persistent and unpleasant odor of thiols, thorough decontamination of labware is necessary.
-
Initial Rinse: In a chemical fume hood, rinse the contaminated glassware with a small amount of a suitable solvent (e.g., ethanol) to remove the bulk of the this compound. Collect this rinse as liquid hazardous waste.
-
Bleach Bath: Prepare a 10% sodium hypochlorite (household bleach) solution in a designated container within the fume hood. Submerge the rinsed glassware in the bleach bath for at least 24 hours to oxidize any residual thiol.
-
Disposal of Bleach Solution: The used bleach solution must be collected as hazardous waste.
-
Final Cleaning: After the bleach soak and disposal of the bleach solution, the glassware can be cleaned using standard laboratory procedures.
-
Spill Cleanup: For small spills, use an inert absorbent material. The contaminated absorbent must be collected as solid hazardous waste. Decontaminate the spill area with a 10% bleach solution, allowing for a contact time of at least one hour. Collect the rinse water as liquid hazardous waste.
Step 4: Storage
Waste containers must be stored safely and in compliance with institutional and regulatory guidelines.
-
Store sealed waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA).[1][2]
-
The SAA must be at or near the point of waste generation.[1][2]
-
Ensure secondary containment is in place to prevent spills.
-
Keep containers closed except when adding waste.[1]
Step 5: Final Disposal
The final disposal of this compound waste must be handled by trained professionals.
-
Once a waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically not exceeding one year), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not, under any circumstances, dispose of this compound or its containers in the regular trash or down the drain. Polyethylene glycol, a component of the molecule, is biodegradable, but the thiol group necessitates disposal as hazardous waste.
Summary of Key Information
| Aspect | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Presence of the thiol group, which is toxic and has a strong stench. |
| Primary Disposal Route | Collection by licensed hazardous waste contractor for incineration. | Ensures safe and environmentally sound disposal in compliance with regulations. |
| Incompatible Materials | Strong oxidizing agents. | To prevent violent chemical reactions. |
| Container Type | Chemically compatible, sealed, and properly labeled. | Prevents leaks, ensures safety, and complies with regulations. |
| Storage Location | Designated Satellite Accumulation Area with secondary containment. | Minimizes risk of spills and exposure. |
| Glassware Decontamination | Rinse with solvent (collect as waste), followed by a 24-hour soak in 10% bleach solution (collect as waste). | Oxidizes residual thiol to reduce odor and hazard. |
| Spill Management | Absorb with inert material, decontaminate with 10% bleach, and collect all materials as hazardous waste. | Contains the spill and neutralizes the immediate hazard. |
References
Personal protective equipment for handling Thiol-PEG10-alcohol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, handling, and disposal information for Thiol-PEG10-alcohol. Given that a specific Safety Data Sheet (SDS) for "this compound" was not located, this document synthesizes data from the SDS for m-PEG10-alcohol and established safety protocols for handling thiol and alcohol compounds.[1][2][3] A thorough risk assessment must be conducted before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[4] Thiol compounds are also known for their strong, unpleasant odors and potential health hazards.[1] Adherence to stringent PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparation & Weighing | Chemical splash goggles or face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Laboratory coat. | Use in a certified chemical fume hood. |
| Chemical Reactions | Chemical splash goggles and face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Flame-retardant laboratory coat. | Operations must be conducted in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls. | Air-purifying respirator with appropriate cartridges for organic vapors. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Laboratory coat. | Work in a well-ventilated area or chemical fume hood. |
Operational and Handling Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
2.1. Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.
-
Engineering Controls: Ensure work is conducted in a properly functioning and certified chemical fume hood to manage vapor exposure. Good ventilation is crucial to prevent the buildup of flammable concentrations of vapors.
-
Emergency Equipment: Locate and ensure accessibility to the nearest safety shower, eyewash station, and fire extinguisher.
2.2. Handling Procedures
-
Personal Protective Equipment (PPE): Don all required PPE before handling the chemical.
-
Containment: Work within a secondary containment tray to control potential spills.
-
Dispensing: Use only non-sparking tools for transfers and dispense the smallest quantity necessary for the experiment. Keep containers tightly sealed when not in use.
-
Avoidance of Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other potential ignition sources.
2.3. Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area after use.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.
-
Hand Washing: Wash hands and any exposed skin thoroughly after handling.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Liquid Thiol Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste. |
| Solid Thiol Waste | Contaminated items such as gloves, paper towels, and pipette tips should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container. |
| Decontamination Solution | Used decontamination solutions (e.g., bleach solution) should be collected in a separate, labeled hazardous waste container for disposal. |
Key Disposal Principles:
-
Waste Segregation: Collect all waste containing this compound in a dedicated, labeled, and sealed container.
-
Container Management: Ensure the waste container is tightly sealed to prevent the release of vapors.
-
Professional Disposal: Dispose of the chemical waste through a licensed waste disposal contractor. Do not empty into drains or release into the environment.
Emergency Procedures
Table 3: Emergency Response
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms appear. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue rinsing for at least 15 minutes. Get medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing. Get medical attention if symptoms appear. |
| Spill | For small spills, absorb with an inert dry material and place in an appropriate waste disposal container. For large spills, evacuate the area, warn others, and call for emergency response. |
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
